Product packaging for PT-2385(Cat. No.:CAS No. 1672665-49-4)

PT-2385

Cat. No.: B610323
CAS No.: 1672665-49-4
M. Wt: 383.3 g/mol
InChI Key: ONBSHRSJOPSEGS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PT-2385 is under investigation in clinical trial NCT03108066 (PT2385 for the Treatment of Von Hippel-lindau Disease-associated Clear Cell Renal Cell Carcinoma).
an HIF2alpha antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12F3NO4S B610323 PT-2385 CAS No. 1672665-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBSHRSJOPSEGS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672665-49-4
Record name PT-2385
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PT-2385
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PT-2385
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PT-2385: A First-in-Class HIF-2α Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PT-2385, a first-in-class, orally active small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides methodologies for relevant experiments.

Core Concepts: The VHL/HIF-2α Axis and this compound's Mechanism of Action

In the majority of clear cell renal cell carcinomas (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[1] This leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, even under normal oxygen conditions (normoxia).[1][2] HIF-2α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and metastasis.[1][2]

This compound is a potent and selective antagonist of HIF-2α.[1] It functions through an allosteric mechanism, binding to a ligand-binding pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α protein.[1][3] This binding induces a conformational change in HIF-2α, which disrupts its heterodimerization with ARNT.[1][3] Consequently, the HIF-2α/ARNT complex cannot form, preventing the transcription of downstream target genes.[1] Notably, this compound is highly selective for HIF-2α and does not affect the HIF-1α/ARNT heterodimer.[1]

Below is a diagram illustrating the HIF-2α signaling pathway and the mechanism of this compound inhibition.

HIF-2α Signaling Pathway and this compound Inhibition cluster_normoxia Normoxia (VHL Active) cluster_hypoxia Hypoxia / VHL Inactivation VHL VHL E3 Ligase Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF2a_normoxia HIF-2α HIF2a_normoxia->VHL Hydroxylation-dependent binding HIF2a_hypoxia HIF-2α (stabilized) HIF2a_ARNT HIF-2α/ARNT Heterodimer HIF2a_hypoxia->HIF2a_ARNT Dimerization ARNT ARNT (HIF-1β) ARNT->HIF2a_ARNT p300_CBP p300/CBP HIF2a_ARNT->p300_CBP Co-activator recruitment PT2385 This compound HRE Hypoxia Response Element (HRE) p300_CBP->HRE Binding Target_Genes Target Gene Transcription (VEGF, Cyclin D1, etc.) HRE->Target_Genes Activation PT2385->HIF2a_hypoxia Allosteric binding to PAS-B domain

HIF-2α Signaling and this compound Mechanism

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound
ParameterValueCell Line / ModelAssayReference
EC50 27 nM786-OLuciferase Reporter Assay[3]
EC50 41 nM786-OVEGFA ELISA[3]
Kd 167 nMRecombinant HIF-2α PAS-BMicroscale Thermophoresis (MST)[4]
Tumor Growth Inhibition Regression786-O XenograftIn Vivo[1]
Tumor Growth Inhibition Complete InhibitionPatient-Derived Xenograft (PDX)In Vivo[5]
Table 2: Phase I Clinical Trial (NCT02293980) Efficacy in Advanced ccRCC
ParameterValuePatient Population (n=51)Reference
Complete Response (CR) 2% (1 patient)Heavily pretreated advanced ccRCC[1][6]
Partial Response (PR) 12% (6 patients)Heavily pretreated advanced ccRCC[1][6]
Stable Disease (SD) 52% (26 patients)Heavily pretreated advanced ccRCC[1][6]
Disease Control Rate (CR+PR+SD) 66%Heavily pretreated advanced ccRCC[1]
Recommended Phase II Dose (RP2D) 800 mg BIDDose-escalation and expansion cohorts[1][6]
Table 3: Phase I Clinical Trial (NCT02293980) Safety Profile (Most Common Treatment-Emergent Adverse Events)
Adverse EventGrade 1-2Grade 3Grade 4Reference
Anemia 35%10%0%[1][6]
Peripheral Edema 37%2%0%[1][6]
Fatigue 37%0%0%[1][6]
Table 4: Pharmacokinetic Parameters of this compound (800 mg BID in ccRCC Patients)
ParameterValueReference
Tmax (Time to maximum concentration) ~2 hours[7]
Cmax (Maximum concentration) 3.1 µg/mL[7]
t1/2 (Half-life) ~17 hours[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of renal cancer cell lines such as 786-O.

Materials:

  • 786-O human renal cell carcinoma cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed 786-O cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V) Assay

This protocol describes the detection of apoptosis in renal cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Renal cancer cell line (e.g., 786-O)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to approximately 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

786-O Xenograft Mouse Model

This protocol outlines the establishment and use of a 786-O xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • 786-O human renal cell carcinoma cell line

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)

  • Matrigel

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture 786-O cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 106 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).[9]

Phase I Clinical Trial Protocol (NCT02293980) Overview

This section provides a high-level overview of the protocol for the first-in-human Phase I clinical trial of this compound in patients with advanced clear cell renal cell carcinoma.

Study Design:

  • A multicenter, open-label, dose-escalation (3+3 design) and dose-expansion study.[1][6]

Patient Population:

  • Patients with locally advanced or metastatic ccRCC that had progressed during one or more prior regimens that included a vascular endothelial growth factor (VEGF) inhibitor.[1][6]

Treatment:

  • This compound administered orally at twice-daily doses ranging from 100 mg to 1,800 mg.[1][6]

Primary Objectives:

  • To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D) of this compound.[1]

  • To evaluate the safety and tolerability of this compound.[1]

Secondary Objectives:

  • To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.[1]

  • To assess the preliminary antitumor activity of this compound.[1]

Assessments:

  • Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events were graded according to standard criteria.[10]

  • Pharmacokinetics: Blood samples were collected at multiple time points on days 1 and 15 to determine plasma concentrations of this compound.[7]

  • Pharmacodynamics: Plasma levels of HIF-2α target genes, such as erythropoietin (EPO) and VEGF, were measured.[1]

  • Efficacy: Tumor response was assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).[11]

The following diagram illustrates the workflow of the Phase I clinical trial.

Phase I Clinical Trial Workflow start Patient Screening eligibility Eligibility Criteria Met? - Advanced ccRCC - Prior VEGF inhibitor therapy start->eligibility enrollment Patient Enrollment eligibility->enrollment Yes end_of_study End of Study (Progression or Completion) eligibility->end_of_study No dose_escalation Dose Escalation Phase (3+3 Design) (100 mg to 1800 mg BID) enrollment->dose_escalation rp2d Determine MTD/RP2D (800 mg BID) dose_escalation->rp2d dose_expansion Dose Expansion Phase (at RP2D) rp2d->dose_expansion treatment_cycle Treatment Cycle (Continuous) dose_expansion->treatment_cycle assessments Assessments: - Safety (AEs) - PK/PD (Blood Samples) - Efficacy (Tumor Scans) treatment_cycle->assessments assessments->treatment_cycle Continue Treatment assessments->end_of_study Discontinue

Phase I Clinical Trial Workflow for this compound

Conclusion

This compound has demonstrated a novel mechanism of action as a first-in-class, selective HIF-2α antagonist. Preclinical studies have shown its potent anti-tumor activity in relevant models of clear cell renal cell carcinoma. The Phase I clinical trial established a favorable safety profile and demonstrated clinical activity in a heavily pretreated patient population, validating HIF-2α as a therapeutic target in ccRCC.[1][6] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on HIF-2α inhibitors and related pathways.

References

The Allosteric Disruption of the HIF-2α/ARNT Interaction by PT-2385: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-2α (HIF-2α) is a critical transcription factor implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma (ccRCC), where inactivation of the von Hippel-Lindau (VHL) tumor suppressor leads to its constitutive stabilization.[1][2] As a transcription factor, HIF-2α was long considered "undruggable." The development of PT-2385, a first-in-class, orally bioavailable small molecule, represents a landmark achievement in targeting this pathway.[1][3][4] This technical guide provides an in-depth analysis of the core mechanism of this compound: the allosteric disruption of the protein-protein interaction between HIF-2α and its obligate binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). We will detail the underlying signaling pathways, present key quantitative data, outline relevant experimental protocols, and discuss the clinical implications of this novel therapeutic strategy.

The HIF-2α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-2α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-2α, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and shuttle HIF-2α to the proteasome for destruction.[5][6]

In low oxygen conditions (hypoxia), a characteristic feature of solid tumors, the PHDs are inactive. This leads to the stabilization and accumulation of HIF-2α in the cytoplasm.[1][5] Stabilized HIF-2α then translocates to the nucleus, where it heterodimerizes with its partner protein, ARNT (also known as HIF-1β).[1] This HIF-2α/ARNT complex binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[5][7] This binding recruits coactivators and initiates the transcription of a broad range of genes that promote tumorigenesis, including those involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[8][9] In the majority of ccRCC cases, VHL is inactivated, leading to the same HIF-2α stabilization and downstream signaling, even in the presence of normal oxygen levels.[1][2]

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / VHL Inactivation HIF2a_normoxia HIF-2α PHD PHD Enzymes HIF2a_normoxia->PHD Prolyl Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Polyubiquitination & Targeting Degradation Degradation Proteasome->Degradation HIF2a_hypoxia HIF-2α (Stabilized) Dimer HIF-2α/ARNT Heterodimer HIF2a_hypoxia->Dimer ARNT ARNT (HIF-1β) ARNT->Dimer HRE HRE (DNA) Dimer->HRE Binds Transcription Gene Transcription (VEGF, CCND1, etc.) HRE->Transcription Activates PT2385_Mechanism cluster_proteins cluster_pasb PAS-B Domain HIF2a HIF-2α Dimer HIF-2α/ARNT Heterodimer HIF2a->Dimer ARNT ARNT ARNT->Dimer Pocket Internal Cavity M252 Met252 Pocket->M252 Induces Conformational Change in Met252 NoDimer Interaction Disrupted M252->NoDimer Causes Steric Clash, Preventing Dimerization PT2385 This compound PT2385->Pocket Binds NoTranscription Target Gene Expression Blocked NoDimer->NoTranscription TR_FRET_Workflow cluster_reagents Reagents HIF2a HIF-2α + Donor (e.g., Tb) Plate 1. Mix in 384-well Plate HIF2a->Plate ARNT ARNT + Acceptor (e.g., d2) ARNT->Plate PT2385 This compound (Serial Dilution) PT2385->Plate Incubate 2. Incubate to Reach Equilibrium Plate->Incubate Read 3. Read Plate (TR-FRET Reader) Incubate->Read Analyze 4. Analyze Data (Calculate IC50) Read->Analyze

References

Preclinical Efficacy of PT-2385: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of PT-2385, a first-in-class, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor-2α (HIF-2α). The following sections detail the compound's mechanism of action, its in vitro and in vivo efficacy in clear cell renal cell carcinoma (ccRCC) models, and the experimental protocols utilized in these key studies.

Core Mechanism of Action

This compound functions as a selective antagonist of HIF-2α. In the majority of ccRCC cases, the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[1][2] This inactivation leads to the stabilization and accumulation of HIF-2α, a key oncogenic driver in ccRCC.[1][3] this compound allosterically binds to a pocket in the HIF-2α subunit, disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][4] This disruption prevents the transcriptional activation of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis.[4][5] Notably, this compound is highly selective for HIF-2α and does not affect the heterodimerization of HIF-1α with ARNT.[1][6]

PT-2385_Mechanism_of_Action cluster_0 Normal Cellular Conditions (VHL Active) cluster_1 ccRCC (VHL Inactive) cluster_2 This compound Intervention HIF-2a_norm HIF-2α VHL VHL HIF-2a_norm->VHL pVHL targets for degradation Proteasome Proteasomal Degradation VHL->Proteasome HIF-2a_ccRCC HIF-2α Dimerization Heterodimerization HIF-2a_ccRCC->Dimerization ARNT ARNT ARNT->Dimerization Transcription Gene Transcription (VEGF, Cyclin D1, etc.) Dimerization->Transcription Tumor_Growth Tumor Growth & Angiogenesis Transcription->Tumor_Growth PT2385 This compound HIF-2a_inhibited HIF-2α PT2385->HIF-2a_inhibited Allosteric binding Blocked_Dimerization Dimerization Blocked HIF-2a_inhibited->Blocked_Dimerization ARNT_inhibited ARNT ARNT_inhibited->Blocked_Dimerization

Figure 1: Mechanism of action of this compound in ccRCC.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of HIF-2α-dependent gene expression in ccRCC cell lines.[6] However, it is important to note that this compound does not show cytotoxic effects or inhibit cell proliferation in in vitro 2D culture conditions.[6] This is consistent with previous studies showing that shRNA-mediated knockdown of HIF-2α does not impact cell survival in culture but does inhibit tumor growth in xenograft models.[6] This suggests that the anti-tumor effects of this compound are not due to direct cytotoxicity but rather through the modulation of the tumor microenvironment and other factors in a more complex in vivo setting.[6]

Table 1: In Vitro Activity of this compound

Cell LineAssayTarget GenesResult
786-OGene ExpressionHIF-2α targetsInhibition of expression.[6]
Hep3BGene ExpressionHIF-1α targets (PGK1, PDK1)No effect on expression.[6]
Hep3BDimerization AssayHIF-1α/ARNTNo disruption of heterodimerization.[6]
786-O, A498Proliferation AssayCell proliferation/viabilityNo effect at concentrations up to 10 μmol/L.[6]

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in multiple preclinical xenograft models of ccRCC, including those resistant to standard-of-care therapies like sunitinib.[1][6]

786-O Xenograft Model

In a mouse xenograft model using the VHL-deficient 786-O human renal cell cancer cell line, this compound treatment resulted in tumor regression.[1] This was in contrast to sunitinib, which only produced tumor stasis.[1][6]

A498 Xenograft Model

In the A498 xenograft model, this compound demonstrated a dose-dependent anti-tumor response, with lower doses inducing tumor stasis and higher doses leading to tumor regression.[6] The efficacy of higher doses of this compound was comparable to that of sunitinib in this model.[6]

Patient-Derived Xenograft (PDX) Model

The efficacy of this compound was further evaluated in a patient-derived xenograft model from a ccRCC tumor that was refractory to both sunitinib and everolimus.[1][6] In this model, this compound treatment led to the complete inhibition of tumor growth, whereas sunitinib had no impact.[6]

Table 2: Summary of In Vivo Efficacy of this compound in ccRCC Xenograft Models

Xenograft ModelTreatment GroupDosing RegimenOutcome
786-O This compoundNot specifiedTumor regression.[1][6]
Sunitinib40 mg/kg, once dailyTumor stasis.[6]
A498 This compound6 mg/kg, once dailyTumor stasis.[6]
This compound20 mg/kg, once dailyTumor regression.[6]
This compound60 mg/kg, once dailyTumor regression.[6]
Sunitinib40 mg/kg, once dailySimilar effect to higher doses of this compound.[6]
Patient-Derived (sunitinib/everolimus refractory) This compound30 mg/kg, twice dailyComplete inhibition of tumor growth.[6]
Sunitinib40 mg/kg, once dailyNo impact on tumor growth.[6]

Pharmacodynamic Effects

Treatment with this compound in mouse xenograft models of ccRCC resulted in a decrease in the expression of HIF-2α target genes.[1] This was accompanied by a reduction in circulating human VEGF-A protein and an increase in tumor cell apoptosis.[1] Importantly, this compound did not alter the levels of circulating mouse VEGF-A, indicating its specific effect on the tumor-derived growth factor.[6] Furthermore, unlike sunitinib, this compound did not cause an increase in blood pressure in treated animals.[4][6]

Experimental Protocols

Cell Lines and Culture
  • 786-O and A498 cells: Human clear cell renal cell carcinoma cell lines.

  • Hep3B cells: Human hepatocellular carcinoma cell line used for HIF-1α selectivity assays.

  • Culture Conditions: Standard cell culture conditions were used, though specific media and serum concentrations are not detailed in the provided sources. For hypoxia experiments, cells were cultured under hypoxic conditions.

In Vivo Xenograft Studies

Xenograft_Study_Workflow Cell_Implantation Tumor Cell Implantation (e.g., 786-O, A498, or PDX) into flank of SCID/beige mice Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (Tumor volume ~200-300 mm³) Tumor_Growth->Treatment_Initiation Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Sunitinib) Treatment_Initiation->Treatment_Groups Daily_Treatment Daily Oral Administration Treatment_Groups->Daily_Treatment Monitoring Monitor Tumor Volume & Body Weight Daily_Treatment->Monitoring Endpoint Study Endpoint (e.g., 4 weeks) Monitoring->Endpoint Analysis Tumor Weight Measurement & Pharmacodynamic Analysis Endpoint->Analysis

References

Methodological & Application

Application Notes and Protocols for PT-2385 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the administration of PT-2385 in mouse xenograft models, focusing on ccRCC models using the 786-O cell line, and outline methods for assessing treatment efficacy.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the HIF-2α signaling pathway.

PT-2385_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Normoxia cluster_1 Hypoxia / VHL mutation VHL VHL Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Ubiquitination HIF-2a_normoxia HIF-2α HIF-2a_normoxia->VHL Hydroxylation HIF-2a_hypoxia HIF-2α HIF-2a_ARNT_Complex HIF-2α/ARNT Heterodimer HIF-2a_hypoxia->HIF-2a_ARNT_Complex ARNT ARNT (HIF-1β) ARNT->HIF-2a_ARNT_Complex HRE Hypoxia Response Element (HRE) HIF-2a_ARNT_Complex->HRE Target_Genes Target Gene Expression (VEGF, CCND1, etc.) HRE->Target_Genes Tumor_Growth Tumor Growth & Angiogenesis Target_Genes->Tumor_Growth This compound This compound This compound->HIF-2a_hypoxia Inhibits Dimerization Experimental_Workflow This compound Xenograft Study Workflow Cell_Culture 786-O Cell Culture Xenograft_Implantation Subcutaneous Xenograft Implantation in Mice Cell_Culture->Xenograft_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Initiation This compound or Vehicle Administration Randomization->Treatment_Initiation Continued_Monitoring Continued Tumor & Health Monitoring Treatment_Initiation->Continued_Monitoring Endpoint Endpoint Reached Continued_Monitoring->Endpoint Data_Collection Tumor Excision & Data Collection Endpoint->Data_Collection Analysis Downstream Analysis (IHC, ELISA, etc.) Data_Collection->Analysis

References

Application Notes: In Vitro Characterization of PT-2385, a First-in-Class HIF-2α Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PT-2385 is a potent and selective, orally active small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and accumulation of HIF-α subunits.[3] HIF-2α is considered a critical oncogenic driver in ccRCC.[4] It dimerizes with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β, to form a transcriptionally active complex.[5] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis (e.g., VEGF-A), cell proliferation (e.g., Cyclin D1), and metabolism.[6][7]

This compound functions by allosterically binding to a pocket in the PAS-B domain of HIF-2α, which induces a conformational change that prevents its heterodimerization with ARNT.[4][5] This selective disruption blocks the transcriptional activity of HIF-2α, leading to reduced expression of its target genes and subsequent inhibition of tumor growth.[6] Notably, this compound is highly selective for HIF-2α and does not affect the HIF-1α/ARNT heterodimer.[5] These notes provide detailed protocols for the in vitro evaluation of this compound's mechanism of action and cellular effects.

HIF-2α Signaling Pathway and Mechanism of this compound Inhibition

The following diagram illustrates the HIF-2α signaling pathway in VHL-deficient cells and the specific point of intervention for this compound.

HIF2a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VHL VHL (inactive) HIF2a_cyto HIF-2α VHL->HIF2a_cyto No Degradation HIF2a_stabilized Stable HIF-2α HIF2a_cyto->HIF2a_stabilized Stabilization ARNT_cyto ARNT (HIF-1β) Dimer HIF-2α/ARNT Heterodimer ARNT_cyto->Dimer PT2385 This compound PT2385->HIF2a_stabilized Allosteric Binding (Inhibition) HIF2a_stabilized->Dimer Dimerization Dimer_nuc HIF-2α/ARNT Dimer->Dimer_nuc Nuclear Translocation HRE DNA (HRE) Dimer_nuc->HRE Binds to TargetGenes Target Gene Transcription (VEGF-A, CCND1, PAI-1) HRE->TargetGenes Activates

Caption: Mechanism of this compound in VHL-deficient cells.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

ParameterValueCell Line / SystemCommentsReference
Binding Affinity (Ki) < 50 nMPurified HIF-2α ProteinIndicates high-potency binding to the target protein.[8]
Dimerization Inhibition (Ki) 148 nMTR-FRET AssayMeasures the disruption of the HIF-2α/ARNT protein-protein interaction.[9]
Luciferase Reporter EC50 27 nMHRE-Luciferase Reporter CellsDemonstrates functional inhibition of the HIF-2α transcriptional pathway.[10]
Effective Concentration 0.01 - 10 µM786-O, A498, Hep3B cellsConcentration range for observing dose-dependent inhibition of target gene expression.[6][7]
Effect on Cell Viability No significant effect786-O, A498 cells (at 10 µM)This compound primarily inhibits downstream gene expression rather than causing immediate cytotoxicity.[7]

Experimental Protocols

General Cell Culture and Treatment

This protocol is foundational for all subsequent in vitro assays. VHL-mutant ccRCC cell lines like 786-O and A498 are commonly used as they constitutively express active HIF-2α.[6]

  • Cell Lines: 786-O (VHL-mutant, HIF-1α deficient), A498 (VHL-mutant).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C. For experiments, dilute the stock solution in a culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • The next day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (MTS/MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability. While this compound may not show strong cytotoxic effects, this assay is crucial to confirm that observed effects on gene or protein expression are not due to a general loss of cell health.[7]

  • Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 20 µM) and a vehicle control.

    • Incubate for 24-72 hours.

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent to 100 µL of medium).

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Co-Immunoprecipitation (Co-IP) for HIF-2α/ARNT Interaction

Co-IP is a key assay to demonstrate this compound's primary mechanism of action: the disruption of the HIF-2α and ARNT heterodimer.[6][9]

CoIP_Workflow start Treat 786-O cells with This compound or Vehicle lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation: Add anti-HIF-2α antibody preclear->ip capture Capture Immune Complex (with Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific proteins) capture->wash elute Elute Proteins (from beads) wash->elute analysis Analyze by Western Blot (Probe for ARNT and HIF-2α) elute->analysis

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

  • Protocol:

    • Cell Lysis: Treat 786-O cells grown on 10 cm plates with this compound (e.g., 10 µM) or vehicle for 4-24 hours. Wash cells with ice-cold PBS and lyse using a non-denaturing IP Lysis Buffer containing protease inhibitors.

    • Pre-Clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of an anti-HIF-2α antibody (the "bait") and incubate overnight at 4°C with gentle rotation.

    • Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove unbound proteins.

    • Elution: Elute the bound proteins from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.

    • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ARNT (the "prey") and HIF-2α (to confirm successful pulldown). A diminished ARNT signal in the this compound-treated sample compared to the control indicates disruption of the dimer.[6]

Western Blot for Protein Expression

This assay is used to measure changes in the protein levels of HIF-2α targets.

  • Protocol:

    • Protein Extraction: Treat cells with this compound as described. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, VEGF-A) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the mRNA levels of HIF-2α target genes to assess the transcriptional inhibitory activity of this compound.[6]

qPCR_Workflow start Treat cells with this compound rna_extraction Total RNA Extraction start->rna_extraction rna_qc Assess RNA Quality & Quantity (e.g., NanoDrop) rna_extraction->rna_qc cdna_synthesis Reverse Transcription (RNA → cDNA) rna_qc->cdna_synthesis qpcr Set up qPCR Reaction (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr run_qpcr Run qPCR on Thermal Cycler qpcr->run_qpcr analysis Data Analysis (ΔΔCt method) run_qpcr->analysis

Caption: Workflow for Quantitative Real-Time PCR (qPCR).

  • Protocol:

    • Cell Treatment: Treat cells with this compound (e.g., in a 6-well plate) for 24 hours.

    • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.

    • RNA Quantification and QC: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • Thermal Cycling: Run the reaction on a qPCR instrument.

    • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Results are expressed as fold change relative to the vehicle-treated control. A significant reduction in the mRNA levels of target genes in this compound-treated cells indicates effective HIF-2α inhibition.[6]

References

Author: BenchChem Technical Support Team. Date: November 2025

The recommended Phase II dose (RP2D) of PT-2385, a first-in-class oral inhibitor of hypoxia-inducible factor-2α (HIF-2α), has been established at 800 mg administered twice daily.[1][2][3] This determination was the result of a comprehensive Phase I, first-in-human, dose-escalation and expansion clinical trial (NCT02293980) involving patients with advanced clear cell renal cell carcinoma (ccRCC).[1][4]

The study was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of this compound.[1][3] The dose-escalation phase followed a standard 3+3 design, with subsequent expansion at the identified RP2D.[1][2][3]

Summary of Key Clinical Trial Data

The clinical trial enrolled a total of 51 patients across its dose-escalation and expansion phases.[1][2] Participants were heavily pretreated, with a median of four prior therapies.[1][2][3]

Dose Escalation and RP2D Determination

Oral doses of this compound ranging from 100 mg to 1,800 mg twice daily were evaluated.[1][5] No dose-limiting toxicities (DLTs) were observed across the tested dose levels.[1][2][3] The selection of 800 mg twice daily as the RP2D was based on a comprehensive evaluation of safety, pharmacokinetic, and pharmacodynamic data.[1][2][3]

Dose Level (Twice Daily)Number of Patients (Dose-Escalation)Dose-Limiting Toxicities
100 mg30
200 mg30
400 mg40
800 mg70
1,200 mg60
1,800 mg30
Safety and Tolerability at RP2D

This compound demonstrated a favorable safety profile and was well-tolerated by patients.[1][2][3] The most frequently reported treatment-emergent adverse events were generally low-grade.[1][2][3]

Adverse EventGrade 1-2Grade 3Grade 4
Anemia35%10%0%
Peripheral Edema37%2%0%
Fatigue37%0%0%
HypoxiaNot specified10%Not specified

Note: Hypoxia was observed in 18% of patients, all of whom were receiving doses of ≥ 800 mg twice daily.[5]

Efficacy at RP2D

In a heavily pretreated patient population, this compound showed promising signs of clinical activity.[2][3]

Best ResponsePercentage of Patients
Complete Response2%
Partial Response12%
Stable Disease52%

Experimental Protocols

Phase I Clinical Trial Design and Execution

The primary objective of the study was to determine the maximum tolerated dose (MTD) and/or the RP2D of this compound.[4]

Patient Population: Eligible participants were patients with locally advanced or metastatic clear cell renal cell carcinoma who had shown disease progression after at least one prior regimen including a vascular endothelial growth factor (VEGF) inhibitor.[1][3]

Dose Escalation Phase:

  • A standard 3+3 dose-escalation design was employed.[2][3]

  • Cohorts of 3-6 patients received escalating doses of this compound administered orally twice daily.[1]

  • Doses ranged from 100 mg to 1,800 mg.[1][5]

  • Patients were monitored for dose-limiting toxicities (DLTs) during the initial 21-day treatment period.[1]

Dose Expansion Phase:

  • Following the identification of the RP2D (800 mg twice daily), an expansion cohort of 25 patients was enrolled.[1][5]

  • This phase aimed to further evaluate the safety, tolerability, and anti-tumor activity of this compound at the recommended dose.[1]

Assessments:

  • Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests for hematology and chemistry.[4] Adverse events were recorded and graded.

  • Pharmacokinetics: Blood samples were collected to determine the concentration of this compound in the plasma.[4]

  • Pharmacodynamics: The effects of this compound on biomarkers were assessed, including circulating levels of erythropoietin (Epo), a downstream target of HIF-2α.[1]

  • Efficacy: Tumor responses were evaluated based on established radiological criteria.[2][3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of HIF-2α.[6][7] It functions by allosterically binding to HIF-2α and preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][7] This disruption inhibits the transcription of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis.[6][7]

PT2385_Mechanism_of_Action cluster_1 This compound Intervention HIF2a HIF-2α ARNT ARNT (HIF-1β) HIF2a->ARNT Heterodimerization Inactive_HIF2a Inactive HIF-2α HRE Hypoxia Response Element (HRE) ARNT->HRE Binds to DNA No_Transcription Inhibition of Target Gene Transcription Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Initiates PT2385 This compound PT2385->HIF2a

Caption: Mechanism of action of this compound.

Clinical Trial Workflow for RP2D Determination

The workflow for determining the recommended Phase II dose of this compound followed a structured, multi-stage process typical of early-phase oncology trials.

Clinical_Trial_Workflow cluster_workflow Phase I Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Advanced ccRCC, Prior VEGFi Therapy) Dose_Escalation Dose Escalation (3+3 Design) (100mg to 1800mg BID) Patient_Recruitment->Dose_Escalation DLT_Monitoring DLT Monitoring (21-day period) Dose_Escalation->DLT_Monitoring DLT_Monitoring->Dose_Escalation If no DLT, escalate dose RP2D_Determination RP2D Determination (800mg BID) DLT_Monitoring->RP2D_Determination No DLTs observed, RP2D based on Safety, PK, PD Dose_Expansion Dose Expansion (n=25 at RP2D) RP2D_Determination->Dose_Expansion Final_Analysis Final Analysis (Safety, PK, PD, Efficacy) Dose_Expansion->Final_Analysis

Caption: Workflow for this compound RP2D determination.

References

Application Notes and Protocols: Synergistic Inhibition of Tumor Growth and Angiogenesis by Combining PT-2385 with VEGF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, particularly for malignancies such as clear cell renal cell carcinoma (ccRCC), the dysregulation of the von Hippel-Lindau (VHL) tumor suppressor gene is a frequent event. This inactivation leads to the stabilization and accumulation of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that drives tumorigenesis through the upregulation of various target genes, including Vascular Endothelial Growth Factor A (VEGFA).[1][2] VEGFA is a potent pro-angiogenic factor, making both the HIF-2α and VEGF signaling pathways critical targets for therapeutic intervention.

PT-2385 is a first-in-class, orally bioavailable small molecule that selectively antagonizes HIF-2α.[3] It functions by allosterically binding to HIF-2α and preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[4] This disruption inhibits the transcriptional activity of HIF-2α, leading to the downregulation of its target genes involved in cell proliferation, metabolism, and angiogenesis.[3][4]

VEGF inhibitors, such as multitargeted tyrosine kinase inhibitors (TKIs) like sunitinib and axitinib, are established therapies for ccRCC. They function by blocking the signaling of VEGF receptors, thereby inhibiting angiogenesis. Given that VEGFA is a primary downstream target of HIF-2α, a combination therapy of this compound and a VEGF inhibitor presents a compelling rationale for a dual-pronged attack on this critical oncogenic pathway. This approach has the potential for synergistic anti-tumor activity and may overcome resistance mechanisms associated with single-agent therapies. Preclinical and clinical evidence with other HIF-2α inhibitors in combination with VEGF inhibitors supports this strategy, demonstrating promising response rates in advanced ccRCC.[5][6][7]

These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for investigating the combination of this compound and VEGF inhibitors.

Mechanism of Action: Dual Blockade of the HIF-2α-VEGF Axis

The synergistic effect of combining this compound with a VEGF inhibitor stems from the vertical inhibition of the same oncogenic pathway at two distinct points.

  • Upstream Inhibition by this compound: In VHL-deficient tumors, HIF-2α is constitutively active. This compound directly inhibits HIF-2α, leading to a decrease in the transcription of VEGFA and other pro-angiogenic factors. This reduces the primary stimulus for tumor angiogenesis at its source.

  • Downstream Inhibition by VEGF Inhibitors: VEGF inhibitors block the activity of VEGF receptors on endothelial cells, preventing the downstream signaling that leads to endothelial cell proliferation, migration, and tube formation.

This dual blockade is hypothesized to result in a more profound and sustained anti-angiogenic effect than either agent alone.

Caption: Signaling pathway of HIF-2α-mediated angiogenesis and points of inhibition by this compound and VEGF inhibitors.

Quantitative Data Summary

While specific preclinical data for the direct combination of this compound and a VEGF inhibitor is limited in publicly available literature, clinical trials with the next-generation HIF-2α inhibitor, belzutifan, in combination with VEGF TKIs provide valuable insights into the potential efficacy of this strategy.

Table 1: Clinical Trial Data for HIF-2α and VEGF Inhibitor Combinations in Advanced ccRCC

Trial (HIF-2α Inhibitor + VEGF TKI) Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Common Grade ≥3 Adverse Events Reference
LITESPARK-003 (Belzutifan + Cabozantinib) Treatment-naïve advanced ccRCC (Cohort 1)57%14 months (median follow-up)Hypertension, anemia, fatigue[7]
LITESPARK-003 (Belzutifan + Cabozantinib) Previously treated advanced ccRCC (Cohort 2)31%Not Reached (at time of report)Hypertension, anemia, fatigue[7]
KEYMAKER-U03B (Belzutifan + Lenvatinib) Previously treated advanced ccRCC50%11.2 monthsAnemia, fatigue, hypertension[6]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in combination with a VEGF inhibitor.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability/Proliferation (MTT/CCK-8 Assay) AngiogenesisAssay Endothelial Cell Tube Formation Assay CellViability->AngiogenesisAssay WesternBlot Western Blot Analysis (HIF-2α, VEGF, p-VEGFR) AngiogenesisAssay->WesternBlot qPCR qRT-PCR (HIF-2α Target Genes) WesternBlot->qPCR Xenograft ccRCC Xenograft Mouse Model qPCR->Xenograft Treatment Treatment with this compound, VEGF inhibitor, and Combination Xenograft->Treatment TumorMeasurement Tumor Volume and Body Weight Monitoring Treatment->TumorMeasurement IHC Immunohistochemistry (CD31, Ki-67) TumorMeasurement->IHC end Data Analysis & Conclusion IHC->end start Start start->CellViability

Caption: A generalized workflow for the preclinical evaluation of this compound and VEGF inhibitor combination therapy.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of this compound, a VEGF inhibitor, and their combination on the viability and proliferation of ccRCC cells.

Materials:

  • ccRCC cell lines (e.g., 786-O, A-498)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • VEGF inhibitor (e.g., Sunitinib, Axitinib; dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed ccRCC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound and the VEGF inhibitor in culture medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Analyze the combination effect using software like CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.

Endothelial Cell Tube Formation Assay

Objective: To assess the anti-angiogenic effects of this compound and a VEGF inhibitor, alone and in combination.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well plates

  • This compound and VEGF inhibitor

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound, the VEGF inhibitor, or the combination. Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

  • Visualization: Stain the cells with Calcein AM and visualize the tube formation using an inverted fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Western Blot Analysis

Objective: To evaluate the effect of the combination treatment on the expression and phosphorylation of key proteins in the HIF-2α and VEGF signaling pathways.

Materials:

  • ccRCC cells

  • This compound and VEGF inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-2α, anti-VEGFA, anti-p-VEGFR2, anti-VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat ccRCC cells with this compound, the VEGF inhibitor, or the combination for the desired time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).

Murine Xenograft Model

Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth in a ccRCC xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ccRCC cells (e.g., 786-O)

  • Matrigel

  • This compound formulated for oral gavage

  • VEGF inhibitor (e.g., Sunitinib) formulated for oral gavage

  • Calipers

  • Anesthesia

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of 2-5 x 10⁶ 786-O cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., Vehicle, this compound, VEGF inhibitor, Combination).

  • Treatment Administration: Administer the treatments daily via oral gavage for a specified period (e.g., 21-28 days).

  • Tumor and Body Weight Measurement: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density and Ki-67 for proliferation).

Conclusion

The combination of this compound and a VEGF inhibitor represents a rational and promising therapeutic strategy for cancers driven by HIF-2α stabilization, such as ccRCC. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this combination, from in vitro mechanistic studies to in vivo efficacy models. The expected outcome is a more potent and durable anti-tumor response, which could translate into improved clinical outcomes for patients. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this combination approach.

References

Measuring PT-2385 Target Engagement In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-2385 is a first-in-class, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2][3] In many cancers, such as clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and accumulation of HIF-2α.[4][5] This drives the expression of numerous downstream target genes responsible for tumor growth, proliferation, and angiogenesis.[4][6] this compound allosterically binds to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][7][8] This disruption inhibits the transcriptional activity of HIF-2α, leading to anti-tumor effects.[1][2]

These application notes provide a detailed overview of the key methodologies and protocols for measuring the in vivo target engagement of this compound. The following sections describe the underlying signaling pathway, experimental workflows, and specific protocols for pharmacodynamic biomarker analysis, direct assessment of target inhibition in tumor tissue, and non-invasive imaging techniques.

HIF-2α Signaling Pathway and this compound Mechanism of Action

Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions or in cells with VHL mutations, HIF-2α is stabilized and translocates to the nucleus. There, it dimerizes with ARNT and binds to hypoxia response elements (HREs) in the promoter regions of its target genes, activating their transcription. This compound disrupts the HIF-2α/ARNT dimerization, thereby inhibiting the expression of these target genes.

HIF-2a Signaling Pathway and this compound Inhibition HIF-2α Signaling and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-2a HIF-2a VHL VHL HIF-2a->VHL Normoxia Proteasomal Degradation Proteasomal Degradation HIF-2a_nuc HIF-2α HIF-2a->HIF-2a_nuc Hypoxia/VHL mutation VHL->Proteasomal Degradation Ubiquitination PT-2385_cyto This compound PT-2385_nuc This compound PT-2385_cyto->PT-2385_nuc HIF-2a_ARNT HIF-2α/ARNT Heterodimer HIF-2a_nuc->HIF-2a_ARNT ARNT ARNT (HIF-1β) ARNT->HIF-2a_ARNT HRE Hypoxia Response Element (DNA) HIF-2a_ARNT->HRE Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription PT-2385_nuc->HIF-2a_ARNT Inhibition

Caption: HIF-2α signaling and this compound mechanism of action.

Pharmacodynamic Biomarker Analysis in Plasma

A key approach to assess the systemic target engagement of this compound is the measurement of circulating pharmacodynamic (PD) biomarkers. Erythropoietin (EPO) is a direct and sensitive HIF-2α target gene, and its plasma levels have been shown to decrease rapidly upon this compound administration, serving as a robust indicator of in vivo target engagement.[1]

Experimental Workflow: Plasma Biomarker Analysis

Plasma Biomarker Analysis Workflow Workflow for Plasma Biomarker Analysis Blood_Collection Blood Collection (Pre- and Post-dose) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage ELISA ELISA for EPO/VEGF Sample_Storage->ELISA Data_Analysis Data Analysis (Comparison of Pre- and Post-dose levels) ELISA->Data_Analysis

Caption: Workflow for plasma biomarker analysis.

Protocol: Measurement of Plasma EPO and VEGF by ELISA
  • Blood Collection: Collect whole blood samples from subjects at pre-defined time points (e.g., pre-dose and various time points post-dose). Use collection tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Sample Storage: Aliquot plasma samples and store them at -80°C until analysis to ensure stability.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human EPO and VEGF (e.g., from R&D Systems, Beckman Coulter).

    • Thaw plasma samples on ice and dilute as per the kit manufacturer's instructions.

    • Follow the kit protocol for the preparation of standards, controls, and samples.

    • Perform the assay according to the manufacturer's instructions, including incubation times, washing steps, and addition of detection reagents.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentrations of EPO and VEGF in the plasma samples.

    • Compare the post-dose concentrations to the pre-dose baseline to determine the percentage change.

Quantitative Data: Plasma EPO Reduction with this compound
This compound Dose (Twice Daily)Mean Maximum EPO Reduction (%)
100 mg~40%
200 mg~50%
400 mg~60%
800 mg~70%
1200 mg~70%
1800 mg~70%

Note: Data are illustrative based on trends reported in clinical trials. Actual values may vary.

Direct Assessment of Target Inhibition in Tumor Tissue

To confirm that this compound is engaging its target within the tumor microenvironment, tumor biopsies can be analyzed for evidence of HIF-2α/ARNT complex dissociation and downregulation of HIF-2α target gene expression.

Experimental Workflow: Tumor Biopsy Analysis

Tumor Biopsy Analysis Workflow Workflow for Tumor Biopsy Analysis Tumor_Biopsy Tumor Biopsy (Pre- and On-treatment) Tissue_Processing Tissue Processing (Snap-freezing or FFPE) Tumor_Biopsy->Tissue_Processing Protein_RNA_Extraction Protein and RNA Extraction Tissue_Processing->Protein_RNA_Extraction Immunoprecipitation Immunoprecipitation (IP) - Western Blot Protein_RNA_Extraction->Immunoprecipitation qRT_PCR qRT-PCR Protein_RNA_Extraction->qRT_PCR Data_Analysis_IP Assess HIF-2α/ARNT Complex Dissociation Immunoprecipitation->Data_Analysis_IP Data_Analysis_qPCR Quantify Target Gene Expression Changes qRT_PCR->Data_Analysis_qPCR

Caption: Workflow for tumor biopsy analysis.

Protocol: Immunoprecipitation-Western Blot for HIF-2α/ARNT Dissociation
  • Tissue Lysis: Homogenize snap-frozen tumor biopsy samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoprecipitation:

    • Incubate a defined amount of protein lysate (e.g., 500 µg - 1 mg) with an antibody against ARNT overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for an additional 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against HIF-2α.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: A decrease in the amount of HIF-2α co-immunoprecipitated with ARNT in on-treatment biopsies compared to pre-treatment biopsies indicates target engagement by this compound.

Protocol: qRT-PCR for HIF-2α Target Gene Expression
  • RNA Extraction: Extract total RNA from tumor biopsy samples using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • RNA Quality and Quantity: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis: Synthesize cDNA from a defined amount of RNA using a reverse transcription kit.

  • qRT-PCR:

    • Run the PCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Compare the gene expression levels in on-treatment biopsies to pre-treatment samples to determine the fold change.

Quantitative Data: HIF-2α Target Gene Expression in ccRCC Xenografts
GeneFold Change (this compound vs. Vehicle)
CCND1 (Cyclin D1)Downregulated
VEGFADownregulated
SLC2A1 (GLUT1)Downregulated
SERPINE1 (PAI-1)Downregulated

Note: This table represents the expected qualitative changes based on preclinical data. The magnitude of downregulation can be dose- and time-dependent.[6]

Non-Invasive Imaging for Target Engagement

Advanced imaging techniques can provide a non-invasive means to assess the physiological consequences of this compound treatment. pH-weighted amine Chemical Exchange Saturation Transfer (CEST) MRI has been explored to measure tumor acidity, which can be influenced by the metabolic reprogramming downstream of HIF-2α inhibition.[9]

Logical Relationship: CEST MRI and Target Engagement

CEST MRI Logical Relationship Logical Relationship of CEST MRI to Target Engagement This compound This compound Administration HIF-2a_Inhibition HIF-2α Inhibition This compound->HIF-2a_Inhibition Metabolic_Reprogramming Metabolic Reprogramming (e.g., reduced glycolysis) HIF-2a_Inhibition->Metabolic_Reprogramming Tumor_pH_Change Change in Intratumoral pH Metabolic_Reprogramming->Tumor_pH_Change CEST_MRI CEST MRI Signal Change Tumor_pH_Change->CEST_MRI

Caption: Logical relationship of CEST MRI to target engagement.

Protocol: pH-Weighted Amine CEST MRI
  • Patient Preparation: No special preparation is typically required.

  • Image Acquisition:

    • Anatomic MR images are acquired according to a standardized brain tumor imaging protocol (BTIP) or a similar protocol for other tumor types.[9]

    • CEST MRI is performed using a specific pulse sequence designed to detect the exchange of protons from amine groups with bulk water.

    • Data are acquired at multiple frequency offsets around the water resonance.

  • Image Processing and Analysis:

    • The CEST effect is quantified by calculating the magnetization transfer ratio asymmetry (MTRasym) at the frequency corresponding to amine protons (e.g., 3.0 ppm).

    • Regions of interest (ROIs) are drawn on the tumor, and the mean MTRasym is calculated.

    • Changes in the MTRasym signal between baseline and post-treatment scans can be correlated with treatment response.

Conclusion

Measuring the in vivo target engagement of this compound is crucial for its clinical development and for understanding its mechanism of action in patients. A multi-faceted approach, combining the analysis of systemic pharmacodynamic biomarkers like plasma EPO, direct assessment of target inhibition in tumor tissue through molecular biology techniques, and non-invasive imaging, provides a comprehensive picture of this compound activity. The protocols and workflows detailed in these application notes offer a robust framework for researchers and clinicians to evaluate the in vivo efficacy of HIF-2α inhibitors.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Orally Administered PT-2385

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-2385 is an orally active, first-in-class small molecule inhibitor of hypoxia-inducible factor-2α (HIF-2α).[1] HIF-2α is a key transcription factor implicated in the development and progression of several cancers, most notably clear cell renal cell carcinoma (ccRCC), where inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to its stabilization.[2] this compound allosterically binds to HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequently inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.[1][3] This document provides detailed protocols for the preclinical pharmacokinetic analysis of orally administered this compound and summarizes key clinical pharmacokinetic data.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound. Under normal oxygen conditions (normoxia), the VHL protein targets the HIF-2α subunit for proteasomal degradation. In VHL-deficient ccRCC, HIF-2α accumulates and dimerizes with HIF-1β, leading to the transcription of genes that promote tumor growth. This compound disrupts the HIF-2α/HIF-1β dimerization, thereby inhibiting this oncogenic signaling cascade.

PT-2385_Mechanism_of_Action cluster_0 Normoxia cluster_1 VHL-Deficient ccRCC HIF-2α_normoxia HIF-2α VHL VHL HIF-2α_normoxia->VHL targets Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation HIF-2α_hypoxia HIF-2α (accumulates) Dimerization HIF-2α_hypoxia->Dimerization HIF-1β HIF-1β HIF-1β->Dimerization HIF-2α/β Complex HIF-2α/HIF-1β Complex Dimerization->HIF-2α/β Complex ARE Hypoxia Response Elements (HRE) HIF-2α/β Complex->ARE binds to Gene Transcription Tumor Growth Genes (e.g., VEGF, CCND1) ARE->Gene Transcription activates This compound This compound This compound->HIF-2α_hypoxia inhibits dimerization

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of orally administered this compound from both human clinical trials and preclinical animal studies.

Table 1: Clinical Pharmacokinetics of this compound in Patients with Advanced ccRCC

Data presented below is from a Phase I dose-escalation trial at the recommended Phase II dose (RP2D) of 800 mg twice daily.[2][4]

ParameterValueUnit
Dose800mg (BID)
Tmax (Time to Maximum Concentration)~2hours
Cmax (Maximum Plasma Concentration)3.1µg/mL
t1/2 (Half-life)~17hours
Target Trough Concentration (Cmin)>280ng/mL
Table 2: Preclinical Pharmacokinetics of this compound in Mice

The following data is representative of preclinical pharmacokinetic studies in mice.

ParameterValueUnit
Animal ModelMale C57BL/6N Mice-
Administration RouteOral Gavage-
Dose50mg/kg
Vehicle0.5% Sodium Carboxymethyl Cellulose, 2.5% Tween 80, 2.5% DMSO-

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for a single-dose pharmacokinetic study of orally administered this compound in mice.

Materials:

  • This compound

  • Vehicle solution: 0.5% sodium carboxymethyl cellulose, 2.5% Tween 80, and 2.5% dimethyl sulfoxide (DMSO) in sterile water.

  • Male C57BL/6N mice (6-8 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Standard laboratory equipment for animal handling and blood collection.

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6N mice to the housing facility for at least one week prior to the experiment.

  • Drug Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at a 10 mL/kg dosing volume).

  • Dosing: Administer a single oral dose of the this compound suspension to each mouse via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., retro-orbital sinus, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

PK_Study_Workflow Start Start: Animal Acclimation Formulation This compound Formulation (Suspension in Vehicle) Start->Formulation Dosing Oral Gavage Administration Formulation->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis End End: Pharmacokinetic Data Analysis->End

Figure 2: Preclinical Pharmacokinetic Study Workflow.
Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a method for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from a validated protocol for the structurally similar HIF-2α inhibitor, belzutifan.

Materials:

  • Plasma samples from pharmacokinetic studies.

  • This compound analytical standard.

  • Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled this compound or a related analog like apalutamide.

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid, LC-MS grade.

  • Water, LC-MS grade.

  • Microcentrifuge tubes.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

a. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography:

  • Column: Symmetry Shield C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient: A suitable gradient to ensure separation of this compound and the internal standard from matrix components. For example:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-7 min: 30% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and the internal standard. The exact m/z values should be determined by direct infusion of the analytical standards. For belzutifan, the transition is m/z 384.3 → 311.4. A similar fragmentation pattern is expected for this compound.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

d. Quantification:

  • Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

  • Quantify this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Data Processing

Figure 3: LC-MS/MS Analysis Workflow.

Conclusion

The protocols and data presented provide a comprehensive guide for the pharmacokinetic analysis of orally administered this compound. The detailed in vivo study design and the robust LC-MS/MS method for quantification will enable researchers to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this novel HIF-2α inhibitor in a preclinical setting. The summarized clinical data offers a valuable reference for translating preclinical findings to the clinical context.

References

Techniques for Assessing PT-2385 Efficacy in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-2385 is a first-in-class, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α).[1][2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and accumulation of HIF-2α.[1][3] HIF-2α then forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β, and this complex acts as a transcription factor, driving the expression of numerous genes involved in tumorigenesis, including angiogenesis, cell proliferation, and metabolism.[3] this compound exerts its therapeutic effect by allosterically binding to a pocket in the PAS-B domain of HIF-2α, which prevents its heterodimerization with ARNT, thereby inhibiting the transcription of its downstream target genes.[1][3]

These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cancer cell lines, focusing on its mechanism of action and its impact on cancer cell biology.

Mechanism of Action: HIF-2α Inhibition

The primary mechanism of this compound is the disruption of the HIF-2α/ARNT heterodimer. This can be visualized through the following signaling pathway.

HIF-2a_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia / VHL-deficient HIF-2a_p HIF-2α VHL VHL HIF-2a_p->VHL Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-2a_s HIF-2α (stabilized) HIF-2_complex HIF-2α/ARNT Heterodimer HIF-2a_s->HIF-2_complex ARNT ARNT (HIF-1β) ARNT->HIF-2_complex HRE Hypoxia Response Elements (HREs) HIF-2_complex->HRE Target_Genes Target Gene Transcription (VEGF-A, CCND1, etc.) HRE->Target_Genes This compound This compound This compound->HIF-2a_s Inhibits dimerization

Figure 1: HIF-2α signaling pathway and the mechanism of this compound action.

Experimental Protocols

The following protocols are designed for use with VHL-deficient ccRCC cell lines, such as 786-O and A498, which are known to be sensitive to HIF-2α inhibition.

Assessment of HIF-2α/ARNT Dimerization by Co-Immunoprecipitation

This protocol details the co-immunoprecipitation (Co-IP) of HIF-2α to assess its interaction with ARNT in the presence or absence of this compound. A reduction in the amount of ARNT that co-precipitates with HIF-2α indicates the disruptive effect of the compound on the heterodimer.

Materials:

  • 786-O cells

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (EBC buffer: 50 mM Tris pH 8.0, 120 mM NaCl, 0.5% NP-40) with protease inhibitors

  • Anti-HIF-2α antibody for immunoprecipitation (e.g., Novus Biologicals, NB100-122)

  • Anti-ARNT antibody for Western blot

  • Anti-HIF-2α antibody for Western blot

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Protocol:

  • Seed 786-O cells in 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with DMSO (vehicle control) or this compound (e.g., 1 µM) for 24 hours.

  • Wash cells twice with cold PBS and lyse on ice with EBC buffer containing protease inhibitors.

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-HIF-2α antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Wash the beads three times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot using anti-ARNT and anti-HIF-2α antibodies.

Co-IP_Workflow Cell_Culture 786-O Cell Culture Treatment Treat with this compound or DMSO (24h) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation with anti-HIF-2α Ab Lysis->IP WB Western Blot Analysis IP->WB Result Detect ARNT and HIF-2α WB->Result

Figure 2: Experimental workflow for Co-Immunoprecipitation.
Analysis of HIF-2α Target Gene Expression by qPCR

This protocol measures the mRNA levels of known HIF-2α target genes to confirm that this compound inhibits HIF-2α transcriptional activity.

Materials:

  • 786-O or A498 cells

  • This compound (dissolved in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green)

  • Real-time PCR system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 24 hours.

  • Extract total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Table 1: Example qPCR Primers for Human HIF-2α Target Genes

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')
VEGF-A TCTACACCGACAACTCCATCCGTCTGGCATTTTGGAGAGGAAGTG
CCND1 GCTGCGAAGTGGAAACCATCCCTCCTTCTGCACACATTTGAA
PAI-1 (SERPINE1) AGGCTGACTTCACGAGTCTTTCGTCCTCCACAGTGTGCTTCCTC
GLUT1 (SLC2A1) GCTTCTCCAACTGGACCTCAACGGTTTCATCGTCGCTAACAT
HPRT1 CCTGGCGTCGTGATTAGTGATAGACGTTCAGTCCTGTCCATAA
Assessment of Protein Expression by Western Blot

This protocol is used to determine the effect of this compound on the protein levels of HIF-2α and its downstream target, Cyclin D1.

Materials:

  • 786-O or A498 cells

  • This compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Anti-HIF-2α antibody (e.g., Novus Biologicals, NB100-122)

  • Anti-Cyclin D1 antibody (e.g., Cell Signaling Technology, #2926)

  • Anti-α-tubulin or other loading control antibody

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 48 hours.

  • Lyse cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against HIF-2α, Cyclin D1, and a loading control overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate.

WB_Workflow Cell_Treatment Treat cells with This compound or DMSO Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting with specific antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection

Figure 3: General workflow for Western Blot analysis.
Cell Viability/Proliferation Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines. It is important to note that the direct cytotoxic effects of this compound in 2D cell culture may be modest, and its primary anti-tumor effects are often more pronounced in vivo.[4]

Materials:

  • 786-O or A498 cells

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

  • Plate reader (luminometer or spectrophotometer)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 100 µM) in triplicate. Include a DMSO-only control.

  • Incubate the plate for 72-120 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Data Presentation

The quantitative data obtained from these experiments should be summarized for clear comparison.

Table 2: Efficacy of this compound in ccRCC Cell Lines

AssayCell LineThis compound ConcentrationResult
Co-Immunoprecipitation 786-O1 µMReduced ARNT co-precipitation with HIF-2α
qPCR 786-O0.1 - 10 µMDose-dependent decrease in VEGF-A, CCND1, PAI-1, and GLUT1 mRNA
Western Blot 786-O1 - 10 µMDose-dependent decrease in Cyclin D1 protein levels
Cell Viability 786-O0.01 - 100 µMModest reduction in cell viability
Luciferase Reporter Assay 786-ON/AEC50 = 27 nM[2]

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the cellular efficacy of this compound. By demonstrating target engagement through the disruption of the HIF-2α/ARNT dimer and the subsequent downregulation of target genes and proteins, researchers can confidently assess the on-target activity of this compound. While in vitro cell viability assays may show modest effects, the combination of these mechanistic assays provides a comprehensive understanding of this compound's mode of action in relevant cancer cell line models.

References

Application Notes and Protocols for PT-2385 in Sunitinib-Refractory Clear Cell Renal Cell Carcinoma (ccRCC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-2385 is a first-in-class, orally bioavailable small molecule inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). In clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene is a frequent event, leading to the accumulation of HIF-2α. This transcription factor then dimerizes with HIF-1β (also known as ARNT), translocates to the nucleus, and drives the expression of numerous genes involved in tumorigenesis, including angiogenesis (e.g., VEGF), cell proliferation, and survival. This compound allosterically binds to HIF-2α, preventing its heterodimerization with ARNT and thereby inhibiting its transcriptional activity.[1][2] These notes provide an overview of treatment protocols, key experimental methodologies, and preclinical data for the application of this compound in sunitinib-refractory ccRCC.

Signaling Pathway and Mechanism of Action

The VHL/HIF-2α signaling axis is a critical oncogenic driver in the majority of ccRCC cases. The mechanism of action of this compound involves the specific disruption of the HIF-2α/ARNT protein-protein interaction.[1] This selectivity for HIF-2α over the related HIF-1α is a key feature of the compound.[1]

HIF2a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects VHL VHL (inactive) HIF2a HIF-2α VHL->HIF2a No Degradation Dimer HIF-2α/ARNT Heterodimer ARNT ARNT (HIF-1β) PT2385 This compound PT2385->HIF2a Binds & Inhibits Heterodimerization Dimer_nuc HIF-2α/ARNT Dimer->Dimer_nuc Nuclear Translocation DNA Hypoxia Response Elements (HREs) Dimer_nuc->DNA Transcription Gene Transcription DNA->Transcription VEGF VEGF Transcription->VEGF CyclinD1 Cyclin D1 Transcription->CyclinD1 GLUT1 GLUT1 Transcription->GLUT1 Angiogenesis Angiogenesis VEGF->Angiogenesis Proliferation Cell Proliferation CyclinD1->Proliferation Metabolism Altered Metabolism GLUT1->Metabolism

Figure 1: HIF-2α Signaling Pathway and this compound Mechanism of Action.

Clinical Treatment Protocols

A Phase I dose-escalation and expansion study of this compound was conducted in patients with advanced ccRCC who had previously been treated with at least one VEGF inhibitor.[3][4][5]

Patient Population

Eligible patients had locally advanced or metastatic clear cell RCC that had progressed during one or more prior regimens, including a VEGF inhibitor.[4][6] Patients in the trial were heavily pretreated, with a median of four prior therapies.[4]

Dosing and Administration
  • Dose Escalation: this compound was administered orally at twice-daily doses ranging from 100 mg to 1,800 mg.[4][6]

  • Recommended Phase II Dose (RP2D): Based on safety, pharmacokinetic, and pharmacodynamic data, the RP2D was established at 800 mg twice daily.[5][6]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase I clinical trial of this compound, as well as preclinical efficacy data.

Table 1: Clinical Efficacy of this compound in Sunitinib-Refractory ccRCC (Phase I)
ParameterValueReference
Number of Evaluable Patients50[6]
Complete Response (CR)2% (1 patient)[6]
Partial Response (PR)12% (6 patients)[6]
Stable Disease (SD)52% (26 patients)[6]
Disease Control (CR+PR+SD) ≥ 4 months42%[7]
Progression-Free Survival > 14 months25%[6]
Table 2: Common Treatment-Emergent Adverse Events (AEs) (Phase I)
Adverse EventAll GradesGrade 3Reference
Anemia45%10%[6]
Peripheral Edema39%2%[6]
Fatigue37%0%[6]
Hypoxia18%10%[6]

No patients discontinued treatment due to adverse events.[6]

Table 3: Preclinical Efficacy of this compound in ccRCC Xenograft Models
ModelTreatmentOutcomeReference
786-O ccRCC XenograftThis compoundTumor regression[5]
786-O ccRCC XenograftSunitinibTumor stasis[5]
Patient-Derived Sunitinib-Refractory XenograftThis compound (30 mg/kg, twice daily)Complete inhibition of tumor growth[2]
Patient-Derived Sunitinib-Refractory XenograftSunitinib (40 mg/kg, once daily)No impact on tumor growth[2]

Experimental Protocols

In Vivo Xenograft Model of Sunitinib-Refractory ccRCC

This protocol describes the establishment of a sunitinib-resistant ccRCC xenograft model to evaluate the efficacy of this compound.

Workflow:

Xenograft_Workflow start Inject 786-O ccRCC cells subcutaneously into immunodeficient mice treatment Allow tumors to establish (e.g., 200-300 mm³) start->treatment sunitinib Treat with sunitinib until resistance develops (continuous or intermittent dosing) treatment->sunitinib passage Passage resistant tumors into new cohort of mice (optional, to stabilize phenotype) sunitinib->passage pt2385_treatment Treat sunitinib-resistant tumor-bearing mice with This compound or vehicle control sunitinib->pt2385_treatment Directly treat resistant tumors passage->pt2385_treatment monitoring Monitor tumor volume, body weight, and general health pt2385_treatment->monitoring endpoint Endpoint: tumor collection for pharmacodynamic analysis (e.g., Western blot, ELISA) monitoring->endpoint

Figure 2: Workflow for a Sunitinib-Resistant Xenograft Study.

Methodology:

  • Cell Culture: Culture 786-O human ccRCC cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[3]

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 786-O cells into the flank of each mouse.[3]

  • Establishment of Sunitinib Resistance:

    • Once tumors are established, begin treatment with sunitinib (e.g., by oral gavage).

    • Continue treatment through several passages in mice to establish a stable sunitinib-resistant phenotype.[2][3]

  • This compound Treatment:

    • Once sunitinib-resistant tumors are established in a new cohort of mice, randomize animals into treatment groups (e.g., vehicle control, this compound).

    • Administer this compound orally, twice daily, at desired concentrations (e.g., 30 mg/kg).[2]

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers regularly to calculate tumor volume.

    • At the end of the study, euthanize mice and harvest tumors for downstream analysis.

Co-Immunoprecipitation (Co-IP) to Assess HIF-2α/ARNT Dimerization

This protocol is for determining if this compound disrupts the interaction between HIF-2α and ARNT in ccRCC cells.

Methodology:

  • Cell Lysis: Lyse ccRCC cells (e.g., 786-O) treated with this compound or vehicle control with a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate cell lysates with an antibody against HIF-2α (e.g., Abcam, ab199) or a control IgG overnight at 4°C.[8]

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies against ARNT (to detect co-immunoprecipitated protein) and HIF-2α (to confirm immunoprecipitation).[8]

Pharmacodynamic (PD) Biomarker Analysis: Erythropoietin (EPO) and VEGF ELISA

This protocol is for measuring the levels of HIF-2α target genes, EPO and VEGF, in plasma or tumor lysates as a measure of this compound target engagement.

Methodology:

  • Sample Collection: Collect blood samples from treated animals or patients into EDTA-containing tubes and centrifuge to obtain plasma. For tumor samples, homogenize in an appropriate lysis buffer.

  • ELISA:

    • Use a commercial human VEGF-A or EPO ELISA kit.[9][10][11]

    • Follow the manufacturer's instructions for preparing standards, samples, and reagents.

    • Briefly, add samples and standards to the antibody-coated microplate and incubate.

    • Wash the plate and add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of VEGF-A or EPO in the samples based on the standard curve.

Monitoring for Resistance: Detection of the HIF-2α G323E Mutation

Prolonged treatment with this compound can lead to acquired resistance, often through a "gatekeeper" mutation, G323E, in the EPAS1 gene (encoding HIF-2α).[7]

Methodology:

  • Sample Collection: Collect tumor biopsies before and after treatment with this compound.

  • DNA Extraction: Extract genomic DNA from the tumor tissue.

  • Sequencing:

    • Whole-Exome Sequencing (WES): For a comprehensive analysis of potential resistance mutations.

    • Sanger Sequencing: For targeted analysis of the EPAS1 gene region containing the G323 codon.

      • Design PCR primers to amplify the specific region of the EPAS1 gene.

      • Perform PCR on the extracted genomic DNA.

      • Purify the PCR product and perform Sanger sequencing.

      • Analyze the sequencing data to identify the c.968G>A substitution that results in the G323E amino acid change.[6]

Conclusion

This compound represents a targeted therapy for sunitinib-refractory ccRCC by directly inhibiting the key oncogenic driver, HIF-2α. The provided protocols and data offer a framework for researchers to further investigate the efficacy and mechanisms of action of this compound and similar HIF-2α inhibitors. Careful monitoring for resistance mutations, such as G323E, is crucial for understanding treatment failure and developing next-generation therapies.

References

Application Notes and Protocols for Monitoring Treatment Response to PT-2385

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PT-2385 is a first-in-class, orally active, small-molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α).[1][2] It functions by allosterically binding to HIF-2α, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[3][4] This disruption inhibits the transcription of HIF-2α downstream target genes that are crucial for tumor cell growth, proliferation, and angiogenesis.[1][4] this compound is highly selective for the HIF-2α/ARNT heterodimer and does not affect the HIF-1α/ARNT complex.[3] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the treatment response to this compound, with a primary focus on its application in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is commonly inactivated, leading to the stabilization of HIF-2α.[3][5]

Mechanism of Action: The HIF-2α Pathway

In VHL-deficient ccRCC, the absence of functional pVHL protein leads to the constitutive stabilization and accumulation of HIF-2α.[6] HIF-2α then translocates to the nucleus, forms a heterodimer with ARNT, and binds to hypoxia response elements (HREs) in the promoter regions of target genes. This transcriptional activation drives the expression of genes involved in angiogenesis (e.g., VEGF), cell cycle progression (e.g., Cyclin D1), and glucose metabolism (e.g., GLUT1).[7][8] this compound disrupts the formation of the HIF-2α/ARNT heterodimer, thereby blocking this entire downstream signaling cascade.[3]

PT2385_Mechanism_of_Action cluster_nucleus Nucleus VHL VHL Inactivation (in ccRCC) HIF2a_stabilized HIF-2α Stabilization VHL->HIF2a_stabilized leads to HIF2a_nucleus HIF-2α HIF2a_stabilized->HIF2a_nucleus translocation PT2385 This compound PT2385->HIF2a_stabilized binds & blocks ARNT_cyto ARNT (HIF-1β) ARNT_nucleus ARNT ARNT_cyto->ARNT_nucleus translocation Heterodimer HIF-2α/ARNT Heterodimer HIF2a_nucleus->Heterodimer ARNT_nucleus->Heterodimer HRE Hypoxia Response Element (HRE) Heterodimer->HRE binds to TargetGenes Target Gene Transcription (VEGF, Cyclin D1, etc.) HRE->TargetGenes activates TumorGrowth Tumor Growth, Angiogenesis, Proliferation TargetGenes->TumorGrowth

Caption: Mechanism of Action of this compound in VHL-deficient cells.

Protocols for Monitoring Treatment Response

A multi-faceted approach is essential for accurately monitoring the response to this compound, combining pharmacodynamic, clinical, and molecular assessments.

Pharmacodynamic (PD) Monitoring

Pharmacodynamic biomarkers are crucial for confirming target engagement and understanding the biological activity of this compound in vivo.

Protocol: Plasma Erythropoietin (EPO) Measurement

  • Objective: To assess systemic HIF-2α inhibition. EPO is a well-established HIF-2α target gene, and its plasma levels are expected to decrease with effective this compound treatment.[6][7]

  • Methodology:

    • Sample Collection: Collect peripheral blood samples in EDTA tubes at baseline (pre-treatment), and at specified time points during treatment (e.g., 2 weeks, 6-7 weeks, and 16 weeks post-treatment initiation).[6][7]

    • Sample Processing: Centrifuge blood samples to separate plasma. Aliquot and store plasma at -80°C until analysis.

    • Analysis: Measure plasma EPO concentrations using a validated immunoassay system (e.g., Epo Access Immunoassay System).[3]

  • Interpretation: A significant reduction in plasma EPO levels from baseline indicates successful target engagement and inhibition of HIF-2α transcriptional activity.[6]

Clinical Efficacy Assessment

Standard clinical trial methodologies are used to evaluate the anti-tumor activity of this compound.

Protocol: Tumor Response Evaluation

  • Objective: To assess changes in tumor burden over the course of treatment.

  • Methodology:

    • Imaging: Perform baseline tumor assessments using contrast-enhanced computed tomography (CT) or magnetic resonance imaging (MRI) within 7 days before starting treatment.[3]

    • Follow-up Scans: Conduct follow-up imaging at regular intervals, such as at week 7 and every 9 weeks thereafter, to monitor for changes in tumor size.[3]

    • Evaluation Criteria: Assess tumor responses using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[3] Classify responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).

  • Interpretation: The objective response rate (ORR = CR + PR) and disease control rate (DCR = CR + PR + SD) are key efficacy endpoints. Time-to-event endpoints like Progression-Free Survival (PFS) are also critical.[9][10]

Pharmacokinetic (PK) Analysis

Pharmacokinetic studies are vital for understanding drug exposure and its relationship with efficacy and safety.

Protocol: Plasma this compound Concentration Measurement

  • Objective: To determine the plasma concentration of this compound and assess its variability among patients.

  • Methodology:

    • Sample Collection: Collect blood samples at specific time points, such as 1 hour before and 6 hours after drug administration on day 1, and 1 hour before administration on day 15 to determine steady-state trough concentrations (Cmin).[9]

    • Sample Processing: Process blood to plasma and store at -80°C.

    • Analysis: Use a validated liquid chromatography-mass spectrometry (LC-MS) method to quantify this compound concentrations in plasma.[9]

  • Interpretation: Drug exposure has been correlated with clinical activity; higher trough concentrations may be associated with longer PFS.[3][10] This data is critical for confirming adequate drug exposure and interpreting efficacy results.

Monitoring for Acquired Resistance

Prolonged treatment with targeted therapies can lead to acquired resistance. Identifying the mechanisms of resistance is key for developing subsequent lines of therapy.

Protocol: Molecular Profiling of Tumor Biopsies

  • Objective: To identify genetic alterations that confer resistance to this compound.

  • Methodology:

    • Sample Collection: Obtain optional core tumor biopsies at baseline (pre-treatment), on-treatment (e.g., at 6-7 weeks), and at the time of disease progression.[6][7]

    • Nucleic Acid Extraction: Extract DNA and RNA from fresh-frozen or FFPE tumor tissue.

    • Sequencing: Perform whole-exome sequencing (WES) and RNA sequencing (RNA-Seq) to identify mutations and changes in gene expression.

    • Data Analysis: Analyze sequencing data to detect potential resistance mechanisms, such as the "gatekeeper" mutation G323E in the EPAS1 gene (encoding HIF-2α), which interferes with drug binding.[6][11] Other mutations, such as in TP53, may also suggest alternative resistance pathways.[6]

  • Interpretation: Identifying resistance mutations confirms the on-target dependency of the tumor and informs the development of next-generation inhibitors.

Monitoring_Workflow cluster_monitoring On-Treatment Monitoring Cycle (e.g., every 9 weeks) Start Patient Enrollment (Advanced ccRCC) Baseline Baseline Assessment: - Tumor Imaging (CT/MRI) - Blood Draw (EPO, PK) - Optional Tumor Biopsy Start->Baseline Treatment Administer this compound (e.g., 800 mg BID) Baseline->Treatment PD_PK_Monitoring Pharmacodynamic & Pharmacokinetic Monitoring: - Blood Draw for EPO & this compound levels Treatment->PD_PK_Monitoring Efficacy_Monitoring Efficacy Monitoring: - Tumor Imaging (CT/MRI) - RECIST 1.1 Assessment Safety_Monitoring Safety Monitoring: - Adverse Event Grading (CTCAE) Efficacy_Monitoring->Safety_Monitoring Evaluation Evaluate Response Safety_Monitoring->Evaluation Progression Progressive Disease Evaluation->Progression No Response Clinical Benefit (CR, PR, SD) Evaluation->Response Yes Prog_Biopsy Biopsy at Progression: - Whole Exome Seq - RNA-Seq Progression->Prog_Biopsy Continue Continue Treatment Response->Continue Continue->PD_PK_Monitoring Next Cycle PD_PK_monitoring PD_PK_monitoring PD_PK_monitoring->Efficacy_Monitoring Logical_Relationships A This compound Administration B Target Engagement: - HIF-2α/ARNT Dissociation - Decreased Plasma EPO A->B leads to E Adverse Events: - Anemia - Fatigue - Edema A->E can cause C Inhibition of Downstream Signaling: - Reduced VEGF, etc. B->C results in D Clinical Outcomes: - Tumor Regression (CR/PR) - Disease Stabilization (SD) - Improved PFS C->D causes F Acquired Resistance: - HIF2α Gatekeeper Mutation - Disease Progression D->F prolonged treatment can lead to

References

Troubleshooting & Optimization

Technical Support Center: PT-2385 Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to PT-2385, a first-in-class HIF-2α inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

The primary mechanism of acquired resistance to this compound is the emergence of a gatekeeper mutation in the alpha subunit of its target, Hypoxia-Inducible Factor 2 (HIF-2α).[1][2][3][4] Specifically, a G323E mutation in HIF-2α has been identified in patients with clear cell renal cell carcinoma (ccRCC) who developed resistance to this compound.[1][2][3][4] This mutation interferes with the binding of this compound to HIF-2α, thereby preventing the dissociation of the HIF-2 complex and allowing the continued expression of HIF-2 target genes.[1][2][3][4]

Q2: Are there other potential mechanisms of resistance to this compound?

Yes, while the HIF-2α G323E mutation is a key mechanism, other alterations may also contribute to resistance. An acquired mutation in the tumor suppressor gene TP53 has been identified in a patient who developed resistance, suggesting a possible alternative mechanism of resistance.[1][2][3][4] Further research is needed to fully elucidate the role of TP53 and other potential pathways in conferring resistance to this compound.

Q3: How does this compound work and what is its effect on HIF-2α?

Troubleshooting Guides

Problem: My ccRCC cell line/xenograft model is showing reduced sensitivity to this compound treatment over time.

Possible Cause 1: Emergence of a HIF-2α gatekeeper mutation.

  • Troubleshooting Steps:

    • Sequence the EPAS1 gene (encoding HIF-2α): Perform Sanger sequencing or next-generation sequencing on DNA isolated from the resistant cells or tumor tissue to identify mutations in the EPAS1 gene, specifically looking for the G323E mutation.

    • Functional Analysis: If a mutation is identified, perform functional assays to confirm its role in resistance. This could include introducing the mutation into a sensitive parental cell line and assessing its response to this compound.

Possible Cause 2: Activation of alternative signaling pathways.

  • Troubleshooting Steps:

    • Pathway Analysis: Conduct transcriptomic (RNA-seq) or proteomic analyses to compare the resistant and sensitive cells. Look for upregulation of pathways that could bypass the need for HIF-2α signaling.

    • Investigate TP53 Status: Sequence the TP53 gene to check for acquired mutations that may contribute to resistance.[1][2][3][4]

Data Presentation

Table 1: Clinical Trial Data for this compound in ccRCC

ParameterValueReference
Disease Control ≥4 months42% of patients[1][2][3]
Complete Response2% of patients[4]
Partial Response12% of patients[4]
Stable Disease52% of patients[4]
Reduction in Tumor Blood Flow (average)~29%[6]

Experimental Protocols

Protocol 1: Detection of HIF-2α/HIF-1β Complex Dissociation using Proximity Ligation Assay (PLA)

This protocol is adapted from studies evaluating the in-situ effect of this compound on HIF-2 complex formation.[4]

  • Sample Preparation: Prepare touch preps of biopsies from metastases of patients before and during this compound treatment.

  • Antibody Incubation: Incubate the samples with primary antibodies specific for HIF-2α and HIF-1β.

  • Proximity Ligation: Use a commercial PLA kit (e.g., Duolink®) according to the manufacturer's instructions. This involves the use of secondary antibodies with attached DNA oligonucleotides that, when in close proximity, can be ligated to form a circular DNA template.

  • Amplification and Detection: Amplify the ligated DNA circle via rolling circle amplification. The amplified product can then be detected using fluorescently labeled oligonucleotides.

  • Imaging and Quantification: Visualize the PLA signals using a fluorescence microscope. The number of signals per cell or per area is quantified to determine the extent of HIF-2α/HIF-1β complex formation. A reduction in PLA signals in treated samples compared to untreated samples indicates dissociation of the complex.

Visualizations

PT2385_Mechanism_of_Action cluster_0 Normal HIF-2α Function (VHL Inactivated) cluster_1 This compound Treatment cluster_2 Acquired Resistance HIF-2α HIF-2α HIF-2 Complex HIF-2 Complex HIF-2α->HIF-2 Complex Inactive HIF-2α Inactive HIF-2α HIF-1β HIF-1β HIF-1β->HIF-2 Complex Resistant HIF-2 Complex Resistant HIF-2 Complex HIF-1β->Resistant HIF-2 Complex Target Gene Transcription Target Gene Transcription HIF-2 Complex->Target Gene Transcription Binds to HREs Tumor Growth & Angiogenesis Tumor Growth & Angiogenesis Target Gene Transcription->Tumor Growth & Angiogenesis Resistant Tumor Growth Resistant Tumor Growth Target Gene Transcription->Resistant Tumor Growth This compound This compound This compound->HIF-2α Binds & Induces Conformational Change Mutant HIF-2α (G323E) Mutant HIF-2α (G323E) This compound->Mutant HIF-2α (G323E) Binding Blocked Mutant HIF-2α (G323E)->Resistant HIF-2 Complex Resistant HIF-2 Complex->Target Gene Transcription Binds to HREs

Caption: Mechanism of this compound action and acquired resistance.

Troubleshooting_Workflow start Reduced this compound Sensitivity Observed check_mutation Sequence EPAS1 (HIF-2α) gene start->check_mutation mutation_found G323E or other mutation identified check_mutation->mutation_found Yes no_mutation No mutation in EPAS1 check_mutation->no_mutation No functional_assay Perform functional validation of mutation mutation_found->functional_assay pathway_analysis Investigate alternative resistance pathways no_mutation->pathway_analysis tp53_status Check TP53 mutation status pathway_analysis->tp53_status tp53_mutated TP53 mutation found tp53_status->tp53_mutated Yes other_mechanisms Explore other bypass tracks tp53_status->other_mechanisms No

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Identifying the HIF2α Gatekeeper Mutation (G323E)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification and characterization of the HIF2α (encoded by the EPAS1 gene) gatekeeper mutation, G323E. This mutation is a key factor in acquired resistance to a class of HIF2α inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the HIF2α G323E mutation and why is it significant?

The G323E mutation is an amino acid substitution at position 323 of the HIF2α protein, where glycine (G) is replaced by glutamic acid (E). This specific mutation is known as a "gatekeeper" mutation because it controls drug access to its binding site. Its significance lies in its ability to confer resistance to first-in-class HIF2α inhibitors, such as PT2385 and the FDA-approved drug belzutifan.[1][2][3][4][5] This resistance mechanism was identified in patients with clear cell renal cell carcinoma (ccRCC) who initially responded to therapy but later relapsed.[1][2][3]

Q2: How does the G323E mutation confer resistance to HIF2α inhibitors?

HIF2α inhibitors function by binding to a pocket within the PAS-B domain of the HIF2α subunit, which induces a conformational change that prevents its heterodimerization with its partner protein, HIF1β (also known as ARNT).[1][2][6] This disruption prevents the HIF-2 complex from binding to DNA and activating target genes involved in tumor growth and angiogenesis.[7][8] The G323E mutation introduces a bulky and negatively charged glutamic acid residue into the drug-binding pocket.[9][10] This change sterically hinders the inhibitor from binding effectively, allowing the HIF2α/HIF1β heterodimer to remain intact and transcriptionally active even in the presence of the drug.[1][3][5]

Q3: What is the impact of the G323E mutation on inhibitor binding affinity?

The G323E mutation significantly reduces the binding affinity of HIF2α inhibitors. Molecular dynamics simulations and biochemical assays have shown that the presence of the glutamic acid at position 323 disrupts the interactions necessary for stable drug binding.[9][10] While specific quantitative data varies between studies, the overall consensus is a substantial decrease in the inhibitor's potency.

HIF2α Variant Inhibitor Effect on Binding/Activity Reference
Wild-Type (WT)PT2385/Belzutifan AnalogsHigh-affinity binding, disrupts HIF2α/HIF1β dimerization.[2][11]
G323E MutantPT2385/Belzutifan AnalogsSignificantly reduced binding affinity, fails to dissociate the HIF2α/HIF1β complex.[1][3][9]

Q4: What are the primary methods for detecting the G323E mutation in experimental samples?

The G323E mutation can be detected using standard molecular biology techniques. The most common methods include:

  • Sanger Sequencing: This is a reliable method for confirming the mutation in plasmid constructs or for analyzing specific PCR-amplified regions from genomic DNA.[5]

  • Whole Exome Sequencing (WES): WES is used for unbiased detection of mutations across the entire exome and is particularly useful for analyzing patient tumor samples to identify acquired resistance mutations.[1][2][12]

  • Polymerase Chain Reaction (PCR): PCR can be used to amplify the specific region of the EPAS1 gene containing the mutation, followed by sequencing or other mutation detection techniques.[13]

Experimental Protocols & Methodologies

Protocol 1: Site-Directed Mutagenesis to Introduce G323E Mutation

This protocol outlines a general procedure for introducing the G323E mutation into a plasmid containing the wild-type HIF2α sequence using PCR-based site-directed mutagenesis.

  • Primer Design: Design complementary forward and reverse primers (~30 bp) containing the desired G>A nucleotide change (GGC to GAG) at the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase.

    • Use a low amount of template plasmid DNA (1-10 ng) to reduce the amplification of the wild-type template.[14]

    • Perform 18-25 cycles of amplification to minimize the risk of secondary mutations.

  • DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme for at least 1 hour at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[15][16]

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells. Use of fragile competent cells should be done with care, keeping them on ice and pipetting slowly.[15]

  • Colony Selection and Sequencing:

    • Plate the transformed cells on an appropriate antibiotic selection plate.

    • Isolate plasmid DNA from several individual colonies.

    • Verify the presence of the G323E mutation and the integrity of the rest of the gene by Sanger sequencing.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess HIF2α/HIF1β Dimerization

This protocol is used to determine if a HIF2α inhibitor can disrupt the interaction between wild-type HIF2α and HIF1β, and to validate that the G323E mutation prevents this disruption.

  • Cell Culture and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of HIF2α (WT or G323E) and HIF1β. Treat the cells with the HIF2α inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the tag on HIF2α (e.g., anti-FLAG).

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads using a sample buffer and heat.

    • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tag on HIF1β (e.g., anti-HA) to detect the co-immunoprecipitated protein. An input control should always be run to confirm expression of both proteins.

Visualizations: Pathways and Workflows

HIF2a_Signaling_Pathway cluster_normoxia Normoxia / VHL Active cluster_hypoxia Hypoxia / VHL Inactive HIF2a_N HIF2α PHDs PHDs HIF2a_N->PHDs +O2 Proteasome Proteasome HIF2a_N->Proteasome Degradation VHL VHL E3 Ligase PHDs->VHL Hydroxylation VHL->HIF2a_N Ubiquitination HIF2a_H HIF2α HIF2_Complex HIF-2 Complex HIF2a_H->HIF2_Complex HIF1b HIF1β (ARNT) HIF1b->HIF2_Complex HRE HRE HIF2_Complex->HRE Binds Nucleus Nucleus Target_Genes Target Genes (VEGF, etc.) HRE->Target_Genes Transcription

Caption: HIF2α signaling under normal oxygen (normoxia) vs. low oxygen (hypoxia).

G323E_Resistance_Mechanism cluster_wt Wild-Type HIF2α cluster_mutant G323E Mutant HIF2α WT_HIF2a WT HIF2α Inhibitor Inhibitor (e.g., Belzutifan) WT_HIF2a->Inhibitor Binds to Pocket No_Complex Dimerization Blocked HIF1b_1 HIF1β G323E_HIF2a G323E HIF2α Inhibitor_2 Inhibitor G323E_HIF2a->Inhibitor_2 Binding Hindered Active_Complex Active HIF-2 Complex G323E_HIF2a->Active_Complex HIF1b_2 HIF1β HIF1b_2->Active_Complex Mutation_Identification_Workflow Start Tumor Sample (Pre- and Post-Treatment) DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction QC Quality Control DNA_Extraction->QC Library_Prep Library Preparation QC->Library_Prep WES Whole Exome Sequencing (WES) Library_Prep->WES Data_Analysis Bioinformatics Analysis (Alignment, Variant Calling) WES->Data_Analysis Variant_Filter Variant Filtration & Prioritization Data_Analysis->Variant_Filter Identify_G323E Identify EPAS1 G323E (or other resistance mutations) Variant_Filter->Identify_G323E Sanger Sanger Sequencing Validation Identify_G323E->Sanger Functional Functional Validation (e.g., Cell Assays, Binding Assays) Identify_G323E->Functional SDM_Troubleshooting Start SDM Experiment Check_Colonies Observe colonies on plate Start->Check_Colonies No_Colonies No / Few Colonies Check_Colonies->No_Colonies No Yes_Colonies Sufficient Colonies Check_Colonies->Yes_Colonies Yes Troubleshoot_No_Colonies 1. Check competent cells 2. Increase PCR cycles 3. Optimize transformation No_Colonies->Troubleshoot_No_Colonies Sequence_Plasmid Sequence plasmid DNA Yes_Colonies->Sequence_Plasmid Mutation_Present G323E Mutation Confirmed Sequence_Plasmid->Mutation_Present Yes No_Mutation Wild-Type Sequence Only Sequence_Plasmid->No_Mutation No End Experiment Successful Mutation_Present->End Troubleshoot_No_Mutation 1. Reduce template DNA 2. Increase DpnI digestion time 3. Check primer integrity No_Mutation->Troubleshoot_No_Mutation

References

Technical Support Center: Overcoming PT-2385 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving PT-2385 resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

The primary mechanism of acquired resistance to this compound, a first-in-class HIF-2α inhibitor, is the emergence of a "gatekeeper" mutation in the HIF-2α protein (encoded by the EPAS1 gene).[1][2][3] This specific mutation, a glycine to glutamic acid substitution at position 323 (G323E), occurs within the drug-binding pocket of HIF-2α.[1][2][3] This structural change interferes with the binding of this compound, preventing the dissociation of the HIF-2α/HIF-1β heterodimer and thereby maintaining the transcriptional activity of HIF-2α target genes.[1][2]

Q2: Are there other potential mechanisms of resistance to this compound?

Yes, in addition to the G323E mutation, acquired mutations in the tumor suppressor gene TP53 have been identified as a possible alternative mechanism of resistance.[4] While the exact mechanism is still under investigation, mutations in TP53 may contribute to HIF-2α inhibitor resistance. Furthermore, some cancer cell lines with mutations in the von Hippel-Lindau (VHL) gene, which are typically sensitive to HIF-2α inhibition, can exhibit intrinsic resistance to this compound.[1]

Q3: How can I detect the G323E resistance mutation in my cancer cell lines or patient samples?

The G323E mutation can be identified using standard molecular biology techniques. Sanger sequencing of the EPAS1 gene is a common and reliable method to detect this specific point mutation.[1] For low-frequency mutations, more sensitive techniques like wild-type blocking PCR combined with Sanger sequencing can be employed.[5]

Q4: My cells have developed resistance to this compound. What are my options?

Several strategies can be explored to overcome this compound resistance:

  • Next-Generation HIF-2α Inhibitors: The second-generation HIF-2α inhibitor, belzutifan (MK-6482), has been developed. However, studies suggest that the G323E mutation also confers resistance to belzutifan and its analogs.[6][7][8] Therefore, novel inhibitors that can effectively target the G323E mutant are an active area of research.

  • Combination Therapies: Combining this compound or other HIF-2α inhibitors with agents targeting parallel or downstream pathways is a promising approach. Preclinical and clinical studies are exploring combinations with:

    • VEGF Receptor (VEGFR) Inhibitors: Cabozantinib, a multi-tyrosine kinase inhibitor that targets VEGFR, has shown promising activity in combination with HIF-2α inhibitors in previously treated renal cell carcinoma (RCC).[1]

    • mTOR Inhibitors: The mTOR pathway is interconnected with HIF signaling. Combining HIF-2α inhibitors with mTOR inhibitors like everolimus is a rational strategy to explore, as preclinical studies have suggested synergistic effects when targeting both pathways.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cells show decreased sensitivity to this compound over time. Acquired resistance due to the G323E mutation in EPAS1.1. Confirm the presence of the G323E mutation using Sanger sequencing.2. Test the efficacy of combination therapies, such as with cabozantinib or an mTOR inhibitor.
VHL-mutant cells are intrinsically resistant to this compound. HIF-2α independent growth pathways may be active.1. Investigate the role of other oncogenic drivers in your cell model.2. Explore combination therapies that target these alternative pathways.
Difficulty confirming HIF-2α target gene downregulation after this compound treatment in resistant cells. The G323E mutation prevents this compound from inhibiting HIF-2α activity.1. Perform a co-immunoprecipitation assay to confirm that this compound is no longer disrupting the HIF-2α/HIF-1β interaction.2. Use this as a confirmation of on-target resistance.
Uncertainty about the functional consequence of a detected TP53 mutation. The role of specific TP53 mutations in this compound resistance is still being elucidated.1. Characterize the p53 pathway activity in your resistant cells.2. Compare with isogenic cell lines with and without the specific TP53 mutation to determine its contribution to resistance.

Quantitative Data Summary

Table 1: Antitumor Activity of this compound in a Patient-Derived Xenograft (PDX) Model of Clear Cell Renal Cell Carcinoma (ccRCC)

Treatment GroupDosingTumor Growth Inhibition
Vehicle--
This compound20 mg/kg, once dailySignificant tumor regression
Sunitinib40 mg/kg, once dailyTumor stasis

This table summarizes preclinical data showing the in vivo efficacy of this compound.[1]

Table 2: Clinical Activity of this compound in Patients with Advanced Clear Cell Renal Cell Carcinoma (ccRCC)

ResponsePercentage of Patients (n=51)
Complete Response2%
Partial Response12%
Stable Disease52%

This table presents a summary of the clinical responses observed in a Phase I trial of this compound.[1][10]

Table 3: Clinical Trial Data for Belzutifan (a next-generation HIF-2α inhibitor) in ccRCC

TrialSettingObjective Response Rate (ORR)
LITESPARK-001 (Phase I/II)Second-line and subsequent therapy25%
Phase II (VHL disease-associated ccRCC)Germline VHL alteration49%

This table provides an overview of the clinical efficacy of belzutifan in different ccRCC patient populations.[11]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line (e.g., a VHL-mutant ccRCC line)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cell counting equipment

Procedure:

  • Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the half-maximal inhibitory concentration (IC50).

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Continue this cycle of monitoring, passaging, and dose escalation for several months.

  • Characterize Resistant Population: Periodically, perform cell viability assays to determine the IC50 of the cell population. A significant increase in IC50 compared to the parental line indicates the development of resistance.

  • Isolate Clones (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.

Protocol 2: Sanger Sequencing for Detection of the EPAS1 G323E Mutation

Materials:

  • Genomic DNA extracted from sensitive and resistant cell lines

  • PCR primers flanking the G323E mutation site in the EPAS1 gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Primer Design: Design PCR primers to amplify a ~200-500 bp fragment of the EPAS1 gene that includes codon 323.

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an appropriate annealing temperature and extension time for your primers and amplicon size.

  • Verify PCR Product: Run a small amount of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • Purify PCR Product: Purify the remaining PCR product using a commercial kit to remove primers and unincorporated dNTPs.

  • Sanger Sequencing: Send the purified PCR product and one of the PCR primers for Sanger sequencing.

  • Analyze Sequencing Data: Align the sequencing results from the resistant cells to the reference sequence of EPAS1 to identify the G to A nucleotide change that results in the G323E amino acid substitution. Compare this to the sequence from the sensitive parental cells.

Protocol 3: Western Blot for HIF-2α Expression

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-2α

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

cluster_0 Normoxia cluster_1 Hypoxia / VHL Mutation VHL VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-2α_p1 HIF-2α HIF-2α_p1->VHL Hydroxylation HIF-2α_p2 HIF-2α Nucleus Nucleus HIF-2α_p2->Nucleus HIF-1β HIF-1β/ARNT HIF-1β->Nucleus HRE Hypoxia Response Elements Nucleus->HRE Dimerization Target Gene Transcription Target Gene Transcription (e.g., VEGF, Cyclin D1) HRE->Target Gene Transcription

Caption: HIF-2α Signaling Pathway in Normoxia and Hypoxia.

cluster_0 This compound Action (Sensitive Cells) cluster_1 This compound Resistance (G323E Mutation) PT-2385_S This compound HIF-2α_S HIF-2α (WT) PT-2385_S->HIF-2α_S Binds to Pocket No Dimerization_S Dimerization Blocked HIF-2α_S->No Dimerization_S HIF-1β_S HIF-1β/ARNT HIF-1β_S->No Dimerization_S No Transcription_S Target Gene Transcription Inhibited No Dimerization_S->No Transcription_S PT-2385_R This compound HIF-2α_R HIF-2α (G323E) PT-2385_R->HIF-2α_R Binding Prevented Dimerization_R Dimerization Occurs HIF-2α_R->Dimerization_R HIF-1β_R HIF-1β/ARNT HIF-1β_R->Dimerization_R Transcription_R Target Gene Transcription Active Dimerization_R->Transcription_R

Caption: Mechanism of this compound Action and Resistance.

Start Start Parental Cells Parental Cells Start->Parental Cells Determine IC50 Determine IC50 Parental Cells->Determine IC50 Culture with this compound (IC20-30) Culture with this compound (IC20-30) Determine IC50->Culture with this compound (IC20-30) Monitor Growth Monitor Growth Culture with this compound (IC20-30)->Monitor Growth Passage Cells Passage Cells Monitor Growth->Passage Cells Increase this compound Conc. Increase this compound Conc. Passage Cells->Increase this compound Conc. Repeat Cycles Repeat Cycles Increase this compound Conc.->Repeat Cycles Repeat Cycles->Culture with this compound (IC20-30) Continue Culture Characterize Resistance Characterize Resistance Repeat Cycles->Characterize Resistance Periodically Resistant Cell Line Resistant Cell Line Characterize Resistance->Resistant Cell Line

Caption: Experimental Workflow for Generating Resistant Cells.

References

Adverse events associated with PT-2385 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of PT-2385, a first-in-class, orally active, small-molecule inhibitor of hypoxia-inducible factor-2α (HIF-2α).[1] This guide includes information on adverse events observed in clinical trials, detailed experimental protocols, and troubleshooting advice for common laboratory assays.

Adverse Events Associated with this compound Treatment

This compound has been evaluated in clinical trials, providing data on its safety profile. The most frequently observed treatment-emergent adverse events are summarized below.

Table 1: Summary of Common Adverse Events Reported in a Phase I Clinical Trial of this compound in Patients with Advanced Clear Cell Renal Cell Carcinoma

Adverse EventGrade 1-2 FrequencyGrade 3 FrequencyGrade 4 Frequency
Anemia35%10%0%
Peripheral Edema37%2%0%
Fatigue37%0%Not Reported

Data sourced from a Phase I dose-escalation trial. It's important to note that no patients discontinued treatment due to these adverse events.

Signaling Pathway and Mechanism of Action

This compound functions as a selective antagonist of HIF-2α. Under hypoxic conditions, HIF-2α dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various cellular processes, including angiogenesis, cell proliferation, and metabolism. This compound allosterically binds to a pocket within the HIF-2α PAS-B domain, disrupting its interaction with ARNT and thereby inhibiting the transcription of HIF-2α target genes.[1]

HIF2a_Pathway HIF-2α Signaling Pathway and this compound Inhibition cluster_0 Normoxia cluster_1 Hypoxia HIF2a_normoxia HIF-2α VHL VHL E3 Ligase HIF2a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α HIF2a_ARNT HIF-2α/ARNT Heterodimer HIF2a_hypoxia->HIF2a_ARNT ARNT ARNT (HIF-1β) ARNT->HIF2a_ARNT HRE Hypoxia-Response Element (HRE) HIF2a_ARNT->HRE Binds to DNA Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates PT2385 This compound PT2385->HIF2a_hypoxia Inhibits Dimerization

Caption: HIF-2α signaling and this compound mechanism.

Experimental Protocols

HIF-2α Transcriptional Reporter Assay

This protocol describes a cell-based luciferase reporter assay to measure the inhibitory activity of this compound on HIF-2α-mediated transcription.

Materials:

  • Cell Line: 786-O (human renal cell carcinoma) is a suitable cell line as it is VHL-deficient and constitutively expresses HIF-2α.

  • Reporter Construct: A plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of a Hypoxia-Response Element (HRE).

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • This compound: Prepare a stock solution in DMSO.

  • Luciferase Assay Reagent: A commercial kit for quantifying luciferase activity.

  • 96-well plates: White, clear-bottom plates are recommended for luminescence assays.

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.

Procedure:

  • Cell Seeding:

    • Seed 786-O cells into a 96-well white, clear-bottom plate at a density that will result in 50-70% confluency at the time of transfection.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Transfection:

    • On the following day, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the HRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).

    • After incubation, replace the transfection medium with fresh complete cell culture medium.

  • This compound Treatment:

    • Allow the cells to recover for 24 hours post-transfection.

    • Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate the cells with this compound for the desired treatment duration (e.g., 24 hours).

  • Luciferase Assay:

    • After the treatment period, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • If a dual-luciferase system was used, measure both firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during in vitro experiments with this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the recommended solvent and storage condition for this compound?

    • A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q2: At what concentration range should I test this compound in my cell-based assays?

    • A2: The effective concentration of this compound can vary depending on the cell line and assay conditions. Based on published data, a starting concentration range of 0.01 µM to 10 µM is recommended for initial experiments. A dose-response curve should be generated to determine the optimal concentration for your specific experimental setup.

  • Q3: I am observing a decrease in cell viability at higher concentrations of this compound. Is this expected?

    • A3: While this compound is a selective inhibitor of HIF-2α, high concentrations of any small molecule can have off-target effects leading to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line. You can perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary experiment to assess the cytotoxic effects of this compound at different concentrations.

Troubleshooting Common Experimental Issues:

  • Issue 1: High variability in my luciferase reporter assay results.

    • Possible Cause & Solution:

      • Inconsistent Transfection Efficiency: Optimize your transfection protocol. Ensure consistent cell density at the time of transfection and use a master mix for preparing transfection complexes to minimize pipetting errors. Normalizing to a co-transfected control reporter (e.g., Renilla luciferase) is highly recommended.

      • Uneven Cell Seeding: Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly across the plate.

      • Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can affect cell growth and assay results.

  • Issue 2: No significant inhibition of HIF-2α activity is observed even at high concentrations of this compound.

    • Possible Cause & Solution:

      • Cell Line Suitability: Confirm that your chosen cell line expresses functional HIF-2α and is responsive to its inhibition. 786-O cells are a well-established model. If using a different cell line, you may need to induce HIF-2α expression (e.g., by hypoxia or with a hypoxia-mimetic agent like cobalt chloride) if it is not constitutively active.

      • This compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

      • Assay Sensitivity: Your reporter assay may not be sensitive enough to detect subtle changes in HIF-2α activity. Ensure your reporter construct has a strong and specific HRE. You can also validate your findings by measuring the expression of endogenous HIF-2α target genes (e.g., VEGF, EPO) using qPCR.

  • Issue 3: Unexpected increase in reporter gene expression at certain concentrations of this compound.

    • Possible Cause & Solution:

      • Off-Target Effects: At certain concentrations, small molecules can have paradoxical or off-target effects. Carefully examine your dose-response curve. If this effect is reproducible, it may warrant further investigation into the compound's mechanism of action in your specific system.

      • Assay Artifacts: Some compounds can directly interfere with the luciferase enzyme or the detection chemistry. To rule this out, you can perform a control experiment where you add this compound directly to the cell lysate just before measuring luciferase activity. If you still observe an increase, it suggests direct interference with the assay components.

  • Issue 4: Difficulty detecting HIF-2α protein by Western blot.

    • Possible Cause & Solution:

      • Protein Instability: HIF-2α is rapidly degraded under normoxic conditions. When preparing cell lysates, work quickly and on ice. Use lysis buffers containing protease inhibitors. For cell lines that do not have constitutive HIF-2α expression, you will need to stabilize the protein by exposing the cells to hypoxic conditions (e.g., 1% O₂) or treating them with a hypoxia-mimetic agent before lysis.

      • Antibody Quality: Ensure you are using a validated antibody specific for HIF-2α. Include positive controls (e.g., lysates from cells known to express high levels of HIF-2α) to confirm antibody performance.

References

Technical Support Center: Optimizing PT-2385 Dosage and Managing Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PT-2385 dosage to minimize side effects during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally active small molecule that acts as a selective antagonist of the hypoxia-inducible factor-2α (HIF-2α).[1][2] Under normal oxygen conditions, HIF-2α is targeted for proteasomal degradation. However, in certain cancers, such as clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, HIF-2α becomes constitutively stabilized.[1][3] Stabilized HIF-2α translocates to the nucleus and heterodimerizes with HIF-1β (also known as ARNT), leading to the transcription of target genes that promote tumor growth, angiogenesis, and proliferation. This compound allosterically binds to a pocket in the PAS-B domain of HIF-2α, which disrupts its heterodimerization with HIF-1β, thereby inhibiting the transcription of downstream target genes.[1][4][5]

Q2: What are the most common side effects observed with this compound treatment?

Based on a Phase I clinical trial in patients with advanced clear cell renal cell carcinoma (NCT02293980), the most frequently reported treatment-emergent adverse events are anemia, fatigue, and peripheral edema.[1][4][6][7] Other notable side effects include hypoxia, lymphopenia, and hypophosphatemia.[1]

Q3: How can I manage anemia induced by this compound?

Anemia is a common on-target effect of HIF-2α inhibition due to the role of HIF-2α in regulating erythropoietin (EPO) production.[1][8] Management strategies for this compound-induced anemia may include:

  • Monitoring: Regular monitoring of hemoglobin levels is crucial, especially during the initial weeks of treatment.[8][9]

  • Supportive Care: In cases of mild to moderate anemia, a "watch and wait" approach may be sufficient, as hemoglobin levels may stabilize over time.[8]

  • Therapeutic Intervention: For more significant anemia, the use of erythropoiesis-stimulating agents (ESAs) or blood transfusions may be considered.[8] In the Phase I trial of this compound, some patients required prophylactic red blood cell transfusions.[1]

Q4: What are the recommended approaches for managing fatigue in subjects treated with this compound?

Fatigue is a common side effect of many cancer therapies, including this compound.[10] Management is often multidisciplinary and may involve:

  • Non-Pharmacological Interventions:

    • Exercise: Regular, moderate-intensity exercise has been shown to be effective in managing cancer-related fatigue.

    • Nutritional Support: Ensuring adequate nutrition and hydration can help combat fatigue.

    • Psychosocial Support: Cognitive-behavioral therapy and psycho-educational approaches can be beneficial.

  • Pharmacological Interventions: The use of medications to treat fatigue should be considered on a case-by-case basis, as evidence for their effectiveness can be limited.[10]

Q5: How should I address peripheral edema observed during this compound treatment?

Peripheral edema has been observed in patients treated with this compound.[1] The management is typically empiric and may include:

  • Patient Education: Informing subjects about the possibility of developing peripheral edema before starting treatment.

  • Monitoring: Regular assessment of limb volume.

  • Non-Pharmacological Interventions:

    • Compression stockings

    • Limb elevation

    • Specific exercises

    • Massage therapy

  • Pharmacological Interventions: Diuretics may be considered in some cases.

Treatment interruption or discontinuation is generally not required for mild-to-moderate edema.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly severe anemia On-target effect of HIF-2α inhibition leading to decreased erythropoietin (EPO) production.1. Confirm anemia with a complete blood count (CBC). 2. Consider measuring plasma EPO levels to confirm on-target effect. 3. For significant anemia, consider dose reduction or interruption of this compound. 4. In a clinical setting, administration of erythropoiesis-stimulating agents (ESAs) or a blood transfusion may be warranted.[8]
Persistent high-grade fatigue Multifactorial, including on-target effects of this compound, underlying disease, or other medications.1. Rule out other contributing factors such as anemia, electrolyte imbalances, or hypothyroidism. 2. Implement non-pharmacological interventions like a structured exercise program and nutritional counseling. 3. Evaluate the necessity of a dose reduction if fatigue is debilitating.
Worsening peripheral edema Potential on-target or off-target effect of this compound.1. Assess for other potential causes of edema (e.g., cardiac or renal dysfunction). 2. Implement non-pharmacological management strategies such as compression stockings and limb elevation. 3. A trial of diuretics may be considered. 4. If edema is severe and unresponsive to management, consider dose reduction or temporary discontinuation of this compound.
Hypoxia A possible on-target effect related to the role of HIF-2α in ventilatory control.[1][11]1. Monitor oxygen saturation regularly, especially in the initial weeks of treatment.[9] 2. If hypoxia is detected, supplemental oxygen may be necessary. 3. For persistent or severe hypoxia, a dose reduction or treatment interruption should be considered.
Variable drug exposure Suboptimal pharmacokinetic profile.[2]1. Ensure consistent administration of this compound with respect to food intake. 2. In a research setting, consider measuring plasma concentrations of this compound to correlate with pharmacodynamic markers and clinical effects.

Data Presentation

Table 1: Treatment-Emergent Adverse Events in Patients with Advanced Clear Cell Renal Cell Carcinoma Treated with this compound (NCT02293980) [1][7]

Adverse EventAll Grades (%)Grade 3 (%)Grade 4 (%)
Anemia45100
Peripheral Edema3920
Fatigue3700
Hypoxia10100
Lymphopenia844
Hypophosphatemia880

Data adapted from the Phase I dose-escalation trial of this compound.

Experimental Protocols

In Vivo 786-O Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model using the 786-O human renal cell carcinoma cell line to evaluate the in vivo efficacy of this compound.

Cell Culture:

  • Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase for implantation.

Xenograft Implantation:

  • Resuspend harvested 786-O cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Subcutaneously inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[12]

  • Monitor tumor growth by caliper measurements (Volume = (length x width^2)/2).

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Administration:

  • Prepare this compound for oral gavage by suspending the compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

  • Administer this compound orally at the desired dose and schedule.

  • Monitor tumor volume and body weight regularly throughout the study.

Measurement of Plasma Pharmacodynamic Biomarkers

This protocol outlines the measurement of plasma erythropoietin (EPO) and vascular endothelial growth factor (VEGF) as pharmacodynamic biomarkers of this compound activity.

Sample Collection and Processing:

  • Collect whole blood from subjects into EDTA-containing tubes.

  • Immediately place the tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Aliquot the plasma into cryovials and store at -80°C until analysis.

Biomarker Analysis:

  • Plasma EPO and VEGF levels can be quantified using commercially available ELISA kits or an automated immunoassay system. In a clinical trial for this compound, the Access Immunoassay System from Beckman Coulter was utilized.[9]

  • Follow the manufacturer's instructions for the chosen assay, including standards, controls, and sample dilutions.

  • Measure absorbance or luminescence using a plate reader and calculate the concentrations based on the standard curve.

Mandatory Visualizations

HIF-2a Signaling Pathway and this compound Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inactivation cluster_nucleus HIF2a_normoxia HIF-2α VHL VHL HIF2a_normoxia->VHL Hydroxylation (PHDs) Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α HIF_complex HIF-2α/HIF-1β Complex HIF2a_hypoxia->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex Target_Genes Target Genes (VEGF, EPO, etc.) HIF_complex->Target_Genes Transcription PT2385 This compound PT2385->HIF2a_hypoxia Binds to PAS-B Domain Nucleus Nucleus

Caption: HIF-2α signaling under normal and hypoxic conditions, and the inhibitory action of this compound.

Experimental Workflow for this compound In Vivo Efficacy start Start cell_culture 786-O Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis (e.g., Tumor Weight, IHC) monitoring->endpoint finish End endpoint->finish

Caption: Workflow for assessing the in vivo efficacy of this compound using a 786-O xenograft model.

References

Navigating PT-2385 Treatment: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the HIF-2α inhibitor PT-2385, this technical support center provides essential information regarding treatment discontinuation, potential experimental challenges, and a deeper understanding of its mechanism of action. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for discontinuing this compound treatment in clinical trials?

A1: Treatment discontinuation reasons for this compound have varied depending on the cancer type being studied. In a Phase I study involving patients with advanced clear cell renal cell carcinoma (ccRCC), the primary reasons for stopping treatment were disease progression, patient decision, and the need for palliative radiotherapy.[1] Notably, no patients in this trial discontinued treatment due to adverse events, suggesting a favorable safety profile in this patient population.[1][2][3]

Conversely, a Phase II study in patients with recurrent glioblastoma (GBM) was terminated early due to a lack of efficacy.[4] In this trial, treatment discontinuation was attributed to progressive disease, toxicity, and physician's discretion.[4]

Q2: What are the most common adverse events observed with this compound treatment?

A2: this compound has been generally well-tolerated in clinical trials.[1][2][4] The most frequently reported treatment-emergent adverse events in the ccRCC trial were anemia, peripheral edema, and fatigue, which were mostly grade 1 or 2.[1][2][3] Grade 3 or higher adverse events were less common but included anemia, hypoxia, lymphopenia, and hypophosphatemia.[1]

In the GBM trial, grade 3 or higher drug-related adverse events included hypoxia, hyponatremia, lymphopenia, anemia, and hyperglycemia.[4]

Q3: How does this compound exert its therapeutic effect?

A3: this compound is a first-in-class, orally active small molecule that acts as a potent and selective inhibitor of hypoxia-inducible factor-2α (HIF-2α).[1][5][6] HIF-2α is a key transcription factor that, in many cancers, is constitutively active and drives the expression of numerous genes involved in tumor growth, proliferation, and angiogenesis.[5][7][8] this compound functions by allosterically binding to HIF-2α, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][7] This disruption of the HIF-2α/ARNT complex inhibits the transcription of downstream target genes.[1][5][7]

Troubleshooting Guide

Problem: Inconsistent or lack of efficacy in in vivo models.

Possible Cause & Solution:

  • Variable Drug Exposure: Clinical data from the glioblastoma trial indicated that drug exposure to this compound was highly variable among patients.[4] This variability could also be a factor in preclinical models.

    • Troubleshooting Step: Implement rigorous pharmacokinetic analysis to ensure consistent and adequate drug levels in your experimental animals. Consider optimizing the dosing regimen or formulation.

  • Tumor Microenvironment: The GBM trial suggested that baseline tumor acidity might correlate with treatment duration.[4] The tumor microenvironment can significantly impact drug efficacy.

    • Troubleshooting Step: Characterize the tumor microenvironment of your models. Investigate factors such as hypoxia and pH to see if they correlate with treatment response.

  • Acquired Resistance: Prolonged treatment with this compound can lead to acquired resistance.[7] A gatekeeper mutation (G323E) in HIF-2α has been identified that interferes with drug binding.[7]

    • Troubleshooting Step: For long-term studies, consider sequencing the HIF-2α gene in resistant tumors to check for potential mutations.

Data at a Glance

Table 1: Reasons for this compound Treatment Discontinuation in Clinical Trials
Reason for DiscontinuationClear Cell Renal Cell Carcinoma (Phase I)[1]Glioblastoma (Phase II)[4]
Progressive Disease 95% (41 patients)71% (17 patients)
Toxicity 0%4% (1 patient)
Patient Decision 2% (1 patient)Not Reported
Physician's Choice Not Reported4% (1 patient)
Palliative Radiotherapy 2% (1 patient)Not Reported
Table 2: Common Treatment-Emergent Adverse Events (All Grades) in the Phase I ccRCC Trial[1][3]
Adverse EventPercentage of Patients
Anemia 45%
Peripheral Edema 39%
Fatigue 37%

Experimental Protocols & Visualizations

HIF-2α Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the HIF-2α signaling pathway. Under normal oxygen levels (normoxia), the von Hippel-Lindau (VHL) protein targets HIF-2α for degradation. In hypoxic conditions or when VHL is mutated (as is common in ccRCC), HIF-2α stabilizes, translocates to the nucleus, and dimerizes with ARNT, leading to the transcription of target genes that promote tumor growth. This compound disrupts the HIF-2α/ARNT dimerization.

HIF2a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VHL VHL HIF2a_cyto HIF-2α VHL->HIF2a_cyto Normoxia Degradation Proteasomal Degradation HIF2a_cyto->Degradation pVHL-mediated ubiquitination HIF2a_nuc HIF-2α HIF2a_cyto->HIF2a_nuc Hypoxia or VHL mutation HIF2a_ARNT HIF-2α/ARNT Complex HIF2a_nuc->HIF2a_ARNT ARNT ARNT ARNT->HIF2a_ARNT DNA Hypoxia Response Element (HRE) HIF2a_ARNT->DNA Target_Genes Target Gene Transcription (e.g., VEGF, EPO) DNA->Target_Genes PT2385 This compound PT2385->HIF2a_nuc Inhibits dimerization caption Mechanism of this compound Action

Caption: Mechanism of this compound Action

Hypothetical Experimental Workflow for Assessing this compound Efficacy

This workflow outlines a potential experimental design for evaluating the efficacy of this compound in a preclinical cancer model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Establish Tumor Xenografts in Immunocompromised Mice B Randomize Mice into Vehicle and this compound Treatment Groups A->B C Administer Daily Oral Gavage of this compound or Vehicle B->C D Monitor Tumor Volume and Body Weight C->D E Collect Tumors and Blood at Study Endpoint D->E Endpoint Reached F Pharmacokinetic Analysis (Plasma this compound Levels) E->F G Pharmacodynamic Analysis (e.g., Western Blot for HIF-2α targets) E->G H Histological Analysis (e.g., IHC for proliferation markers) E->H caption Preclinical Efficacy Study Workflow

References

Technical Support Center: Optimizing HIF-2α Inhibitor Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for current HIF-2α inhibitors?

HIF-2α inhibitors are small molecules that typically function by binding to a ligandable pocket within the PAS-B domain of the HIF-2α protein.[1][2] This allosteric binding prevents the heterodimerization of HIF-2α with its partner protein, HIF-1β (also known as ARNT).[3][4][5] By blocking this dimerization, the inhibitors prevent the HIF-2 complex from binding to hypoxia-response elements (HREs) on DNA, thereby inhibiting the transcription of downstream target genes that promote tumor growth, angiogenesis, and proliferation, such as VEGF, PDGF, and OCT4.[3][4][5][6]

2. What are the common on-target toxicities associated with HIF-2α inhibitors and how can they be managed?

The most common on-target adverse events are related to the physiological role of HIF-2α. These include:

  • Anemia: HIF-2α regulates the production of erythropoietin (EPO), a key hormone for red blood cell production.[7] Inhibition of HIF-2α leads to decreased EPO levels, causing anemia.[7][8] In clinical trials, this has been managed with blood transfusions and/or the use of erythropoiesis-stimulating agents (ESAs).[7]

  • Hypoxia: Some patients may experience hypoxia, which is also considered an on-target effect.[3][8] Management typically involves close monitoring with a pulse oximeter, and in some cases, dose interruption or reduction is necessary to resolve the symptoms.[7][8]

  • Fatigue: Fatigue is another frequently reported side effect, likely linked to both anemia and the systemic effects of HIF-2α inhibition.[7][9]

3. What are the known mechanisms of resistance to HIF-2α inhibitors?

Resistance to HIF-2α inhibitors can be both intrinsic (pre-existing) and acquired (developing after treatment).[7] Key mechanisms include:

  • Mutations in the Drug Binding Site: Acquired mutations in the HIF-2α gene (EPAS1), such as the G323E "gatekeeper" mutation, can prevent the inhibitor from binding to its target, thus restoring HIF-2α activity.[10]

  • Mutations in the Dimerization Partner: Mutations in the HIF-1β (ARNT) gene, such as the F446L mutation, have been shown to increase the binding affinity of the HIF-2α:ARNT heterodimer, making it more difficult for inhibitors to disrupt the complex.[7]

  • Alterations in Downstream Pathways: Changes in other signaling pathways, such as the emergence of a TP53 mutation, have been identified upon disease progression, suggesting they may provide an escape mechanism.[10]

4. How can the therapeutic index of HIF-2α inhibitors be improved?

Several strategies are being explored to enhance the efficacy and safety of HIF-2α inhibitors:

  • Combination Therapies: Combining HIF-2α inhibitors with other agents shows significant promise. Preclinical and clinical data suggest synergistic effects when combined with:

    • Tyrosine Kinase Inhibitors (TKIs): Agents like cabozantinib can offer a dual blockade of angiogenesis signaling, potentially leading to deeper and more durable responses.[10][11][12]

    • Immune Checkpoint Inhibitors (ICIs): HIF-2α inhibition may help overcome the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of ICIs like pembrolizumab.[10][11][13]

    • CDK4/6 Inhibitors: Preclinical models suggest that CDK4/6 inhibitors could work well in combination with HIF-2α inhibitors.[9]

  • Biomarker-Driven Patient Selection: Identifying patients most likely to respond can significantly improve outcomes. Tumors with mutations that lead to HIF-2α stabilization, such as those in VHL, SDHA/B/C/D, FH, and EPAS1, are prime candidates for HIF-2α targeted therapy.[7][14]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitor Activity in Cell-Based Assays
Potential Cause Troubleshooting Step
Low HIF-2α Expression Confirm that your cell line expresses HIF-2α. Not all cell lines do, and expression can vary. For example, 786-O cells are a common model due to a VHL mutation leading to high HIF-2α levels.[15]
Incorrect Hypoxia Conditions Ensure your hypoxia chamber is maintaining the correct oxygen level. HIF-2α is stabilized at moderate hypoxia (e.g., 1-5% O₂), while HIF-1α accumulates at more severe hypoxia (0-2% O₂).[7]
Inhibitor Instability Check the stability and solubility of your inhibitor in your specific cell culture medium. Consider performing a dose-response curve to confirm the effective concentration.
Cell Line Contamination Perform routine checks for mycoplasma and verify cell line identity via short tandem repeat (STR) profiling.
Issue 2: Acquired Resistance in Long-Term In Vitro or In Vivo Models
Potential Cause Troubleshooting Step
Emergence of Resistance Mutations Sequence the EPAS1 (HIF-2α) and ARNT (HIF-1β) genes in resistant clones or tumors to check for mutations in the drug-binding pocket or at the dimerization interface.[3][7]
Activation of Bypass Pathways Perform RNA sequencing or proteomic analysis on sensitive vs. resistant cells to identify upregulated signaling pathways that may be compensating for HIF-2α inhibition.
Pharmacokinetic Issues (In Vivo) Analyze plasma and tumor concentrations of the inhibitor to ensure that drug exposure is being maintained at effective levels over the course of the experiment.

Quantitative Data Summary

Table 1: Clinical Trial Data for Belzutifan (HIF-2α Inhibitor)

Trial / Cohort Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Common Grade ≥3 Adverse Events
LITESPARK-001 (Phase 1) Previously treated advanced ccRCC (n=55)25%14.5 monthsAnemia (27%), Hypoxia (16%)[3]
LITESPARK-004 (Phase 2) VHL disease-associated RCC (n=61)49%Not ReachedAnemia, Fatigue[3][9]
LITESPARK-005 (Phase 3) Advanced ccRCC (vs. Everolimus)Significant Improvement vs. Everolimus19.0 months (vs. 9.8 months)Anemia, Fatigue, Hypoxia[2][11]
LITESPARK-003 (Phase 2, Cohort 1) Treatment-naïve RCC (+ Cabozantinib)70%24.3 months (median follow-up)Not specified
LITESPARK-003 (Phase 2, Cohort 2) Previously treated RCC (+ Cabozantinib)31%Not specifiedNot specified

ccRCC: clear cell Renal Cell Carcinoma; VHL: von Hippel-Lindau.

Table 2: HIF-2α Inhibitors in Clinical Development

Inhibitor Developer / Company Current Phase of Development Mechanism of Action
Belzutifan (MK-6482) MerckApprovedAllosteric inhibitor of HIF-2α/HIF-1β dimerization[3]
Casdatifan (AB521) Arcus BiosciencesPhase 1Allosteric inhibitor of HIF-2α/HIF-1β dimerization[3][10]
NKT2152 Nektar TherapeuticsPhase 2Oral HIF-2α inhibitor[3][16]
DFF332 NovartisPhase 1/2Selective HIF-2α inhibitor[3][7]
BPI-452080 Betta PharmaceuticalsPhase 1HIF-2α inhibitor for solid tumors[1]

Visualizations: Pathways and Workflows

HIF2a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF2a_norm HIF-2α PHD PHD Enzymes HIF2a_norm->PHD Prolyl Hydroxylation Proteasome Proteasome HIF2a_norm->Proteasome Degradation VHL pVHL E3 Ligase PHD->VHL Recognition VHL->HIF2a_norm Ubiquitination HIF2a_hyp HIF-2α Dimer HIF-2α / HIF-1β Heterodimer HIF2a_hyp->Dimer Stabilization & Nuclear Translocation HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE HRE Binding Dimer->HRE DNA Binding Nucleus Nucleus Transcription Gene Transcription (VEGF, EPO, etc.) HRE->Transcription

Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions.

Inhibitor_Mechanism cluster_hypoxia Hypoxic Cell cluster_action Inhibitor Action HIF2a HIF-2α Dimerization HIF2a->Dimerization PAS-B Domain HIF1b HIF-1β (ARNT) HIF1b->Dimerization Inhibitor HIF-2α Inhibitor (e.g., Belzutifan) Inhibitor->HIF2a Binds to PAS-B Pocket Blocked Binding Blocked Dimerization->Blocked PREVENTED NoTranscription No Transcription of Target Genes Blocked->NoTranscription

Caption: Mechanism of action for allosteric HIF-2α inhibitors.

Experimental_Workflow start Start: Novel HIF-2α Inhibitor biochem Biochemical Assay (e.g., SPA, FRET) start->biochem Target Binding cell_based Cell-Based Assays (HRE-Luciferase, VEGF ELISA) biochem->cell_based Cellular Potency selectivity Selectivity Panel (vs. HIF-1α, other PAS proteins) cell_based->selectivity phenotypic Phenotypic Assays (Soft Agar, Proliferation) cell_based->phenotypic Functional Effect invivo In Vivo Xenograft Model (e.g., 786-O in mice) phenotypic->invivo Efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (EPO levels) invivo->pk_pd Exposure & Effect end Lead Optimization / Preclinical Candidate pk_pd->end

Caption: A generalized experimental workflow for screening HIF-2α inhibitors.

Troubleshooting_Resistance start Patient shows resistance to HIF-2α inhibitor pd_check Confirm target engagement (e.g., check circulating EPO) start->pd_check no_engagement Result: No target engagement (Potential PK failure) pd_check->no_engagement No engagement Result: Target engaged, but tumor progressing pd_check->engagement Yes sequencing Sequence tumor DNA/ctDNA for EPAS1 and ARNT engagement->sequencing mutation_found Mutation Found (e.g., EPAS1 G323E) sequencing->mutation_found Yes no_mutation No Mutation Found sequencing->no_mutation No switch_therapy Action: Consider next-gen HIF-2α inhibitor or alternative therapy mutation_found->switch_therapy rna_seq Perform RNA-seq on tumor biopsy to identify bypass tracks no_mutation->rna_seq combo_therapy Action: Consider combination therapy to target bypass pathway rna_seq->combo_therapy

References

Technical Support Center: Managing Anemia as a Side Effect of PT-2385

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing anemia, a common on-target side effect of the HIF-2α inhibitor, PT-2385.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause anemia?

A1: Anemia is an anticipated, on-target side effect of this compound.[1] this compound is a potent and selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[2][3] HIF-2α is a key regulator of erythropoietin (EPO), a hormone essential for red blood cell production.[2] By inhibiting HIF-2α, this compound suppresses EPO production, leading to a decrease in red blood cell levels and consequently, anemia.[1][2] This reduction in plasma EPO levels serves as a pharmacodynamic marker of this compound's target engagement.[1]

Q2: What is the reported incidence and severity of anemia with this compound?

A2: Clinical trials of this compound have reported anemia as one of the most common treatment-emergent adverse events.[2][3] In a phase I dose-escalation trial, anemia (all grades) was observed, with a subset of cases being grade 3.[2][3] It is important to note that no patients in this trial discontinued treatment due to anemia.[2][3] For the related HIF-2α inhibitor, belzutifan, anemia has been reported in a high percentage of patients, with a significant portion experiencing grade 3 anemia.[4]

Q3: How should I monitor for anemia during my experiments with this compound?

A3: Regular monitoring of hematological parameters is crucial. A complete blood count (CBC) should be performed at baseline before initiating this compound treatment and periodically throughout the experiment. In clinical trials for a similar agent, belzutifan, monitoring for anemia is recommended before initiation and periodically during treatment.[4] For more detailed guidance, refer to the Experimental Protocols section.

Q4: What are the recommendations for managing this compound-induced anemia?

A4: Management of this compound-induced anemia primarily involves dose modification. Based on guidelines for the structurally and functionally similar drug, belzutifan, if hemoglobin levels fall below 9 g/dL or a transfusion is indicated, it is recommended to withhold this compound.[5][6] Treatment can be resumed at a reduced dose once hemoglobin levels have recovered to ≥9 g/dL.[5][6] For life-threatening anemia, treatment should be withheld, and upon recovery, resumed at a reduced dose or permanently discontinued.[5][6]

Q5: Should erythropoiesis-stimulating agents (ESAs) be used to treat this compound-induced anemia?

A5: The use of erythropoiesis-stimulating agents (ESAs) for the treatment of anemia induced by HIF-2α inhibitors like this compound is not recommended.[4] While ESAs were used in some clinical trial settings for belzutifan, there is a lack of comprehensive safety data for this specific indication.[1]

Q6: Does this compound affect iron metabolism?

A6: HIF-2α is involved in the regulation of iron metabolism.[7] HIF-2α inhibitors can influence the expression of genes involved in iron uptake and transport.[8] Therefore, it is advisable to monitor iron parameters in addition to the complete blood count. For detailed recommendations, see the Experimental Protocols section.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid or severe drop in hemoglobin levels High sensitivity to this compound, incorrect dosing, or underlying hematological condition.1. Immediately withhold this compound treatment. 2. Confirm the dose and administration schedule. 3. Perform a comprehensive hematological workup to rule out other causes of anemia. 4. If this compound is the likely cause, consider resuming treatment at a significantly reduced dose once hemoglobin levels have stabilized and recovered to a safe level (e.g., ≥9 g/dL).
Hemoglobin levels not responding to dose reduction Individual resistance to dose modification effects or presence of an independent cause of anemia.1. Maintain the reduced dose and continue to monitor hemoglobin levels closely. 2. Conduct a thorough investigation for other potential causes of anemia (e.g., nutritional deficiencies, occult bleeding, hemolysis). 3. If no other cause is identified and hemoglobin levels remain critically low, consider discontinuing this compound treatment.
Signs of iron deficiency anemia (e.g., low MCV, MCH) This compound-mediated alteration of iron metabolism.1. Perform iron studies, including serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and serum ferritin. 2. If iron deficiency is confirmed, consider iron supplementation. Intravenous iron may be preferred in a research setting for more controlled administration.

Data Summary

The following table summarizes the incidence of anemia in a key clinical trial of this compound.

Adverse Event Grade 1-2 Grade 3 Grade 4
Anemia35%10%0%

Data from the Phase I dose-escalation trial of this compound in patients with advanced clear cell renal cell carcinoma.[2]

The following table provides a recommended dose modification schedule for anemia, adapted from the guidelines for belzutifan.

Hemoglobin Level Action Dose Resumption
<9 g/dL or transfusion indicatedWithhold this compoundResume at a reduced dose or discontinue depending on severity once hemoglobin is ≥9 g/dL.
Life-threatening or urgent intervention indicatedWithhold this compoundResume at a reduced dose or permanently discontinue once hemoglobin is ≥9 g/dL.

Adapted from belzutifan prescribing information.[5][6]

Experimental Protocols

Hematological Monitoring Protocol

Objective: To monitor for and assess the severity of anemia during this compound treatment.

Methodology:

  • Baseline Assessment: Prior to the first dose of this compound, collect a blood sample for a complete blood count (CBC) with differential.

  • Routine Monitoring:

    • For the first 8 weeks of treatment, perform a CBC weekly.

    • After the initial 8 weeks, if hematological parameters are stable, monitoring frequency can be reduced to every 4 weeks.

  • Triggered Monitoring: If a dose reduction is implemented due to anemia, increase monitoring frequency to weekly until hemoglobin levels stabilize.

  • Key Parameters to Assess:

    • Hemoglobin

    • Hematocrit

    • Red blood cell (RBC) count

    • Mean corpuscular volume (MCV)

    • Mean corpuscular hemoglobin (MCH)

    • Mean corpuscular hemoglobin concentration (MCHC)

    • Reticulocyte count (to assess bone marrow response)

Investigating the Mechanism of this compound-Induced Anemia

Objective: To investigate the on-target effect of this compound on erythropoiesis and iron metabolism.

Methodology:

  • Erythropoietin (EPO) Level Measurement:

    • Collect serum or plasma samples at baseline and at specified time points after this compound administration (e.g., 24 hours, 1 week, 4 weeks).

    • Measure EPO levels using a validated immunoassay (e.g., ELISA). A significant decrease in EPO levels post-treatment would confirm the on-target effect of this compound.

  • Iron Metabolism Panel:

    • At baseline and periodically during treatment, collect serum samples for the following assays:

      • Serum Iron

      • Total Iron-Binding Capacity (TIBC)

      • Transferrin Saturation (TSAT) (calculated as serum iron / TIBC x 100)

      • Serum Ferritin

    • These parameters will help to assess for any concurrent iron deficiency that may be exacerbated by this compound.

  • Drug-Induced Hemolytic Anemia Screen (if hemolysis is suspected):

    • If there is a rapid drop in hemoglobin accompanied by signs of hemolysis (e.g., elevated lactate dehydrogenase, elevated indirect bilirubin, low haptoglobin), a direct antiglobulin test (DAT or Coombs test) should be performed to investigate for drug-induced immune hemolytic anemia.[9][10]

Visualizations

HIF_2a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Mutation HIF2a_normoxia HIF-2α VHL VHL HIF2a_normoxia->VHL Ubiquitination Proteasome Proteasome VHL->Proteasome Degradation HIF2a_hypoxia HIF-2α ARNT ARNT HIF2a_hypoxia->ARNT Dimerization HRE Hypoxia Response Element (HRE) ARNT->HRE Binding EPO_Gene EPO Gene HRE->EPO_Gene Transcription Erythropoiesis Erythropoiesis EPO_Gene->Erythropoiesis Stimulation PT2385 This compound PT2385->HIF2a_hypoxia Inhibition

Caption: HIF-2α signaling pathway and the mechanism of action of this compound.

Anemia_Troubleshooting_Workflow Start Initiate this compound Treatment Monitor_CBC Monitor CBC Weekly (First 8 Weeks) Start->Monitor_CBC Check_Hgb Hemoglobin < 9 g/dL? Monitor_CBC->Check_Hgb Withhold_Tx Withhold this compound Check_Hgb->Withhold_Tx Yes Continue_Tx Continue Treatment & Monitor Check_Hgb->Continue_Tx No Investigate Investigate Other Causes Withhold_Tx->Investigate Resume_Reduced Resume at Reduced Dose (Once Hgb ≥ 9 g/dL) Investigate->Resume_Reduced Resume_Reduced->Monitor_CBC Discontinue_Tx Consider Discontinuation Resume_Reduced->Discontinue_Tx If unresponsive Continue_Tx->Monitor_CBC

Caption: Troubleshooting workflow for managing this compound-induced anemia.

References

PT-2385 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the potential off-target effects of PT-2385, a first-in-class, potent, and selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. This resource is intended to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active, small molecule that functions as an allosteric inhibitor of HIF-2α.[1] It binds to a pocket within the PAS-B domain of the HIF-2α protein, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2][3] This disruption of the HIF-2α/ARNT complex inhibits the transcription of HIF-2α target genes that are crucial for tumor growth and proliferation.[1][2]

Q2: How selective is this compound for HIF-2α over other related factors like HIF-1α?

A2: Preclinical studies have demonstrated that this compound is highly selective for HIF-2α. It effectively disrupts the HIF-2α/ARNT heterodimer but has no effect on the formation of the HIF-1α/ARNT complex.[4] This selectivity is a key feature of the compound, as HIF-1α and HIF-2α can have distinct and sometimes opposing roles in cellular processes.

Q3: What are the known on-target effects of this compound that might be observed in my experiments?

A3: Since this compound targets the HIF-2α pathway, researchers can expect to see on-target pharmacological effects related to the inhibition of this pathway. A primary and expected on-target effect is a decrease in the production of erythropoietin (EPO), a hormone regulated by HIF-2α that is essential for red blood cell production. This can lead to anemia, which has been observed in clinical trials and is considered an on-target effect.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell phenotype or toxicity at high concentrations. While this compound is reported to have no significant off-target activity, high concentrations may lead to non-specific effects.Determine the EC50 for HIF-2α inhibition in your specific cell line and use concentrations in the range of 1-10x EC50 for initial experiments. The luciferase EC50 for this compound is 27 nM.
Variability in experimental results. Inconsistent drug exposure or metabolism.Ensure consistent formulation and administration of this compound. For in vivo studies, be aware that inter-individual pharmacokinetic variability has been noted.
Cells develop resistance to this compound over time. Acquired mutations in the HIF-2α binding pocket can occur with prolonged exposure.Sequence the EPAS1 (HIF-2α) gene in resistant clones to check for mutations, such as the G323E gatekeeper mutation, which has been shown to interfere with this compound binding.[6]
Unexpected changes in cellular metabolism. This compound has been shown to affect bile acid metabolism by upregulating the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2]When studying metabolic effects, consider analyzing bile acid profiles and the expression of genes involved in their synthesis.

Potential Off-Target Effects and Adverse Events

While preclinical data suggests high selectivity, it is crucial to be aware of the adverse events observed in clinical settings, which could be due to either on-target or uncharacterized off-target effects.

Adverse Event Reported Incidence (Grade 1-4) Potential Mechanism Considerations for Researchers
Anemia 45% (35% Grade 1-2, 10% Grade 3)[4][5]On-target: Inhibition of HIF-2α leads to decreased transcription of the EPO gene, resulting in reduced erythropoiesis.This is an expected on-target effect. Monitor hemoglobin or hematocrit levels in in vivo studies.
Fatigue 37% (Grade 1-2)[4][5]Likely multifactorial, potentially related to anemia or other systemic effects of HIF-2α inhibition.Document any observed changes in activity levels in animal models.
Peripheral Edema 39% (37% Grade 1-2, 2% Grade 3)[4][5]The exact mechanism is not fully elucidated but may involve alterations in vascular function or fluid balance regulated by HIF-2α targets.Monitor for fluid retention and changes in tissue morphology in animal studies.
Hypoxia Reported as a Grade 3-4 adverse event in some patients.[7]The mechanism is not fully understood but may be linked to the role of HIF-2α in carotid body function and ventilatory responses to hypoxia.In in vivo studies, particularly those involving respiratory measurements, be aware of this potential effect. Pulse oximetry could be a useful monitoring tool.

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway

Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic conditions, or in cells with VHL mutations (like many clear cell renal cell carcinomas), PHDs are inactive, allowing HIF-2α to stabilize, translocate to the nucleus, and dimerize with ARNT. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.

HIF-2a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Mutation cluster_pt2385 Action of this compound HIF-2a_normoxia HIF-2α PHDs PHDs (Prolyl Hydroxylases) HIF-2a_normoxia->PHDs Hydroxylation VHL VHL E3 Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-2a_hypoxia HIF-2α HIF-2a/ARNT Complex HIF-2α/ARNT Complex HIF-2a_hypoxia->HIF-2a/ARNT Complex Stabilization ARNT ARNT (HIF-1β) ARNT->HIF-2a/ARNT Complex Dimerization Nucleus Nucleus HIF-2a/ARNT Complex->Nucleus Nuclear Translocation HREs HREs (Hypoxia Response Elements) HIF-2a/ARNT Complex->HREs Binding Target Genes Target Gene Transcription (e.g., VEGF, EPO, Cyclin D1) HREs->Target Genes Activation This compound This compound HIF-2a_bound HIF-2α This compound->HIF-2a_bound Allosteric Binding HIF-2a_bound->HIF-2a/ARNT Complex Inhibition of Dimerization

Caption: Simplified HIF-2α signaling pathway and the mechanism of this compound action.

Experimental Workflow: Assessing this compound Activity

A typical workflow to assess the in vitro activity of this compound involves treating a HIF-2α-dependent cell line (e.g., 786-O, a VHL-deficient renal cancer cell line) with the compound and then measuring the disruption of the HIF-2α/ARNT dimer and the downstream effects on target gene expression.

Experimental Workflow Cell_Culture Culture 786-O cells (VHL-deficient) Treatment Treat with this compound (or vehicle control) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Co-IP Co-immunoprecipitation (Anti-HIF-2α antibody) Cell_Lysis->Co-IP RNA_Isolation RNA Isolation Cell_Lysis->RNA_Isolation Western_Blot Western Blot (Probe for ARNT) Co-IP->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis qRT-PCR qRT-PCR for Target Genes (VEGF, EPO, CCND1) RNA_Isolation->qRT-PCR qRT-PCR->Data_Analysis

Caption: Workflow for evaluating this compound's effect on HIF-2α dimerization and target genes.

Detailed Experimental Protocols

Co-immunoprecipitation (Co-IP) to Detect HIF-2α/ARNT Dimer Disruption

This protocol is adapted from the methods described in the preclinical evaluation of this compound.[2]

  • Cell Culture and Treatment:

    • Culture 786-O cells in appropriate media until they reach 80-90% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysate with an anti-HIF-2α antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against ARNT.

    • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands. A decrease in the amount of co-immunoprecipitated ARNT in this compound-treated samples indicates disruption of the HIF-2α/ARNT dimer.

Quantitative Real-Time PCR (qRT-PCR) for HIF-2α Target Gene Expression

This protocol allows for the quantification of changes in the expression of HIF-2α target genes following treatment with this compound.

  • Cell Culture, Treatment, and RNA Isolation:

    • Follow the same cell culture and treatment protocol as for Co-IP.

    • Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., VEGFA, EPO, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qRT-PCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. A decrease in the relative expression of target genes in this compound-treated samples indicates inhibition of HIF-2α transcriptional activity.

References

Validation & Comparative

A Preclinical Head-to-Head: PT-2385 and Sunitinib in Clear Cell Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for clear cell renal cell carcinoma (ccRCC), two distinct mechanisms of action have shown significant preclinical promise: direct inhibition of the hypoxia-inducible factor 2α (HIF-2α) and broader inhibition of receptor tyrosine kinases (RTKs). This guide provides a comparative analysis of two key drugs representing these approaches: PT-2385, a first-in-class HIF-2α antagonist, and sunitinib, a multi-targeted RTK inhibitor.

Mechanism of Action: A Tale of Two Pathways

Sunitinib, in contrast, is a multi-targeted RTK inhibitor. Its primary mechanism of action in ccRCC is the inhibition of vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, on the tumor endothelium.[2] This blockade disrupts downstream signaling pathways, leading to a potent anti-angiogenic effect. Sunitinib also targets other RTKs, including platelet-derived growth factor receptors (PDGFRs), and has been shown to have direct anti-tumor effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling pathway within the cancer cells themselves.[3][4]

Efficacy in Preclinical Models: A Comparative Overview

Preclinical studies in ccRCC xenograft models have demonstrated the anti-tumor efficacy of both this compound and sunitinib. A direct comparative study utilizing 786-O, A498, and a patient-derived xenograft (PDX) model of ccRCC revealed that this compound demonstrated superior efficacy to sunitinib in two of the three models.[5]

Quantitative Efficacy Data
Efficacy ParameterThis compoundSunitinibccRCC Model(s)Source
Tumor Growth Inhibition Showed significant tumor regression.Resulted in tumor stasis.786-O Xenograft[2]
Completely inhibited tumor growth after 4 weeks.Had no impact on tumor growth after 4 weeks.Patient-Derived Xenograft (sunitinib-resistant)[5]
Tumor Weight Reduction Significantly reduced tumor weight.Data not available from direct comparative study.786-O & A498 Xenografts[5]
Induction of Apoptosis Increased tumor cell apoptosis.Induces tumor cell apoptosis.786-O Xenograft, Renca, RCC4[2][3]
Inhibition of Angiogenesis Reduced expression of VEGF-A.Significantly decreased microvessel density.786-O Xenograft[1][6]
Target Gene Expression Dose-dependent inhibition of VEGF-A, CCND1, PAI-1, GLUT1, and CXCR4 mRNA.Reduced expression of Cyclin E, Cyclin D1, and Survivin.786-O Xenograft[1][3]
STAT3 Inhibition Not a direct target.Inhibited phosphorylated STAT3 (p-STAT3).Renca, 786-O, RCC4[3]

Signaling Pathway Interruption

The distinct mechanisms of this compound and sunitinib are best visualized through their points of intervention in key signaling pathways driving ccRCC.

cluster_0 VHL Inactivation in ccRCC cluster_1 HIF-2α Pathway cluster_2 RTK Signaling VHL Inactivation VHL Inactivation HIF-2α Stabilization HIF-2α Stabilization VHL Inactivation->HIF-2α Stabilization leads to HIF-2α / ARNT Dimerization HIF-2α / ARNT Dimerization HIF-2α Stabilization->HIF-2α / ARNT Dimerization HIF-2α Target Genes Target Gene Expression (VEGF-A, Cyclin D1, etc.) HIF-2α / ARNT Dimerization->HIF-2α Target Genes Tumor Growth & Angiogenesis Tumor Growth & Angiogenesis HIF-2α Target Genes->Tumor Growth & Angiogenesis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling STAT3 STAT3 Angiogenesis & Proliferation Angiogenesis & Proliferation STAT3->Angiogenesis & Proliferation Downstream Signaling->STAT3 Downstream Signaling->Angiogenesis & Proliferation This compound This compound This compound->HIF-2α / ARNT Dimerization inhibits Sunitinib Sunitinib Sunitinib->VEGFR-2 inhibits Sunitinib->STAT3 inhibits

Figure 1. Signaling pathways affected by this compound and sunitinib in ccRCC.

Experimental Protocols

The following methodologies are based on the preclinical studies comparing this compound and sunitinib.

Cell Lines and Animal Models
  • Cell Lines: Human ccRCC cell lines 786-O and A498 were utilized for in vivo xenograft studies.[1][5]

  • Animal Models: Athymic nude mice were used for the subcutaneous implantation of ccRCC cells to establish xenograft tumors.[7] A patient-derived xenograft (PDX) model from a sunitinib- and everolimus-refractory ccRCC patient was also used.[1]

Experimental Workflow

ccRCC Cell Culture ccRCC Cell Culture Subcutaneous Injection Subcutaneous Injection ccRCC Cell Culture->Subcutaneous Injection 786-O or A498 cells Tumor Growth Tumor Growth to ~200-300 mm³ Subcutaneous Injection->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Efficacy Assessment Efficacy Assessment Treatment Initiation->Efficacy Assessment Daily Dosing

Figure 2. General workflow for preclinical xenograft studies.
Dosing and Administration

  • This compound: Administered orally, once or twice daily, at doses ranging from 1 to 30 mg/kg.[1][5]

  • Sunitinib: Administered orally, once daily, at a dose of 40 mg/kg.[1][8]

  • Treatment Initiation: Daily treatment was initiated when flank xenograft tumors reached a volume of 200 to 300 mm³.[1][5]

Efficacy Assessment
  • Tumor Volume: Measured regularly using calipers.

  • Tumor Weight: Determined at the end of the study.

  • Apoptosis: Assessed by cleaved PARP staining in tumor tissues.[3]

  • Angiogenesis: Evaluated by measuring microvessel density (MVD) through CD31 staining of tumor sections.[6]

  • Gene and Protein Expression: Analyzed by RT-PCR and Western blotting for target genes and proteins such as VEGF-A, Cyclin D1, and p-STAT3.[1][3]

Conclusion

Both this compound and sunitinib demonstrate significant anti-tumor activity in preclinical models of ccRCC, albeit through distinct mechanisms. This compound offers a highly targeted approach by directly inhibiting the core oncogenic driver HIF-2α, leading to potent tumor regression. Sunitinib provides a broader anti-angiogenic effect through multi-RTK inhibition, which also contributes to tumor growth control. The preclinical data suggests that in some contexts, particularly in tumors with a strong HIF-2α dependency, a direct HIF-2α antagonist like this compound may offer superior efficacy. These findings underscore the importance of understanding the specific molecular drivers of an individual's ccRCC to select the most appropriate targeted therapy.

References

A Comparative Guide to PT-2385 and Other HIF-2α Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed, data-driven comparison of PT-2385 against other prominent hypoxia-inducible factor-2α (HIF-2α) inhibitors currently under investigation. The information presented herein is intended to provide an objective overview of their performance, supported by available experimental data, to inform research and development efforts in oncology.

Introduction: The Therapeutic Promise of HIF-2α Inhibition

Hypoxia-inducible factor-2α (HIF-2α) is a transcription factor that is critically involved in the cellular response to low oxygen conditions. In certain cancers, most notably clear cell renal cell carcinoma (ccRCC), the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the aberrant stabilization and accumulation of HIF-2α, even in normal oxygen environments. This drives the transcription of a suite of genes responsible for tumor growth, angiogenesis, and metabolic reprogramming. Consequently, the development of small molecule inhibitors that specifically target HIF-2α has become a highly promising therapeutic strategy.

These inhibitors typically act by allosterically binding to a pocket within the PAS-B domain of the HIF-2α protein. This binding event disrupts the crucial heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. By preventing the formation of this functional transcriptional complex, HIF-2α inhibitors effectively block the downstream signaling cascade that promotes tumorigenesis.

Comparative Analysis of HIF-2α Inhibitors

This section details the biochemical, pharmacokinetic, and clinical profiles of this compound and its key competitors: belzutifan (MK-6482), casdatifan, NKT-2152, and DFF332.

Table 1: Biochemical and Pharmacokinetic Profiles of HIF-2α Inhibitors
ParameterThis compoundBelzutifan (MK-6482)CasdatifanNKT-2152DFF332
Binding Affinity (Kd) ~167 nM[1]16 ± 4.7 nM[2]Avidly binds to HIF-2α PAS-B domain[2]Potent and selective binder[3]Potent and selective inhibitor[4]
IC50 / Ki Ki < 50 nM[5]IC50: 9 nM[6], Ki: 20 nM[7]Potently blocks HIF-2α-mediated gene transcription[2]Potent inhibitor[8]Selectively targets HIF-2α transcriptional activity[9]
Half-life (t1/2) in Humans ~17 hours[7][10]~12.4 hours[11]~24 hours[2][12][13][14][15]~38 days[1][16]~85 days[9][17]
Time to Maximum Concentration (Tmax) in Humans ~2 hours[7][10]Delayed by ~2 hours with a high-fat meal[18]Not explicitly statedNot explicitly stated~1–2 hours[9][17]
Metabolism Primarily by CYP2C19[19]Primarily by UGT2B17 and CYP2C19[11][18][20]Weak CYP3A4 inducer[12][15]Not explicitly statedNot explicitly stated
Selectivity Selective for HIF-2α over HIF-1α[10]Selective for HIF-2α[19]Selective for HIF-2α over HIF-1α[21]Selective for HIF-2α[3]Selective for HIF-2α[9]
Table 2: Clinical Efficacy in Advanced Clear Cell Renal Cell Carcinoma (ccRCC)
ParameterThis compound (Phase I)Belzutifan (LITESPARK-005, Phase III)Casdatifan (ARC-20, Phase I/Ib)NKT-2152 (Phase I/II)DFF332 (Phase I)
Objective Response Rate (ORR) 2% (Complete Response) + 12% (Partial Response)[18][22]21.9%[20]31% (pooled monotherapy cohorts)[23]20% (all-comers), 26.3% (dose-escalation)[24]5% (Partial Response)[23][25]
Disease Control Rate (DCR) 52% (Stable Disease)[18][22]Not explicitly stated81%[11]Not explicitly stated52.5%[17][26]
Median Progression-Free Survival (PFS) Not explicitly stated24.0% of patients were progression-free at 18.4 months[20]12.2 months (pooled monotherapy cohorts)[23]7.4 months (all-comers)[27]Not explicitly stated
Common Grade ≥3 Adverse Events Anemia (10%), peripheral edema (2%), fatigue (0%)[18][22]Anemia, hypoxia[20]Anemia, hypoxia[28]Anemia, fatigue, hypoxia[24]Hypertension (2.5%), increased weight (2.5%)[29]

Mechanisms of Resistance

A primary mechanism of acquired resistance to HIF-2α inhibitors involves the emergence of mutations within the drug-binding pocket of the HIF-2α protein. The "gatekeeper" mutation, G323E, has been identified in patients who developed resistance to this compound.[6] This mutation is thought to sterically hinder the binding of the inhibitor. Furthermore, mutations in the ARNT subunit, the dimerization partner of HIF-2α, have also been implicated as a potential resistance mechanism.[30]

Visualizing the Pathway and Experimental Process

To provide a clearer understanding of the biological context and the drug development workflow, the following diagrams have been generated using Graphviz.

HIF2a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia or VHL Inactivation HIF-2α_protein HIF-2α VHL VHL HIF-2α_protein->VHL Hydroxylation Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF-2α_stabilized HIF-2α (stabilized) Complex HIF-2α/ARNT Complex HIF-2α_stabilized->Complex ARNT ARNT (HIF-1β) ARNT->Complex Transcription Target Gene Transcription Complex->Transcription Cellular_Response Tumor Growth & Angiogenesis Transcription->Cellular_Response Inhibitor HIF-2α Inhibitors Inhibitor->Complex Block Dimerization

Caption: The HIF-2α signaling pathway under normal and hypoxic/VHL-inactive conditions, and the point of intervention for HIF-2α inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Binding Biochemical Binding Assay (e.g., ITC) Cellular Cell-Based Reporter Assay Binding->Cellular Animal In Vivo Xenograft Model Cellular->Animal Phase1 Phase I (Safety & Dose) Animal->Phase1 IND Submission Phase2 Phase II (Efficacy & Safety) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: A simplified workflow for the preclinical and clinical development of HIF-2α inhibitors.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used in the evaluation of HIF-2α inhibitors.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
  • Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor to the HIF-2α protein.

  • Protocol Overview:

    • Sample Preparation: Recombinant human HIF-2α PAS-B domain is purified and dialyzed extensively against a suitable buffer (e.g., 20 mM HEPES, pH 8.0). The inhibitor is dissolved in the final dialysis buffer to ensure no buffer mismatch.

    • Instrument Setup: An ITC instrument is thoroughly cleaned and equilibrated to the desired experimental temperature (e.g., 25°C).

    • Loading: The sample cell (typically ~200-300 µL) is loaded with the purified HIF-2α protein solution (e.g., 50-60 µM). The injection syringe (~40-100 µL) is loaded with the inhibitor solution at a concentration 10-20 times that of the protein.[25][27]

    • Titration: A series of small, precise injections (e.g., 2-10 µL) of the inhibitor are made into the protein solution. The heat change associated with each injection is measured by the instrument's sensitive thermocouples.

    • Data Analysis: The raw data, a series of heat-flow peaks, are integrated to determine the heat change per injection. This is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to extract the thermodynamic parameters.

HIF-2α Luciferase Reporter Assay
  • Objective: To assess the functional potency of an inhibitor in a cellular context by measuring its ability to suppress HIF-2α-driven gene transcription.

  • Protocol Overview:

    • Cell Line and Reporter Construct: The 786-O human renal clear cell carcinoma cell line, which has a VHL mutation and constitutively active HIF-2α, is commonly used. These cells are stably transfected with a luciferase reporter construct containing multiple copies of a Hypoxia Response Element (HRE) upstream of the luciferase gene.[3]

    • Cell Plating: The engineered 786-O reporter cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a serial dilution of the HIF-2α inhibitor for a defined period (e.g., 24 hours).

    • Cell Lysis and Luciferase Measurement: The cell culture medium is removed, and cells are washed with PBS. A lysis buffer is added to each well to release the cellular contents, including the expressed luciferase.[5] The cell lysate is then transferred to an assay plate, and a luciferase substrate is added. The resulting luminescence is immediately measured using a luminometer.

    • Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase for transfection efficiency or a cell viability assay). The normalized data is plotted against the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.

786-O Renal Cell Carcinoma Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of a HIF-2α inhibitor.

  • Protocol Overview:

    • Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of the human tumor cells.

    • Cell Preparation and Implantation: 786-O cells are cultured, harvested, and resuspended in a suitable medium (e.g., a mixture of media and Matrigel). A specific number of cells (e.g., 5-10 million) is then injected subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring and Randomization: Tumor growth is monitored regularly by caliper measurements. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.

    • Drug Administration: The HIF-2α inhibitor is administered to the treatment group according to a predefined schedule and route (e.g., daily oral gavage). The control group receives the vehicle on the same schedule.

    • Efficacy Evaluation: Tumor volumes are measured throughout the study. Animal body weights are also monitored as an indicator of toxicity. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

References

Validating HIF-2α as a Therapeutic Target: A Comparative Guide to PT-2385

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule inhibitors targeting the hypoxia-inducible factor-2α (HIF-2α) has marked a significant advancement in the treatment of clear cell renal cell carcinoma (ccRCC). Central to this development is the validation of HIF-2α as a viable therapeutic target. This guide provides a comparative analysis of PT-2385, a first-in-class HIF-2α inhibitor, and its clinical alternative, belzutifan, with supporting experimental data to objectively assess their performance.

Mechanism of Action: Disrupting the HIF-2α Pathway

In the majority of ccRCC cases, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α.[1] HIF-2α then forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This complex translocates to the nucleus and activates the transcription of numerous genes implicated in tumorigenesis, including those involved in angiogenesis, cell proliferation, and survival, such as vascular endothelial growth factor (VEGF), cyclin D1, and others.[1][2]

Both this compound and belzutifan are orally active, small molecule inhibitors that allosterically bind to a pocket in the PAS-B domain of HIF-2α.[1][3] This binding prevents the heterodimerization of HIF-2α with ARNT, thereby inhibiting the transcription of downstream target genes.[1][3] this compound is highly selective for HIF-2α and does not affect the HIF-1α/ARNT heterodimer.[1] Belzutifan is considered a second-generation, more potent inhibitor of HIF-2α.

HIF-2a Signaling Pathway in ccRCC and Inhibition by this compound cluster_0 VHL Inactivation in ccRCC cluster_1 HIF-2α Accumulation & Dimerization cluster_2 Transcriptional Activation cluster_3 Tumorigenesis VHL_Inactivation VHL Gene Inactivation HIF-2a HIF-2α Stabilization and Accumulation VHL_Inactivation->HIF-2a Leads to HIF-2a_ARNT HIF-2α/ARNT Heterodimerization HIF-2a->HIF-2a_ARNT ARNT ARNT (HIF-1β) ARNT->HIF-2a_ARNT Nucleus Nucleus HIF-2a_ARNT->Nucleus Translocation Target_Genes Target Gene Transcription (VEGF, Cyclin D1, etc.) Nucleus->Target_Genes Activates Angiogenesis Angiogenesis Target_Genes->Angiogenesis Proliferation Cell Proliferation Target_Genes->Proliferation Survival Cell Survival Target_Genes->Survival This compound This compound This compound->HIF-2a_ARNT Inhibits

Caption: HIF-2α signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

The anti-tumor activity of this compound has been demonstrated in mouse xenograft models of ccRCC. In these models, this compound treatment led to a decrease in the expression of HIF-2α target genes, a reduction in circulating human VEGF-A protein, and an increase in tumor cell apoptosis.[1]

Preclinical Model Treatment Outcome Reference
786-O ccRCC XenograftThis compoundTumor regression[1][4]
786-O ccRCC XenograftSunitinibTumor stasis[1]
A498 ccRCC XenograftThis compound (20 and 60 mg/kg, once daily)Tumor regression[4]
A498 ccRCC XenograftSunitinib (40 mg/kg, once daily)Similar effect to higher doses of this compound[4]
Patient-Derived ccRCC Xenograft (sunitinib and everolimus refractory)This compound (30 mg/kg, twice daily)Complete inhibition of tumor growth[4]
Patient-Derived ccRCC Xenograft (sunitinib and everolimus refractory)Sunitinib (40 mg/kg, once daily)No impact on tumor growth[4]

Clinical Performance

A first-in-human Phase I dose-escalation trial of this compound in patients with heavily pretreated advanced ccRCC demonstrated a favorable safety profile and anti-tumor activity.

Metric This compound (Phase I Trial) Reference
Patient Population 51 patients with advanced ccRCC, median of 4 prior therapies[5]
Recommended Phase II Dose (RP2D) 800 mg twice daily[1]
Complete Response (CR) 2% (1 patient)[1][5]
Partial Response (PR) 12%[1]
Stable Disease (SD) 52%[1]
Most Common Adverse Events (All Grades) Anemia, peripheral edema, fatigue[5]
Grade ≥ 3 Treatment-Related Adverse Events Anemia (10%), peripheral edema (2%)[1]

For comparison, belzutifan, a more potent second-generation HIF-2α inhibitor, has also shown significant clinical activity. While a direct head-to-head trial with this compound is not available, data from studies of belzutifan in similar patient populations provide a benchmark for its efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of HIF-2α inhibitors.

Experimental_Workflow Start Start: In Vitro & In Vivo Validation Cell_Culture Cell Culture (e.g., 786-O, A498) Start->Cell_Culture Xenograft_Model ccRCC Xenograft Model (e.g., 786-O in SCID mice) Start->Xenograft_Model Clinical_Trial Clinical Trial (e.g., Phase I) Start->Clinical_Trial Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (HIF-2α, VEGFA, Cyclin D1) Cell_Culture->Western_Blot Co_IP Co-Immunoprecipitation (HIF-2α/ARNT Interaction) Cell_Culture->Co_IP Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Co_IP->Data_Analysis Treatment Drug Administration (this compound or Vehicle) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki-67, CD31, Caspase-3) Tumor_Measurement->IHC IHC->Data_Analysis mpMRI Multiparametric MRI Clinical_Trial->mpMRI mpMRI->Data_Analysis

Caption: General experimental workflow for validating a HIF-2α inhibitor.
Cell Viability Assay (MTT/MTS)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed 786-O or A498 ccRCC cells in a 96-well plate at a density of approximately 7,500 cells per well in 180 µL of growth medium.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium from a concentrated DMSO stock.

  • Treatment: After allowing the cells to adhere for 4 hours, add 20 µL of the 10x compound stocks to the respective wells.[6] The final concentrations can range from 0.001 to 20 µM.[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Western Blot Analysis

This technique is used to detect the levels of specific proteins, such as HIF-2α and its downstream targets.

  • Cell Lysis: Treat 786-O cells with this compound at various concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-2α, VEGFA, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins (in this case, HIF-2α and ARNT) interact within the cell.

  • Cell Lysis: Lyse 786-O cells treated with or without this compound in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either HIF-2α or ARNT overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both HIF-2α and ARNT.

ccRCC Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of the inhibitor.

  • Cell Implantation: Subcutaneously inject 4 x 106 786-O or A498 cells, mixed 1:1 with Matrigel, into the flank of immunodeficient mice (e.g., SCID/Beige).[4]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 200-300 mm³).[4]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg twice daily).[4] The control group receives a vehicle solution.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Multiparametric Magnetic Resonance Imaging (mpMRI)

In clinical trials, mpMRI is used to non-invasively assess tumor response to treatment.

  • Imaging Protocol: The mpMRI protocol typically includes T2-weighted imaging, dual-echo chemical shift MRI, diffusion-weighted imaging (DWI), and dynamic contrast-enhanced (DCE) MRI.

  • Image Acquisition: Acquire images before and at multiple time points during treatment.

  • Image Analysis: Analyze the images to assess changes in tumor size, vascularity, and cellularity.

Conclusion

The development of this compound and subsequently belzutifan has validated HIF-2α as a critical therapeutic target in ccRCC. The preclinical and clinical data demonstrate that direct inhibition of the HIF-2α/ARNT interaction leads to significant anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel HIF-2α inhibitors, which will be crucial for advancing the treatment of ccRCC and other HIF-2α-driven malignancies.

References

A Head-to-Head Battle for HIF-2α Inhibition: A Comparative Analysis of PT-2385 and Belzutifan (MK-6482)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. In the landscape of clear cell renal cell carcinoma (ccRCC), the hypoxia-inducible factor 2α (HIF-2α) has emerged as a critical therapeutic target. This guide provides a detailed comparative analysis of two prominent HIF-2α inhibitors: PT-2385, the first-in-class agent to enter clinical trials, and belzutifan (MK-6482), a second-generation inhibitor that has now secured FDA approval.

This comprehensive guide delves into their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate these groundbreaking therapies.

Mechanism of Action: A Shared Target, A Refined Approach

Both this compound and belzutifan are orally active, small molecule inhibitors that selectively target HIF-2α.[1] Their mechanism of action involves the allosteric disruption of the protein-protein interaction between HIF-2α and its dimerization partner, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2][3] This prevents the formation of the transcriptionally active HIF-2α/ARNT heterodimer, thereby inhibiting the transcription of downstream target genes crucial for tumor growth, proliferation, and angiogenesis.[2][3] Preclinical data has demonstrated that both compounds are highly selective for HIF-2α and do not affect the HIF-1α/ARNT heterodimer.[2]

Belzutifan is considered a second-generation HIF-2α inhibitor, developed to have a more favorable pharmacokinetic profile compared to this compound.[4]

Preclinical Potency:

CompoundAssay TypeMetricValueCell Line/System
This compound Luciferase Reporter AssayEC5027 nM786-O cells
Belzutifan TR-FRET Dimerization AssayKi20 nMPurified proteins
Belzutifan Luciferase Reporter AssayIC5017 nM-

Clinical Efficacy in Clear Cell Renal Cell Carcinoma:

Clinical trials have provided valuable insights into the efficacy of both agents in patients with advanced ccRCC.

This compound Phase I Trial Data[3][6][7][8]
EndpointValuePatient Population
Overall Response Rate (ORR) 14% (2% CR, 12% PR)Heavily pretreated advanced ccRCC
Stable Disease (SD) 52%Heavily pretreated advanced ccRCC
Progression-Free Survival (PFS) 25% of patients had PFS > 14 monthsHeavily pretreated advanced ccRCC

CR: Complete Response, PR: Partial Response

Belzutifan Clinical Trial Data[1][9][10][11][12][13][14]
TrialTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Patient Population
LITESPARK-005 Belzutifan22.7% (3.5% CR, 19.3% PR)5.6 monthsPreviously treated advanced ccRCC
LITESPARK-005 Everolimus3.5% (0% CR, 3.5% PR)5.6 monthsPreviously treated advanced ccRCC
LITESPARK-013 (Pooled) Belzutifan (120mg & 200mg)23.4% (4 CRs, 32 PRs)Not Reported in this analysisPreviously treated advanced ccRCC
Phase 1/2 (VHL disease) Belzutifan25%14.5 monthsHeavily pretreated advanced ccRCC

CR: Complete Response, PR: Partial Response

Experimental Protocols

HIF-2α Dimerization Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to quantify the inhibitory effect of compounds on the interaction between HIF-2α and ARNT.

Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. In this assay, HIF-2α and ARNT are tagged with the donor and acceptor fluorophores, respectively. Dimerization brings the fluorophores close, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA).

    • Dilute purified, tagged HIF-2α (donor-labeled) and ARNT (acceptor-labeled) proteins to the desired concentration in the assay buffer.

    • Prepare a serial dilution of the test compounds (this compound or belzutifan).

  • Assay Procedure:

    • Add a small volume of the compound dilutions to the wells of a low-volume 384-well plate.

    • Add the HIF-2α and ARNT protein mixture to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding:

    • Plate ccRCC cells (e.g., 786-O) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound or belzutifan in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Principle: Human ccRCC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Protocol Outline:

  • Cell Preparation and Implantation:

    • Harvest ccRCC cells (e.g., 786-O) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, this compound, belzutifan).

  • Drug Administration:

    • Administer the compounds to the mice according to the planned dosing schedule (e.g., oral gavage, once or twice daily).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analyses (e.g., histopathology, biomarker analysis).

    • Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Visualizing the Pathway and Experimental Logic

To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.

HIF-2a Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia / VHL Inactivation cluster_2 Inhibition VHL VHL HIF2a_normoxia HIF-2α VHL->HIF2a_normoxia Ubiquitination Proteasome Proteasome HIF2a_normoxia->Proteasome Degradation HIF2a_hypoxia HIF-2α ARNT ARNT (HIF-1β) HIF2a_hypoxia->ARNT Dimerization HRE Hypoxia Response Element (HRE) ARNT->HRE Binding TargetGenes Target Genes (e.g., VEGF, CCND1) HRE->TargetGenes Transcription Inhibitor This compound / Belzutifan Inhibitor->HIF2a_hypoxia Allosteric Binding

Caption: HIF-2α Signaling Pathway and Inhibition.

Comparative_Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Compounds cluster_3 Endpoints DimerizationAssay HIF-2α Dimerization Assay (TR-FRET) ProliferationAssay Cell Proliferation Assay (MTT) IC50 IC50 / Ki DimerizationAssay->IC50 GI50 GI50 ProliferationAssay->GI50 XenograftModel ccRCC Xenograft Model TumorGrowth Tumor Growth Inhibition XenograftModel->TumorGrowth PT2385 This compound PT2385->DimerizationAssay PT2385->ProliferationAssay PT2385->XenograftModel Belzutifan Belzutifan Belzutifan->DimerizationAssay Belzutifan->ProliferationAssay Belzutifan->XenograftModel

Caption: Comparative Experimental Workflow.

Conclusion: A Step Forward in Targeting HIF-2α

The development of this compound and subsequently belzutifan represents a significant advancement in the targeted therapy of ccRCC. While both drugs share a common mechanism of selectively inhibiting HIF-2α, the clinical data suggests that belzutifan, with its improved pharmacokinetic properties, offers a more robust and consistent clinical benefit. The comparative data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers and clinicians in the field of oncology and drug development, facilitating a deeper understanding of these important therapeutics and informing future research directions.

References

PT-2385: A Comparative Analysis of Efficacy in VHL-Deficient and VHL-Proficient Cellular Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of PT-2385, a first-in-class, selective, small-molecule inhibitor of hypoxia-inducible factor-2α (HIF-2α), in cancer cells with deficient versus proficient von Hippel-Lindau (VHL) tumor suppressor protein. This document synthesizes preclinical and clinical data to offer an objective overview of this compound's mechanism of action and differential activity, supported by experimental data and detailed methodologies.

Introduction

The von Hippel-Lindau (VHL) tumor suppressor gene plays a critical role in cellular oxygen sensing pathways. In VHL-proficient cells under normal oxygen conditions (normoxia), the VHL protein (pVHL) targets the alpha subunits of hypoxia-inducible factors (HIFs), primarily HIF-1α and HIF-2α, for proteasomal degradation. However, in the majority of clear cell renal cell carcinomas (ccRCC), the VHL gene is inactivated. This leads to the constitutive stabilization and accumulation of HIF-α subunits, particularly HIF-2α, which then translocates to the nucleus, heterodimerizes with HIF-1β (also known as ARNT), and drives the transcription of a host of genes involved in tumorigenesis, including those promoting angiogenesis, cell proliferation, and metabolic reprogramming.[1][2]

This compound is an investigational drug designed to allosterically bind to a pocket in the PAS-B domain of HIF-2α, thereby disrupting its ability to dimerize with ARNT and consequently inhibiting its transcriptional activity.[3][4] Given this mechanism, the efficacy of this compound is hypothesized to be highly dependent on the VHL status of the cancer cells.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the differential regulation of HIF-2α in VHL-proficient versus VHL-deficient cells and the point of intervention for this compound.

cluster_0 VHL-Proficient Cell (Normoxia) cluster_1 VHL-Deficient Cell HIF2a_p HIF-2α VHL_p pVHL HIF2a_p->VHL_p Proteasome_p Proteasome VHL_p->Proteasome_p targets for degradation HIF2a_d HIF-2α (Accumulates) Dimer_d HIF-2α/ARNT Heterodimer HIF2a_d->Dimer_d ARNT_d ARNT ARNT_d->Dimer_d Nucleus_d Nucleus Dimer_d->Nucleus_d translocates to TargetGenes_d Target Gene Transcription (e.g., VEGF, Cyclin D1) Nucleus_d->TargetGenes_d activates PT2385 This compound PT2385->HIF2a_d binds and prevents dimerization Start Cell Line (e.g., 786-O, A498) Culture Culture in appropriate medium (e.g., RPMI for 786-O, DMEM for A498) + 10% FBS, 1% Pen/Strep Start->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Passage Passage cells upon reaching 70-80% confluency Incubate->Passage Experiment Use for downstream experiments Passage->Experiment Lysate Cell Lysate Preparation (from this compound treated and untreated 786-O cells) Incubate_Ab Incubate with anti-HIF-2α antibody Lysate->Incubate_Ab Beads Add Protein A/G beads to capture antibody-protein complexes Incubate_Ab->Beads Wash Wash beads to remove non-specific binding Beads->Wash Elute Elute bound proteins Wash->Elute WB Analyze by Western Blot for HIF-2α and ARNT Elute->WB

References

A Head-to-Head Look at HIF-2α and mTOR Inhibition in Advanced Renal Cell Carcinoma: An Indirect Comparison of PT-2385 and Everolimus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for advanced clear cell renal cell carcinoma (ccRCC), two distinct pathways have been central to drug development: the hypoxia-inducible factor 2α (HIF-2α) pathway and the mammalian target of rapamycin (mTOR) pathway. This guide provides a comparative overview of PT-2385, a first-in-class HIF-2α inhibitor, and everolimus, an established mTOR inhibitor. As no direct head-to-head clinical trials have been conducted, this comparison is based on an indirect analysis of data from separate clinical studies: the Phase I trial of this compound in heavily pretreated ccRCC patients and the everolimus arm of the Phase III LITESPARK-005 trial, which evaluated the second-generation HIF-2α inhibitor belzutifan against everolimus in a similar patient population.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive summary of the available clinical data, experimental methodologies, and underlying biological pathways for these two therapeutic agents.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound is an orally active, small-molecule inhibitor that selectively targets HIF-2α.[1] In the majority of ccRCC cases, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α.[2][3] HIF-2α then translocates to the nucleus and heterodimerizes with HIF-1β (also known as ARNT), leading to the transcription of genes that drive tumor growth, proliferation, and angiogenesis.[4] this compound allosterically binds to HIF-2α, preventing this heterodimerization and thereby inhibiting the expression of downstream target genes.[5] Preclinical studies have shown that this compound can induce tumor regression in ccRCC xenograft models.[5][6]

Everolimus is a potent inhibitor of the mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7] The mTOR pathway is often hyperactivated in ccRCC.[8][9] Everolimus forms a complex with the intracellular protein FKBP12, and this complex binds to mTORC1, inhibiting its downstream signaling.[10] This leads to reduced protein synthesis and cell cycle arrest.

Signaling_Pathways cluster_HIF HIF-2α Pathway in ccRCC cluster_mTOR mTOR Pathway in ccRCC VHL_inactivation VHL Inactivation HIF2a_stabilization HIF-2α Stabilization VHL_inactivation->HIF2a_stabilization HIF2a_dimerization HIF-2α/HIF-1β Heterodimerization HIF2a_stabilization->HIF2a_dimerization Gene_transcription_HIF Target Gene Transcription (VEGF, Cyclin D1, etc.) HIF2a_dimerization->Gene_transcription_HIF Tumor_growth_HIF Tumor Growth, Angiogenesis Gene_transcription_HIF->Tumor_growth_HIF PT2385 This compound PT2385->HIF2a_dimerization Inhibits Growth_factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_factors->PI3K_AKT mTORC1_activation mTORC1 Activation PI3K_AKT->mTORC1_activation Downstream_effectors Downstream Effectors (S6K1, 4E-BP1) mTORC1_activation->Downstream_effectors Protein_synthesis Protein Synthesis, Cell Proliferation Downstream_effectors->Protein_synthesis Everolimus Everolimus Everolimus->mTORC1_activation Inhibits

Caption: Simplified signaling pathways of HIF-2α and mTOR in ccRCC.

Clinical Efficacy: An Indirect Comparison

The following tables summarize the clinical efficacy data from the Phase I trial of this compound and the everolimus arm of the LITESPARK-005 Phase III trial. It is important to note that these are separate trials with different patient populations and study designs, so direct comparisons should be made with caution.

Table 1: Efficacy of this compound in Advanced ccRCC (Phase I Trial) [2][3][11]

EndpointValue
Number of Patients 51
Prior Therapies (Median) 4
Objective Response Rate (ORR) 14% (1 CR, 6 PR)
Complete Response (CR) 2%
Partial Response (PR) 12%
Stable Disease (SD) 52%
Disease Control Rate (CR+PR+SD) 66%
Progression-Free Survival (PFS) > 14 months 25% of patients

Table 2: Efficacy of Everolimus in Advanced ccRCC (LITESPARK-005 Trial - Everolimus Arm) [12][13][14]

EndpointValue
Number of Patients 372
Prior Therapies 1-3 prior systemic regimens including an anti-PD-(L)1 and a VEGF-TKI
Objective Response Rate (ORR) Not explicitly reported for the everolimus arm alone in the provided search results. The comparator arm (belzutifan) had a superior ORR.
Progression-Free Survival (PFS) Rate at 12 months 17.6%
Progression-Free Survival (PFS) Rate at 18 months 9.0%

Safety and Tolerability

Table 3: Common Adverse Events (AEs) with this compound (Phase I Trial) [2][11][15]

Adverse EventAny GradeGrade 3
Anemia 45%10%
Fatigue 37%Not specified
Peripheral Edema 39%2%
Hypoxia 18%10%

Table 4: Common Adverse Events (AEs) with Everolimus (Pooled Analysis of Noninterventional Studies) [16]

Adverse EventAny Grade
Stomatitis 25%
Anemia 13%
Asthenia 9%
Fatigue 8%
Pneumonitis 8%
Rash 8%
Diarrhea 7%
Decreased Appetite 7%

Experimental Protocols

This compound Phase I Clinical Trial (NCT02293980)
  • Study Design: This was a first-in-human, open-label, dose-escalation (3+3 design) and dose-expansion Phase I trial.[2][3]

  • Patient Population: Patients with locally advanced or metastatic ccRCC who had progressed on at least one prior vascular endothelial growth factor (VEGF) inhibitor therapy.[2][3]

  • Treatment: this compound was administered orally twice daily at doses ranging from 100 mg to 1800 mg.[2] The recommended Phase II dose was determined to be 800 mg twice daily.[2][3]

  • Primary Objectives: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose and recommended Phase II dose.[2][3]

  • Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profile of this compound and to evaluate its preliminary anti-tumor activity.[2][3]

  • Tumor Assessment: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

LITESPARK-005 Phase III Clinical Trial (NCT04195750) - Everolimus Arm
  • Study Design: This was a randomized, open-label, active-controlled Phase III trial.[12][13]

  • Patient Population: Patients with advanced ccRCC who had received 1 to 3 prior systemic regimens, including an anti-PD-(L)1 monoclonal antibody and a VEGF-TKI.[13]

  • Treatment: Patients in the control arm received everolimus 10 mg orally once daily.[13]

  • Primary Endpoints: Progression-free survival (PFS) per RECIST v1.1 by blinded independent central review and overall survival (OS).[13]

  • Secondary Endpoints: Objective response rate (ORR), duration of response, and safety.[13]

Experimental_Workflow cluster_PT2385 This compound Phase I Trial cluster_Everolimus LITESPARK-005 Trial (Everolimus Arm) Patient_Screening_P Patient Screening (Advanced ccRCC, Prior VEGF-I) Dose_Escalation_P Dose Escalation (100-1800 mg BID) Patient_Screening_P->Dose_Escalation_P Dose_Expansion_P Dose Expansion (RP2D: 800 mg BID) Dose_Escalation_P->Dose_Expansion_P Endpoint_Analysis_P Endpoint Analysis (Safety, PK/PD, Efficacy) Dose_Expansion_P->Endpoint_Analysis_P Patient_Screening_E Patient Screening (Advanced ccRCC, Prior anti-PD-(L)1 & VEGF-TKI) Randomization_E Randomization Patient_Screening_E->Randomization_E Treatment_E Everolimus (10 mg QD) Randomization_E->Treatment_E Endpoint_Analysis_E Endpoint Analysis (PFS, OS, ORR, Safety) Treatment_E->Endpoint_Analysis_E

Caption: Comparative experimental workflows for the clinical trials.

Preclinical Evidence in Xenograft Models

Preclinical studies in mouse xenograft models of ccRCC have demonstrated the anti-tumor activity of this compound. In these models, this compound treatment led to the regression of tumors derived from human ccRCC cell lines.[5][6] Furthermore, this compound showed efficacy in a xenograft model derived from a tumor that was refractory to both sunitinib (a VEGF inhibitor) and everolimus.[5] These preclinical findings provided a strong rationale for the clinical development of this compound.

Conclusion

This compound and everolimus represent two distinct targeted therapy approaches for advanced ccRCC, inhibiting the HIF-2α and mTOR pathways, respectively. Based on the available data from separate clinical trials, this compound has shown promising clinical activity and a manageable safety profile in a heavily pretreated patient population. The data for everolimus from the LITESPARK-005 trial provides a benchmark for a standard of care in a similar, post-immunotherapy and post-VEGF inhibitor setting.

The development of HIF-2α inhibitors, including the first-in-class this compound and the second-generation belzutifan, marks a significant advancement in the treatment of ccRCC, offering a novel mechanism of action for patients who have progressed on other therapies. Further research, potentially including direct comparative studies, will be crucial to fully elucidate the relative efficacy and optimal sequencing of these and other targeted agents in the evolving treatment landscape of advanced renal cell carcinoma.

References

Validating the Specificity of PT-2385 for the HIF-2α PAS-B Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PT-2385, a first-in-class inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), with alternative compounds. The focus is on the specificity of these molecules for the Per-Arnt-Sim (PAS) B domain of HIF-2α, a critical interaction site for its dimerization and transcriptional activity. The information presented is supported by experimental data from peer-reviewed studies.

Executive Summary

Comparative Data

The following tables summarize the quantitative data on the binding affinity and inhibitory activity of this compound and its main competitor, belzutifan.

Table 1: Binding Affinity of HIF-2α Inhibitors to the PAS-B Domain

CompoundAssay MethodBinding Affinity (Kd)Binding Affinity (Ki)Reference(s)
This compound Isothermal Titration Calorimetry (ITC)10 ± 4.9 nM[1]
Microscale Thermophoresis (MST)~167 nM[6]
< 50 nM[7]
Belzutifan (MK-6482) Isothermal Titration Calorimetry (ITC)16 ± 4.7 nM[1]

Table 2: In Vitro Inhibitory Activity of HIF-2α Inhibitors

CompoundAssay TypeCell LineIC50 / EC50Reference(s)
This compound HRE Luciferase Reporter786-OIC50 = 42 nM[6]
HRE Luciferase Reporter786-OEC50 = 27 nM[5][8]
VEGFA Secretion786-OEC50 = 41 nM[5]
Belzutifan (MK-6482) Xenograft Models~10-fold more potent than this compound[9]

Note on Emerging Inhibitors: Other HIF-2α inhibitors are currently in clinical development, including casdatifan, NKT-2152, DFF332, and AB521.[10][11][12] However, detailed public data on their binding affinities and inhibitory concentrations are not as readily available as for this compound and belzutifan.

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway and Mechanism of this compound Inhibition

HIF-2a Signaling Pathway HIF-2α Signaling and this compound Inhibition cluster_0 Normoxia cluster_1 Hypoxia / VHL mutation HIF-2a HIF-2a VHL VHL HIF-2a->VHL pVHL binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-2a Degradation HIF-2a_stable HIF-2α (stabilized) HIF-2a_dimer HIF-2α/ARNT Heterodimer HIF-2a_stable->HIF-2a_dimer Dimerization ARNT ARNT (HIF-1β) ARNT->HIF-2a_dimer HRE Hypoxia Response Element (DNA) HIF-2a_dimer->HRE Binding Target_Genes Target Gene Expression (VEGF, CCND1, etc.) HRE->Target_Genes Transcription This compound This compound This compound->HIF-2a_stable Allosteric binding to PAS-B domain

Caption: HIF-2α signaling pathway under normal and hypoxic conditions, and the inhibitory mechanism of this compound.

Experimental Workflow for Validating this compound Specificity

Experimental Workflow Workflow for Specificity Validation cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Outcomes ITC Isothermal Titration Calorimetry (ITC) Binding Binding Affinity (Kd, Ki) ITC->Binding MST Microscale Thermophoresis (MST) MST->Binding SPA Scintillation Proximity Assay (SPA) SPA->Binding CoIP Co-Immunoprecipitation (Co-IP) Dimerization Dimerization Inhibition CoIP->Dimerization Luciferase HRE-Luciferase Reporter Assay Transcription Transcriptional Inhibition (IC50) Luciferase->Transcription VEGF_ELISA VEGF Secretion (ELISA) VEGF_ELISA->Transcription

Caption: Key experimental assays used to validate the specificity and potency of HIF-2α inhibitors.

Logical Relationship of this compound's Mechanism of Action

Mechanism of Action This compound Mechanism of Action This compound This compound HIF-2a_PASB HIF-2α PAS-B Domain This compound->HIF-2a_PASB Binds to Conformation Conformational Change in HIF-2α HIF-2a_PASB->Conformation Induces Dimerization_Block Blockade of HIF-2α/ARNT Heterodimerization Conformation->Dimerization_Block Leads to Transcription_Inhibition Inhibition of Target Gene Transcription Dimerization_Block->Transcription_Inhibition Results in Antitumor Antitumor Activity Transcription_Inhibition->Antitumor Causes

Caption: The sequential mechanism of action for this compound, from binding to therapeutic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the available literature and may require optimization for specific laboratory conditions.

Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.

  • Methodology:

    • Purified recombinant human HIF-2α PAS-B domain protein is placed in the sample cell of the microcalorimeter.

    • A solution of this compound is loaded into the injection syringe.

    • The this compound solution is titrated into the protein solution in a series of small injections.

    • The heat released or absorbed during the binding event is measured after each injection.

    • The resulting data are fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

    • A control experiment with this compound titrated into buffer alone is performed to account for the heat of dilution.

    • For specificity, the experiment is repeated using the purified PAS-B domain of HIF-1α, to which this compound is expected to show no binding.[3]

Co-Immunoprecipitation (Co-IP)
  • Objective: To demonstrate that this compound disrupts the interaction between HIF-2α and ARNT in a cellular context.

  • Methodology:

    • 786-O cells, which have constitutively active HIF-2α, are treated with either DMSO (vehicle control) or varying concentrations of this compound for a specified time.[3]

    • Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

    • The cell lysates are incubated with an antibody specific for HIF-2α, which is coupled to magnetic or agarose beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The protein complexes are eluted from the beads.

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with antibodies against both HIF-2α and ARNT to detect the presence of the co-immunoprecipitated protein. A reduction in the amount of ARNT pulled down with HIF-2α in the this compound-treated samples indicates disruption of the heterodimer.[3][13]

Hypoxia Response Element (HRE) Luciferase Reporter Assay
  • Objective: To quantify the inhibitory effect of this compound on HIF-2α transcriptional activity.

  • Methodology:

    • 786-O cells are stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).[5][6]

    • The transfected cells are plated and treated with a range of concentrations of this compound or DMSO as a control.

    • After a 24-hour incubation period, the cells are lysed.[5]

    • A luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.

    • The luminescence signal, which is proportional to HIF-2α transcriptional activity, is plotted against the inhibitor concentration to determine the IC50 or EC50 value.[5][6]

Conclusion

The experimental data robustly validate this compound as a highly specific inhibitor of the HIF-2α PAS-B domain.[1][3][4] Its mechanism of action, involving the allosteric disruption of the HIF-2α/ARNT heterodimer, has been clearly demonstrated through a variety of biochemical and cell-based assays.[3][13] While the second-generation inhibitor, belzutifan, offers improved pharmacokinetic properties and potency, this compound remains a critical tool for studying HIF-2α biology and served as the foundational molecule in this therapeutic class.[9][14] The high degree of selectivity for HIF-2α over HIF-1α is a key feature, minimizing potential off-target effects and underscoring its value as a targeted therapeutic agent.[1][6]

References

Comparative Analysis of Cross-Resistance Between PT-2385 and Other Targeted Therapies in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of the HIF-2α inhibitor, PT-2385, in the context of other targeted agents for renal cell carcinoma (RCC). This document provides a detailed comparison, supporting experimental data, and methodologies to facilitate further research and development in the field.

This guide delves into the preclinical evidence of cross-resistance, or lack thereof, between this compound and other targeted therapies commonly used in the treatment of clear cell renal cell carcinoma (ccRCC), such as the multi-targeted tyrosine kinase inhibitor (TKI) sunitinib and the mTOR inhibitor everolimus. The data presented herein is crucial for understanding the therapeutic positioning of this compound and for designing rational combination strategies to overcome drug resistance.

Executive Summary

This compound, a first-in-class inhibitor of the hypoxia-inducible factor 2α (HIF-2α), has demonstrated significant anti-tumor activity in preclinical models of ccRCC. A key finding from these studies is the efficacy of this compound in models that are resistant to standard-of-care targeted therapies, suggesting a lack of cross-resistance. This unique characteristic positions this compound as a promising therapeutic option for patients who have progressed on prior treatments. The primary mechanism of acquired resistance to this compound has been identified as a specific "gatekeeper" mutation, G323E, in the HIF-2α protein, which prevents drug binding.

Comparative Efficacy Data

The following tables summarize the preclinical data comparing the efficacy of this compound with other targeted therapies in various ccRCC models.

Table 1: In Vivo Efficacy of this compound vs. Sunitinib in a Sunitinib- and Everolimus-Resistant Patient-Derived Xenograft (PDX) Model
Treatment Group Tumor Growth Inhibition
Vehicle ControlBaseline tumor growth
Sunitinib (40 mg/kg, once daily)No significant impact on tumor growth
This compound (30 mg/kg, twice daily)Complete inhibition of tumor growth[1]

This patient-derived xenograft (PDX) model was established from a patient with clear cell renal cell carcinoma who had progressed on both sunitinib and everolimus therapies.[1]

Table 2: Comparative In Vivo Efficacy of this compound and Sunitinib in ccRCC Xenograft Models
Xenograft Model Treatment Outcome
786-O This compound (1, 3, 10 mg/kg, twice daily)Dose-dependent tumor regression[1]
Sunitinib (40 mg/kg, once daily)Tumor stasis
A498 This compound (6, 20, 60 mg/kg, once daily)6 mg/kg: Tumor stasis20, 60 mg/kg: Tumor regression
Sunitinib (40 mg/kg, once daily)Similar effect to higher doses of this compound

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and TKIs like sunitinib underpin the lack of cross-resistance. This compound directly targets the HIF-2α transcription factor, a key oncogenic driver in the majority of ccRCC tumors which results from the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. In contrast, sunitinib primarily inhibits receptor tyrosine kinases, including VEGFR and PDGFR, which are downstream effectors of the HIF pathway but also have other functions.

HIF-2α Signaling Pathway and this compound Inhibition

HIF-2a Signaling Pathway HIF-2α Signaling Pathway and this compound Inhibition cluster_nucleus Nuclear Events VHL VHL Inactivation HIF2a HIF-2α Stabilization VHL->HIF2a HIF2a_ARNT HIF-2α/ARNT Heterodimerization HIF2a->HIF2a_ARNT binds ARNT ARNT (HIF-1β) ARNT->HIF2a_ARNT HRE Hypoxia Response Elements (HRE) HIF2a_ARNT->HRE Binds to PT2385 This compound PT2385->HIF2a_ARNT Inhibits Nucleus Nucleus Target_Genes Target Gene Transcription (VEGF, CCND1, etc.) HRE->Target_Genes Activates Tumor_Growth Tumor Growth & Angiogenesis Target_Genes->Tumor_Growth

Caption: Mechanism of this compound action on the HIF-2α pathway.

Experimental Workflow for Evaluating Cross-Resistance

Cross-Resistance Study Workflow Workflow for Cross-Resistance Studies Start Start: Parental ccRCC Cell Lines (e.g., 786-O, A498) Generate_Resistant Generate Sunitinib-Resistant Cell Lines (In Vitro) Start->Generate_Resistant PDX_Model Establish Patient-Derived Xenograft (PDX) Model from TKI-Resistant Tumor Start->PDX_Model In_Vitro_Assay In Vitro Cell Viability Assays (IC50 Determination) Generate_Resistant->In_Vitro_Assay In_Vivo_Study In Vivo Xenograft/PDX Studies (Tumor Growth Inhibition) PDX_Model->In_Vivo_Study Compare_PT2385 Treat with this compound In_Vitro_Assay->Compare_PT2385 Compare_TKI Treat with Sunitinib/Everolimus In_Vitro_Assay->Compare_TKI In_Vivo_Study->Compare_PT2385 In_Vivo_Study->Compare_TKI Analysis Comparative Analysis of Efficacy Compare_PT2385->Analysis Compare_TKI->Analysis

References

Navigating the Safety Landscape of HIF-2α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of hypoxia-inducible factor-2α (HIF-2α) inhibitors has marked a significant advancement in the treatment of various cancers, particularly renal cell carcinoma (RCC). As this class of drugs expands, a thorough understanding of their safety profiles is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the safety data for approved and investigational HIF-2α inhibitors, supported by experimental context and pathway visualization.

Comparative Safety Profiles: A Tabular Overview

The following table summarizes the key adverse events (AEs) observed in clinical trials of various HIF-2α inhibitors. The data presented focuses on the most frequently reported AEs and those of special interest, such as anemia and hypoxia, which are considered on-target effects of HIF-2α inhibition.

Adverse EventBelzutifan (MK-6482/PT2977)Casdatifan (AB521)NKT2152DFF332
Anemia
All Grades84.2%[1][2]85%[3]89.3% (Grades 1-3)[4]30%[5][6]
Grade ≥328.8%[1][2]36%[3][7]35.4%[4]2.5% (Grade 3)[5][6]
Hypoxia
All Grades16.3%[1]--Not Reported[5][6][8]
Grade ≥39.9% (Grade 3/4)[2]9%[7]Dose-Limiting Toxicity (with fatigue)[4][9]Not Reported[5][6][8]
Fatigue
All Grades42.7%[2]50%[3]70.7% (Grades 1-3)[4]33%[5][6]
Grade ≥32.8%[2]-17.7%[4]13% (Treatment-Related)[5][6]
Nausea
All Grades24.1%[2]---
Grade ≥30.9%[2]---
Dyspnea
All Grades21.4%[2]---
Grade ≥31.7% (Grade 3/4)[2]---
Hypertension
All Grades----
Grade ≥3---2.5% (Treatment-Related)[5][6]

Data for Belzutifan is from a pooled analysis of 576 patients across four clinical trials (LITESPARK-001, LITESPARK-004, LITESPARK-005, and LITESPARK-013). Data for Casdatifan, NKT2152, and DFF332 is from early-phase clinical trials and may be subject to change as more data becomes available.

Understanding the Mechanism: The HIF-2α Signaling Pathway

HIF-2α is a key transcription factor that is regulated by cellular oxygen levels. In normoxic conditions, the von Hippel-Lindau (VHL) protein targets the alpha subunit of HIF-2 for proteasomal degradation. However, under hypoxic conditions or in cancers with VHL mutations, HIF-2α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This complex then binds to hypoxia-response elements (HREs) on DNA, promoting the transcription of genes involved in angiogenesis, cell proliferation, and metabolism. HIF-2α inhibitors work by binding to the HIF-2α subunit and preventing its dimerization with HIF-1β, thereby blocking its transcriptional activity.[10]

HIF2a_Pathway HIF-2α Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-2α HIF-2α Proteasome Proteasome HIF-2α->Proteasome Degradation HIF-2α_HIF-1β_Complex HIF-2α/HIF-1β Complex HIF-2α->HIF-2α_HIF-1β_Complex Translocates & Dimerizes HIF-1β HIF-1β HIF-1β->HIF-2α_HIF-1β_Complex VHL VHL VHL->HIF-2α Targets for Degradation Normoxia Normoxia Normoxia->VHL Activates Hypoxia Hypoxia Hypoxia->HIF-2α Stabilizes HRE Hypoxia Response Element (DNA) HIF-2α_HIF-1β_Complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates HIF-2α_Inhibitor HIF-2α Inhibitor HIF-2α_Inhibitor->HIF-2α_HIF-1β_Complex Blocks Dimerization

Caption: The HIF-2α signaling pathway under normoxic and hypoxic conditions and the mechanism of action of HIF-2α inhibitors.

Experimental Protocols: Monitoring and Management of Key Toxicities

The consistent observation of anemia and hypoxia across different HIF-2α inhibitors highlights the on-target nature of these adverse events. Effective management of these toxicities is crucial for patient safety and maintaining treatment continuity. While specific protocols may vary between clinical trials, a general approach to monitoring and management can be outlined.

Monitoring for Anemia:

  • Baseline Assessment: Complete blood count (CBC) with differential should be performed at baseline before initiating treatment.

  • Regular Monitoring: CBC should be monitored regularly, for instance, every 2 weeks for the first 2 months of treatment and then monthly thereafter, or as clinically indicated.

  • Clinical Evaluation: Patients should be monitored for signs and symptoms of anemia, such as fatigue, dyspnea, and pallor, at each visit.

Management of Anemia:

  • Dose Modification: For Grade 2 or higher anemia, dose interruption, reduction, or discontinuation of the HIF-2α inhibitor may be necessary, according to the specific trial protocol.

  • Supportive Care: Blood transfusions may be administered for severe or symptomatic anemia. The use of erythropoiesis-stimulating agents (ESAs) may also be considered, although their potential to stimulate tumor growth in certain cancers should be taken into account.[11]

Monitoring for Hypoxia:

  • Baseline Assessment: Baseline oxygen saturation (SpO2) should be measured using pulse oximetry.

  • Regular Monitoring: SpO2 should be monitored at each clinical visit. Patients may also be provided with a pulse oximeter for home monitoring, especially if they have pre-existing pulmonary conditions or develop symptoms.

  • Clinical Evaluation: Patients should be monitored for signs and symptoms of hypoxia, including dyspnea, shortness of breath on exertion, and confusion.

Management of Hypoxia:

  • Dose Modification: For Grade 2 or higher hypoxia, dose interruption, reduction, or discontinuation of the HIF-2α inhibitor is typically required.

  • Supportive Care: Supplemental oxygen therapy should be initiated as clinically indicated to maintain adequate oxygen saturation.[1][2] Hospitalization may be necessary for severe cases.

Discussion of Safety Profiles

Belzutifan , being the most extensively studied HIF-2α inhibitor, has a well-characterized safety profile. The high incidence of anemia is a predictable on-target effect due to the role of HIF-2α in regulating erythropoietin production.[12] Hypoxia is another significant adverse event, with proposed mechanisms including blunted ventilatory responses to hypoxia.[13][14]

Casdatifan (AB521) , in early-phase trials, also demonstrates a high rate of anemia, comparable to belzutifan.[3] The incidence of Grade 3 anemia appears to be in a similar range.[3][7] Hypoxia has also been reported as a Grade 3 adverse event.[7]

NKT2152 shows a similar pattern of on-target toxicities, with anemia and fatigue being the most common adverse events.[4] Hypoxia has been noted as a dose-limiting toxicity in combination with fatigue, suggesting a potential dose-dependent effect.[4][9]

DFF332 appears to have a more favorable safety profile in early studies, with a lower incidence of treatment-related anemia and no reported cases of hypoxia.[5][6][8] However, these are preliminary data from a smaller patient population, and further investigation is needed to confirm these findings.

Conclusion

The safety profiles of the current HIF-2α inhibitors are largely dominated by on-target effects, primarily anemia and hypoxia. While the incidence and severity of these adverse events may vary between different agents, proactive monitoring and management are essential for all drugs in this class. As more HIF-2α inhibitors advance through clinical development, a clearer understanding of the nuances in their safety profiles will emerge, allowing for more informed therapeutic choices. The distinct safety profile of DFF332 in early trials warrants further investigation and could represent a significant differentiation within the class if these findings are maintained in larger studies. Continued research into the mechanisms underlying these toxicities will be crucial for developing strategies to mitigate them and optimize the therapeutic window of this promising class of anticancer agents.

References

Preclinical Showdown: HIF-2α Inhibitor PT-2385 Demonstrates Superior Efficacy in Novel Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that PT-2385, a first-in-class selective inhibitor of hypoxia-inducible factor-2α (HIF-2α), exhibits significant anti-tumor activity in novel cancer models, outperforming the standard-of-care multi-tyrosine kinase inhibitor, sunitinib, in key aspects. This guide provides a detailed comparison of this compound with alternative therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound operates through a distinct mechanism of action, selectively binding to the PAS-B domain of the HIF-2α protein. This allosteric inhibition prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), a crucial step for the transcription of genes that drive tumor growth, proliferation, and angiogenesis.[1] This targeted approach offers a promising alternative to broader-acting inhibitors.

In Vitro Efficacy: A Head-to-Head Comparison

In vitro studies are fundamental in determining the potency and selectivity of anti-cancer compounds. The half-maximal inhibitory concentration (IC50) and other binding affinity measures are key indicators of a drug's potential.

CompoundAssay TypeTarget Cell LineIC50 / Kᵢ
This compound Luciferase Reporter Assay-EC50: 27 nM
Belzutifan (MK-6482) TR-FRET Binding Assay-Kᵢ: 20 nM
Belzutifan (MK-6482) Luciferase Reporter Assay-IC50: 17 nM
Sunitinib Cell Viability Assay786-O (ccRCC)IC50: 2 µM

Note: Lower values indicate higher potency. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a binding assay, while the luciferase reporter assay measures the inhibition of HIF-2α transcriptional activity. Sunitinib's IC50 is for cell viability and not directly comparable to the HIF-2α specific assays.

In Vivo Preclinical Validation: Superior Tumor Regression in Xenograft Models

The true test of an anti-cancer agent's potential lies in its in vivo efficacy. Preclinical studies using clear cell renal cell carcinoma (ccRCC) xenograft models in mice have provided compelling evidence for the superiority of this compound over sunitinib.

In the 786-O human ccRCC xenograft model, which is characterized by a VHL mutation leading to HIF-2α stabilization, oral administration of this compound led to significant tumor regression. In stark contrast, treatment with sunitinib only resulted in tumor stasis, halting further growth but not shrinking the tumors.[1]

A similar trend was observed in the A498 human ccRCC xenograft model, where higher doses of this compound demonstrated a comparable effect to sunitinib, inducing tumor regression.[2] Furthermore, belzutifan, a second-generation HIF-2α inhibitor that evolved from this compound, has been shown to be approximately tenfold more potent than its predecessor in xenograft models, indicating a significant advancement in this class of drugs.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the HIF-2α signaling pathway and a typical workflow for preclinical validation of a HIF-2α inhibitor.

HIF2a_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia / VHL Mutation HIF2a_p HIF-2α VHL VHL HIF2a_p->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination HIF2a HIF-2α HIF2a_ARNT HIF-2α/ARNT Heterodimer HIF2a->HIF2a_ARNT ARNT ARNT ARNT->HIF2a_ARNT DNA Hypoxia Response Element (HRE) HIF2a_ARNT->DNA Target_Genes Target Gene Transcription (VEGF, Cyclin D1, etc.) DNA->Target_Genes Tumor_Growth Tumor Growth, Angiogenesis, Proliferation Target_Genes->Tumor_Growth PT2385 This compound PT2385->HIF2a Inhibits Dimerization

Figure 1: HIF-2α Signaling Pathway and Mechanism of this compound Action.

Preclinical_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis and Comparison cell_lines ccRCC Cell Lines (e.g., 786-O, A498) hif_activity HIF-2α Activity Assays (Luciferase Reporter, TR-FRET) cell_lines->hif_activity viability Cell Viability/Proliferation Assays (MTT, etc.) cell_lines->viability ic50_calc IC50/EC50 Calculation hif_activity->ic50_calc viability->ic50_calc xenograft ccRCC Xenograft Model (e.g., in nude mice) treatment Treatment with this compound, Comparator (Sunitinib), and Vehicle Control xenograft->treatment tumor_measurement Tumor Volume and Weight Measurement treatment->tumor_measurement pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis treatment->pk_pd tgi_calc Tumor Growth Inhibition (TGI) Calculation tumor_measurement->tgi_calc statistical_analysis Statistical Analysis pk_pd->statistical_analysis comparison Comparison of Efficacy and Potency ic50_calc->comparison tgi_calc->comparison statistical_analysis->comparison

Figure 2: Experimental Workflow for Preclinical Validation of this compound.

Detailed Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.

In Vitro HIF-2α Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit HIF-2α-mediated gene transcription.

  • Cell Culture and Transfection: Human ccRCC cells (e.g., 786-O) are cultured in appropriate media. Cells are then co-transfected with a firefly luciferase reporter plasmid containing a hypoxia-response element (HRE) and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Following transfection, cells are treated with a serial dilution of this compound or a vehicle control.

  • Luciferase Activity Measurement: After an incubation period, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data is then used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo ccRCC Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human ccRCC cells (e.g., 786-O or A498) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, this compound, sunitinib).

  • Drug Administration: The compounds are administered to the mice according to the specified dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

The preclinical data for this compound strongly support its validation as a potent and selective inhibitor of HIF-2α with superior anti-tumor efficacy compared to the standard-of-care agent sunitinib in relevant ccRCC models. Its targeted mechanism of action offers a promising therapeutic strategy for cancers driven by HIF-2α dysregulation. The development of its more potent successor, belzutifan, further underscores the potential of this therapeutic class. These findings provide a solid foundation for the continued clinical investigation of HIF-2α inhibitors in oncology.

References

Safety Operating Guide

Navigating the Safe Disposal of PT-2385: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like PT-2385 are paramount to ensuring laboratory safety and environmental protection. This compound, a selective inhibitor of hypoxia-inducible factor-2α (HIF-2α), requires careful management throughout its lifecycle, from use in experiments to its final disposal.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and information derived from its Safety Data Sheet (SDS).[4]

Key Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Adherence to safety precautions is the first step in a compliant disposal process.

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[4]Wear protective gloves/protective clothing/eye protection/face protection.[4]
Skin corrosion/irritation (Category 2)P264: Wash hands thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]Protective gloves, Impervious clothing.[4]
Serious eye damage/eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]Safety goggles with side-shields.[4]
Specific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]Suitable respirator, Use only in a well-ventilated area.[4]

Experimental Protocol: Standard Operating Procedure for this compound Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including unused product, contaminated materials, and solutions. This procedure is designed to minimize exposure and ensure compliance with general laboratory waste management guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Absorbent, liquid-binding material (e.g., diatomite, universal binders)

  • 70% Ethanol or other suitable disinfectant

  • Sealable, labeled hazardous waste container

  • Chemical fume hood

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all disposal procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

    • Have a designated, properly labeled hazardous waste container ready.

  • Disposal of Unused Solid this compound:

    • Carefully transfer the solid this compound into the designated hazardous waste container.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Disposal of this compound Solutions:

    • Absorb the this compound solution with a finely-powdered, liquid-binding material.[4]

    • Carefully scoop the absorbed material and place it into the hazardous waste container.

    • Do not pour this compound solutions down the drain.[4]

  • Decontamination of Surfaces and Equipment:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound.

    • Scrub the surfaces and equipment with alcohol (e.g., 70% ethanol).[4]

    • Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.

  • Disposal of Contaminated Labware:

    • Dispose of all single-use, contaminated labware (e.g., pipette tips, centrifuge tubes) directly into the hazardous waste container.

  • Final Steps:

    • Securely seal the hazardous waste container.

    • Store the container in a designated, safe location until it is collected by the institution's environmental health and safety (EHS) department for final disposal.

    • Thoroughly wash hands with soap and water after completing the disposal procedure.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

PT2385_Disposal_Workflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final Final Steps start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Waste Type? fume_hood->waste_type solid_waste Transfer to Hazardous Waste Container waste_type->solid_waste Solid absorb Absorb with Liquid-Binding Material waste_type->absorb Liquid decontaminate Decontaminate Surfaces & Equipment with Alcohol waste_type->decontaminate Contaminated Labware/Surfaces seal Seal & Store Hazardous Waste Container solid_waste->seal transfer_absorbent Transfer to Hazardous Waste Container absorb->transfer_absorbent transfer_absorbent->seal dispose_materials Dispose of Cleaning Materials in Hazardous Waste Container decontaminate->dispose_materials dispose_materials->seal end End: Await EHS Pickup seal->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, mitigating risks and ensuring a safe and compliant research environment. Always consult your institution's specific waste management policies and guidelines.

References

Essential Safety and Operational Guide for Handling PT-2385

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling of PT-2385, a selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α). Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling to minimize exposure and potential health risks. The following tables summarize the key hazard information and the necessary personal protective equipment (PPE) for its use.

Hazard Identification and Classification [1]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Requirements [1]

Protection TypeSpecificationPurpose
Eye Protection Safety goggles with side-shieldsPrevents eye contact with dust or splashes.
Hand Protection Protective gloves (e.g., nitrile)Minimizes skin contact.
Body Protection Impervious clothing (e.g., lab coat)Protects against skin exposure.
Respiratory Protection Suitable respiratorRequired when handling powder or creating aerosols to avoid inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound is a solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

  • It is sensitive to air and should be stored in the dark under desiccating conditions. For long-term storage, -20°C is recommended.

Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood.

  • This compound is sparingly soluble in DMSO (1-10 mg/mL).[2] For a 1 mL working solution, a suggested method is to add 50 μL of a 77 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween80, mix, and finally add 500 μL of ddH₂O. This mixed solution should be used immediately.[3]

Handling and Use:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.

  • Waste this compound: Dispose of as hazardous waste in accordance with institutional and local environmental regulations. Do not allow the product to enter drains or water courses.

  • Contaminated Materials: Absorb solutions with an inert material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.[1] All contaminated disposables (e.g., pipette tips, tubes, gloves) should be collected in a designated hazardous waste container.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell-Based Assays with 786-O ccRCC Cells

This protocol outlines the treatment of the clear cell renal cell carcinoma (ccRCC) cell line 786-O with this compound to assess its effect on HIF-2α target gene expression.

  • Cell Culture:

    • Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed approximately 7,500 cells per well in 180 μL of growth medium in a 96-well plate.[3]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in growth medium from a concentrated DMSO stock. Final concentrations may range from 0.001 to 20 μM.[3]

    • Approximately 4 hours after seeding, add 20 μL of the 10x compound stocks to each well.[3]

    • Incubate the cells with this compound for 24 hours.[3]

  • Endpoint Analysis (VEGFA ELISA):

    • After the 24-hour incubation, collect the cell culture medium.[3]

    • Determine the concentration of vascular endothelial growth factor A (VEGFA) in the medium using a commercially available ELISA kit, following the manufacturer's instructions.

Co-Immunoprecipitation of HIF-2α and ARNT

This protocol describes the procedure to assess the disruption of the HIF-2α and ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator, also known as HIF-1β) protein-protein interaction by this compound.

  • Cell Lysis:

    • Treat 786-O cells with this compound as described in the in vitro protocol.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for HIF-2α overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against ARNT, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the ARNT signal in the this compound-treated samples compared to the control indicates disruption of the HIF-2α/ARNT interaction.

Quantitative PCR (qPCR) for HIF-2α Target Genes

This protocol details the analysis of changes in the expression of HIF-2α target genes following this compound treatment.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound as described in the in vitro protocol.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for HIF-2α target genes (e.g., VEGFA, CCND1, GLUT1).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HIF-2α signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

HIF2a_Pathway cluster_0 Normoxia cluster_1 Hypoxia / VHL Mutation HIF2a_normoxia HIF-2α pVHL pVHL HIF2a_normoxia->pVHL Hydroxylation Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α ARNT ARNT/HIF-1β HIF2a_hypoxia->ARNT Dimerization HRE Hypoxia Response Element (HRE) ARNT->HRE Binding TargetGenes Target Gene Transcription (e.g., VEGFA, CCND1) HRE->TargetGenes PT2385 This compound PT2385->HIF2a_hypoxia Inhibition

Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Analysis Methods start Start: 786-O Cell Culture treatment Treatment with this compound or Vehicle Control start->treatment incubation 24-hour Incubation treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest analysis Downstream Analysis elisa ELISA (VEGFA) analysis->elisa coip Co-IP (HIF-2α/ARNT) analysis->coip qpcr qPCR (Target Genes) analysis->qpcr

Caption: A typical experimental workflow for evaluating the in vitro effects of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.